molecular formula C12H15N5O3 B601532 3-Epi-Entecavir CAS No. 1367369-77-4

3-Epi-Entecavir

Cat. No.: B601532
CAS No.: 1367369-77-4
M. Wt: 277.284
InChI Key: QDGZDCVAUDNJFG-CSMHCCOUSA-N
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Description

3-Epi-Entecavir is a stereoisomer of the guanosine nucleoside analogue Entecavir, which is a well-established and potent inhibitor of hepatitis B virus (HBV) replication . Like its parent compound, this compound is intended for investigative use in studying viral replication mechanisms. Researchers can utilize this analog to probe the specific stereochemical requirements for activity against the HBV polymerase, an enzyme critical to the viral replication process . The mechanism of action for nucleoside analogues like Entecavir involves intracellular phosphorylation to an active triphosphate form, which then competes with the natural substrate deoxyguanosine triphosphate (dGTP) . The active form inhibits all three steps of the HBV polymerase function: base priming, reverse transcription of the negative strand from the pregenomic mRNA, and synthesis of the positive strand of HBV DNA, ultimately leading to chain termination . Beyond virology, Entecavir has shown promise in early research for potential applications in oncology. It has been identified as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme overexpressed in several cancers . This activity suggests that this compound could serve as a valuable chemical tool for researchers exploring epigenetic regulation, cancer cell proliferation, and drug resistance pathways . This product is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367369-77-4
Record name Entecavir 3-epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENTECAVIR 3-EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereochemical Nuance of a Potent Antiviral: A Technical Guide to the Structure of 3-Epi-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereoisomerism in Entecavir's Profile

Entecavir is a potent and selective carbocyclic nucleoside analogue of 2'-deoxyguanosine used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action involves inhibition of the HBV reverse transcriptase, which terminates the replication of the viral DNA.[1][3] The therapeutic efficacy of Entecavir is intrinsically linked to its specific three-dimensional structure. The molecule possesses three chiral centers on its substituted cyclopentyl ring, leading to the possibility of eight stereoisomers.[1] In pharmaceutical development and manufacturing, controlling these stereoisomers is paramount, as even subtle changes in stereochemistry can dramatically alter pharmacological activity and safety profiles. This guide provides an in-depth technical examination of the chemical structure of a key stereoisomeric impurity, 3-Epi-Entecavir, offering insights into its structural elucidation and significance.

Defining the Core Structure: Entecavir

To understand the structure of an epimer, one must first clearly define the parent molecule. The chemical structure of Entecavir is formally designated by the IUPAC name: 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one.[1][2]

The key structural features are:

  • A guanine base , which is a purine derivative.

  • A carbocyclic cyclopentyl ring , which mimics the ribose sugar of natural nucleosides but replaces the ring oxygen with a carbon atom for enhanced metabolic stability.[4]

  • An exocyclic methylene group (=CH₂) attached to the cyclopentyl ring.[4]

  • Three defined stereocenters on the cyclopentyl ring, designated as 1S, 3R, and 4S . These precise spatial arrangements are crucial for the drug's ability to fit into the active site of the HBV polymerase.[5]

Chemical Structure of Entecavir with IUPAC numberingFigure 1. Chemical structure of Entecavir with IUPAC numbering of the cyclopentyl ring, highlighting the stereochemistry at positions C1, C3, and C4.

The Epimeric Structure: this compound

The term "epi" in stereochemistry denotes a diastereomer that differs in configuration at only one of several stereogenic centers. As the name implies, this compound is the epimer of Entecavir where the stereochemistry is inverted at the C3 position of the cyclopentyl ring.

The IUPAC name for this compound is 2-amino-1,9-dihydro-9-((1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one.[6]

Structural Comparison:

CompoundC1 StereochemistryC3 StereochemistryC4 Stereochemistry
EntecavirSRS
This compoundSSS

This single inversion at C3, from an R configuration to an S configuration, changes the spatial orientation of the hydroxymethyl (-CH₂OH) group relative to the other substituents on the ring. While the molecular formula (C₁₂H₁₅N₅O₃) and molecular weight (277.28 g/mol ) remain identical, this stereochemical difference is significant enough to be distinguished by analytical techniques and can impact biological activity.[6] This specific impurity is also referred to in pharmacopeial standards as "Entecavir Monohydrate Impurity B".[6]

Chemical Structure of this compoundFigure 2. Chemical structure of this compound, showing the inverted stereochemistry at the C3 position (3S).

Structural Elucidation and Characterization Workflow

Distinguishing between Entecavir and its epimers requires high-resolution analytical techniques. The causality behind experimental choices is rooted in the need to separate molecules with identical mass and then definitively prove the difference in the spatial arrangement of atoms.

G cluster_0 Sample Preparation cluster_1 Separation Science cluster_3 Definitive Structural Confirmation Prep API or Formulation Sample (Containing Entecavir and impurities) HPLC Reversed-Phase HPLC (Primary Separation) Prep->HPLC Injection UV UV Detector (Quantification) HPLC->UV Eluent Flow MS Mass Spectrometry (MS) (Mass Confirmation) HPLC->MS Split Flow (LC-MS) Isolation Fraction Collection / Preparative Chromatography HPLC->Isolation Peak Fractionation NMR NMR Spectroscopy (Stereochemistry Proof) Isolation->NMR Isolated Impurity

Caption: Workflow for the identification and structural confirmation of this compound.
Protocol: Separation via High-Performance Liquid Chromatography (HPLC)

The primary tool for separating diastereomers like this compound from the parent Entecavir is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The slight difference in the three-dimensional structure leads to differential interactions with the stationary phase, resulting in different retention times.

Methodology:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective. The choice of a high-surface-area, end-capped silica provides the necessary resolving power.[7]

  • Mobile Phase Preparation: A gradient or isocratic mobile phase is employed. A common starting point involves a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[7] The precise ratio is optimized to achieve baseline separation between the Entecavir and this compound peaks.

  • System Parameters:

    • Flow Rate: Typically set to 1.0 mL/min.[7]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

    • Detection Wavelength: UV detection is set at approximately 254 nm, where the purine ring exhibits strong absorbance.[7]

  • System Suitability: Before sample analysis, the system is validated. A resolution standard containing both Entecavir and known impurities is injected. The resolution factor (Rs) between the Entecavir peak and the this compound peak must be greater than 1.5 to ensure the method can reliably separate the two compounds.

  • Sample Analysis: The test sample is dissolved in a suitable diluent, filtered, and injected into the HPLC system. The resulting chromatogram is analyzed for the presence of a peak at the characteristic retention time of this compound.

Confirmation with Mass Spectrometry (MS) and NMR Spectroscopy

While HPLC provides separation, it does not definitively prove the structure.

  • Mass Spectrometry (MS): Hyphenation of LC with MS (LC-MS) is used to confirm that the impurity peak has the same mass-to-charge ratio (m/z) as Entecavir, confirming it is an isomer.

  • Nuclear Magnetic Resonance (NMR): This is the most powerful technique for elucidating stereochemistry. For unambiguous proof, the impurity must be isolated, typically via preparative HPLC. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are then performed on the isolated sample. NOESY experiments reveal through-space correlations between protons, allowing for the determination of their relative spatial orientation and thus confirming the S configuration at the C3 position.

Synthesis and Formation

Stereoisomeric impurities like this compound can arise during the complex multi-step synthesis of Entecavir.[4] The formation is often linked to steps involving the creation or modification of the chiral centers on the cyclopentyl ring. For example, during reduction or coupling reactions, incomplete stereoselectivity can lead to the formation of the undesired epimer.[4] The specific reaction conditions, such as reagents, solvents, and temperature, must be rigorously controlled to minimize the formation of this compound and other related substances.

G cluster_0 Synthetic Pathway cluster_1 Outcome cluster_2 Impurity Formation Precursor Acyclic or Cyclic Precursor StereoStep Stereoselective Reaction (e.g., Reduction, Coupling) Precursor->StereoStep Reaction Intermediate Key Chiral Intermediate StereoStep->Intermediate Forms Stereocenters Epimer Byproduct: This compound (1S, 3S, 4S) StereoStep->Epimer Side Reaction (Low Selectivity) Entecavir Desired Product: Entecavir (1S, 3R, 4S) Intermediate->Entecavir Main Pathway (High Selectivity)

Caption: Logical diagram of this compound formation as a byproduct in synthesis.

Conclusion: The Imperative of Stereochemical Purity

The chemical structure of this compound is defined by the inversion of a single stereocenter at the C3 position of the cyclopentyl ring relative to the active pharmaceutical ingredient, Entecavir. This seemingly minor alteration creates a distinct chemical entity whose presence must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. The elucidation of such structures relies on a synergistic workflow combining high-resolution separation techniques like HPLC with definitive spectroscopic methods such as MS and NMR. For drug development professionals, a thorough understanding of the structures of potential stereoisomeric impurities is not merely an academic exercise but a fundamental requirement for robust process development and regulatory compliance.

References

  • Juniper Publishers. (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from Juniper Publishers website: [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • precisionFDA. (n.d.). ENTECAVIR 3-EPIMER. Retrieved from [Link]

  • Yasutake, Y., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e0053921.
  • ResearchGate. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. Retrieved from [Link]

  • Wikipedia. (n.d.). Entecavir. Retrieved from [Link]

  • PubMed. (2014). Comparison of the efficacies of entecavir 0.5 and 1.0 mg combined with adefovir in patients with chronic hepatitis B who had failed on prior nucleos(t)ide analogue treatments. Journal of Medical Virology, 86(8), 1321-1327.
  • PubMed. (2015). A different inhibitor is required for overcoming entecavir resistance: a comparison of four rescue therapies in a retrospective study.
  • Google Patents. (n.d.). Process and intermediates for synthesis entecavir.
  • PubMed. (2017). Entecavir maleate versus entecavir in Chinese chronic hepatitis B predominantly genotype B or C: Results at week 144.
  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Cycloalkanes. Retrieved from [Link]

  • Tchesnokov, E. P., et al. (2005). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 49(12), 5123–5131.
  • Lai, C. L., & Yuen, M. F. (2007). The saga of entecavir.
  • National Center for Biotechnology Information. (n.d.). Entecavir Impurity 44. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir Impurity A. PubChem Compound Database. Retrieved from [Link]

  • Asghar, M. R., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method.

Sources

Introduction: Entecavir and the Critical Role of Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Epi-Entecavir and Related Stereoisomers

Entecavir is a potent carbocyclic nucleoside analogue of 2'-deoxyguanosine used extensively in the treatment of chronic hepatitis B virus (HBV) infection.[1] Unlike natural nucleosides, Entecavir's structure replaces the furanose oxygen with a methylene group, a modification that imparts enhanced stability against enzymatic degradation.[1] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the HBV polymerase: base priming, reverse transcription, and DNA-dependent DNA synthesis.

The biological activity of Entecavir is intrinsically linked to its specific three-dimensional structure. The cyclopentane core contains three crucial stereocenters at the C1', C3', and C4' positions. Any deviation from the precise stereoconfiguration of the parent drug can lead to a significant, often complete, loss of therapeutic efficacy. For instance, the enantiomer of Entecavir is substantially less potent, underscoring the high degree of stereochemical recognition by the viral polymerase.[2]

This guide focuses on the synthesis of This compound , the epimer of Entecavir with an inverted stereocenter at the C3' position—the carbon bearing the secondary hydroxyl group analogous to the 3'-OH in deoxyribose. Access to such specific stereoisomers is vital for researchers in drug development to probe structure-activity relationships (SAR), understand the pharmacophore's spatial requirements, and identify potential metabolic liabilities or off-target effects. This document provides a detailed examination of a modern, stereoselective pathway for the synthesis of this compound and other related isomers, designed for professionals in medicinal chemistry and drug discovery.

The Synthetic Challenge: Stereocontrol in Carbocyclic Cores

The construction of the densely functionalized and stereochemically defined cyclopentane core of Entecavir and its analogues is the principal challenge in their synthesis.[3] Unlike traditional nucleosides, which can often be synthesized from naturally occurring chiral sugars, carbocyclic analogues require the de novo creation of multiple contiguous stereocenters on a five-membered ring. Over the years, chemists have developed several elegant strategies to address this challenge:

  • Chiral Pool Synthesis: Utilizing readily available chiral molecules like D-ribose or (S)-(+)-carvone as starting materials to transfer their inherent stereochemistry to the target molecule.[1][3]

  • Asymmetric Reactions: Employing powerful catalytic asymmetric reactions, such as the Sharpless asymmetric epoxidation, to create key stereocenters with high enantiomeric excess.[4]

  • Substrate-Directed Control: Designing intermediates where existing stereocenters direct the stereochemical outcome of subsequent reactions, such as directed epoxidations or reductions.

The pathway detailed below leverages a combination of these principles, starting from a resolved chiral intermediate to systematically build the required stereochemistry for specific Entecavir isomers.

A Stereoselective Pathway to Entecavir Isomers

A recently developed synthetic route provides a practical and stereocontrolled method for accessing three distinct stereoisomers of Entecavir, including the 3-Epi configuration.[2] The strategy hinges on the selection of a specific enantiomer of a key cyclopentenol intermediate, from which the subsequent stereocenters are methodically installed.

The following pathway describes the synthesis of ENT1 , which corresponds to the this compound structure. The synthesis begins with the known chiral intermediate (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol (1) .

Logical Workflow for the Synthesis of this compound (ENT1)

G cluster_prep Core Construction & Functionalization cluster_coupling Base Installation & Final Steps start Starting Material (1S,2R)-Cyclopentenol (1) epoxide Epoxidation Intermediate (2) start->epoxide m-CPBA DCM diol Regioselective Opening Diol (3) epoxide->diol Ti(O-iPr)4 (S,S)-TADDOL acetonide Protection Acetonide (4) diol->acetonide 2,2-DMP CSA oxidation Oxidation Ketone (5) acetonide->oxidation DMP wittig Methylenation Exo-methylene (6) oxidation->wittig Ph3PCH3Br n-BuLi deprotection Selective Deprotection Key Alcohol (7) wittig->deprotection Pd/C, H2 mitsunobu Mitsunobu Coupling Protected Nucleoside (8) deprotection->mitsunobu DIAD, PPh3 THF guanine 2-amino-6-chloropurine guanine->mitsunobu hydrolysis Hydrolysis Guanine Moiety (9) mitsunobu->hydrolysis NaOH (aq) final_deprotection Final Deprotection This compound (ENT1) hydrolysis->final_deprotection BCl3

Caption: Synthetic workflow for this compound (ENT1).

Step-by-Step Synthesis Narrative
  • Epoxidation of the Allylic Alcohol: The synthesis commences with the chiral allylic alcohol 1 . Treatment with meta-chloroperoxybenzoic acid (m-CPBA) proceeds via a substrate-directed epoxidation. The resident hydroxyl group directs the oxidant to the syn-face of the double bond, yielding the epoxide 2 with high diastereoselectivity.[2] This step is crucial as it establishes the relative stereochemistry of the C3' and C4' centers.

  • Regioselective Epoxide Opening: The epoxide 2 is then subjected to a regioselective opening. This is a pivotal transformation that establishes the C1' stereocenter. Using a titanium isopropoxide catalyst in the presence of a chiral ligand like (S,S)-TADDOL facilitates a highly regioselective nucleophilic attack at the C1 position, affording the triol intermediate which is subsequently protected to yield diol 3 .[2] The choice of catalyst and conditions is critical to prevent unwanted side reactions and ensure the correct regiochemical outcome.

  • Hydroxyl Group Protection: The resulting vicinal diol in compound 3 is protected as an acetonide using 2,2-dimethoxypropane (2,2-DMP) and a catalytic amount of camphorsulfonic acid (CSA). This yields the protected intermediate 4 , masking the C3' and C4' hydroxyls while leaving the C1' hydroxyl free for subsequent oxidation.[2]

  • Oxidation to the Ketone: The primary alcohol at C1' is oxidized to the corresponding ketone 5 using Dess-Martin periodinane (DMP). This mild oxidant is chosen to avoid side reactions and over-oxidation, which can be problematic with more aggressive reagents.[2]

  • Installation of the Exocyclic Methylene Group: The characteristic exocyclic double bond of the Entecavir scaffold is installed via a Wittig reaction. The ketone 5 is treated with methyltriphenylphosphonium bromide and a strong base like n-butyllithium to generate the corresponding ylide, which reacts to form the olefin 6 .[2] This reaction is a reliable method for converting ketones into terminal alkenes.

  • Selective Deprotection: The benzyl protecting group on the C5' hydroxymethyl moiety is removed by catalytic hydrogenation using palladium on carbon (Pd/C). This unmasks the primary alcohol, yielding the key intermediate 7 , which is now primed for the crucial coupling step with the nucleobase.[2]

  • Mitsunobu Coupling: The stereochemistry at the C1' position is inverted during the coupling of alcohol 7 with 2-amino-6-chloropurine. The Mitsunobu reaction, employing diethyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), is a classic choice for this transformation as it proceeds reliably with inversion of configuration.[2] This step attaches the purine base to the carbocyclic core, forming the protected nucleoside 8 .

  • Formation of the Guanine Moiety: The chloropurine derivative 8 is converted to the guanine analogue 9 through hydrolysis of the C6-chloro group. This is typically achieved by treatment with an aqueous base, such as sodium hydroxide.[2]

  • Final Deprotection: In the final step, the acetonide protecting group is removed under acidic conditions, typically using a Lewis acid like boron trichloride (BCl3), to unveil the 1,2-diol and yield the final target compound, This compound (ENT1) .[2]

Data Summary

The stereoselective synthesis of this compound (ENT1) has been reported with good overall efficiency.[2]

Step No.TransformationProductReported Yield (%)
1EpoxidationCompound 2 92
2Epoxide OpeningCompound 3 85
3Acetonide ProtectionCompound 4 98
4OxidationCompound 5 95
5Wittig MethylenationCompound 6 90
6DebenzylationCompound 7 96
7Mitsunobu CouplingCompound 8 80
8HydrolysisCompound 9 93
9Final DeprotectionENT1 89
Total Overall Synthesis This compound ~44%

Experimental Protocol: Key Stereochemical Inversion via Mitsunobu Coupling

The following protocol is a representative example for the key coupling reaction (Step 7), which establishes the crucial C-N bond with inversion of stereochemistry.

Objective: To synthesize protected nucleoside 8 from alcohol 7 and 2-amino-6-chloropurine via a Mitsunobu reaction.

Materials:

  • Alcohol intermediate 7 (1.0 eq)

  • 2-amino-6-chloropurine (1.5 eq)

  • Triphenylphosphine (PPh3) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DIAD) (2.0 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with alcohol 7 , 2-amino-6-chloropurine, and triphenylphosphine.

  • Anhydrous THF is added via syringe to dissolve the solids, and the resulting solution is cooled to 0 °C in an ice bath.

  • Diethyl azodicarboxylate (DIAD) is added dropwise to the stirred solution over a period of 15-20 minutes. A color change and the formation of a precipitate are typically observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure protected nucleoside 8 .

  • The product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality and Trustworthiness: This protocol is based on a well-established and reliable transformation. The use of anhydrous solvent is critical as water can quench the reaction intermediates. The slow, dropwise addition of DIAD at low temperature helps to control the exothermic reaction and minimize side-product formation. The stereochemical outcome (inversion) is a predictable and defining feature of the SN2-like mechanism of the Mitsunobu reaction, making it a trustworthy method for achieving the desired stereochemistry in the final product.

Conclusion

The synthesis of specific stereoisomers of complex drug molecules like Entecavir is a formidable but essential task for modern drug discovery. The stereoselective pathway presented here, based on the work of Wang and colleagues, provides a robust and logical route to this compound and other isomers.[2] By starting with a defined chiral building block and employing a sequence of high-yielding, stereocontrolled reactions, this approach allows for the systematic construction of the carbocyclic core. The strategic use of a Mitsunobu reaction for the base coupling step is particularly noteworthy, as it provides a reliable method for inverting a key stereocenter to access the desired epimeric configuration. This synthetic guide serves as a technical resource for researchers, enabling further exploration of the structural requirements for anti-HBV activity and the development of next-generation antiviral agents.

References

  • Wang, C., et al. (2023). Stereoselective Total Synthesis of Stereoisomers of Entecavir. Synthesis, 55(19), 3109-3112. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Entecavir. Available at: [Link]

  • Hyun, Y. E., et al. (n.d.). Stereoselective Synthesis of Anti-HepatitisB Drug, Entecavir, through Regio- and Stereoselective Epoxide Cleavage. Korea University Pure. Available at: [Link]

Sources

Introduction: The Stereochemical Nuance of a Potent Antiviral

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Epi-Entecavir: Physicochemical Properties, Genesis, and Analytical Control

Entecavir is a potent carbocyclic nucleoside analogue of 2'-deoxyguanosine, established as a first-line treatment for chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy stems from its ability to inhibit all three stages of the HBV DNA polymerase activity: priming, reverse transcription of the negative strand, and synthesis of the positive strand.[3][4][5] The molecular architecture of Entecavir features three chiral centers on its substituted cyclopentyl ring, leading to the possibility of eight stereoisomers.[5]

The specific stereoconfiguration of Entecavir—(1S,3R,4S)—is critical for its high antiviral potency. During its complex chemical synthesis, process-related impurities can arise, including stereoisomers that may exhibit different pharmacological and toxicological profiles.[1][6] Among these, this compound, an epimer at the C-3' position, is a notable impurity that requires rigorous control and characterization.

This technical guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals. It provides a detailed overview of this compound, covering its fundamental properties, likely points of formation during synthesis, and the analytical methodologies essential for its detection and quantification, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Identification

This compound is a diastereomer of Entecavir, differing only in the spatial orientation of the hydroxyl group at the 3'-position of the cyclopentyl moiety. This subtle structural change necessitates precise analytical methods for its identification and differentiation from the parent drug.

Table 1: Core Properties and Identifiers for this compound

PropertyValueReferences
CAS Number 1367369-77-4[7][][9][10]
Systematic Name 2-Amino-1,9-dihydro-9-((1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one[9][10]
Synonyms Entecavir EP Impurity B, Entecavir Isomer 4, (1S,3S,4S)-Entecavir Isomer[][9]
Molecular Formula C₁₂H₁₅N₅O₃[9][10][11]
Molecular Weight 277.28 g/mol [10][11][12]

The stereochemical relationship between Entecavir and its 3'-epimer is visualized below. The inversion of stereochemistry at the C3' carbon, from an (R)-configuration in Entecavir to an (S)-configuration in the epimer, is the sole structural difference.

G node_api node_api node_impurity node_impurity node_relation node_relation entecavir Entecavir (1S, 3R, 4S) relation Epimerization at C3' Position entecavir->relation epi3 This compound (1S, 3S, 4S) epi3->relation

Caption: Stereochemical relationship between Entecavir and this compound.

Genesis of this compound: A Synthetic Perspective

The synthesis of Entecavir is a multi-step process that requires precise stereochemical control to establish the three contiguous chiral centers on the cyclopentane ring.[2][13][14] The formation of this compound is a direct consequence of incomplete diastereoselectivity during a key synthetic transformation.

Several synthetic routes to Entecavir have been published, often starting from chiral precursors like D-ribose or employing catalytic asymmetric reactions.[2][13][15] A common challenge is the introduction of the hydroxyl group at the C3' position with the correct (R) stereochemistry. This is often achieved via a diastereoselective reduction of a ketone precursor or through a directed epoxidation followed by ring-opening.

If the reduction or epoxide opening step is not perfectly stereoselective, a mixture of diastereomers will be formed, yielding both the desired Entecavir precursor and the 3'-epimeric analogue. This epimeric mixture, if not fully separated in downstream purification steps, results in the presence of this compound in the final API.

G node_step node_step node_intermediate node_intermediate node_product node_product node_impurity node_impurity node_point node_point start Chiral Precursor (e.g., from D-Ribose) cyclization Cyclopentane Core Construction start->cyclization ketone Key Ketone Intermediate cyclization->ketone reduction Diastereoselective Reduction of Ketone ketone->reduction Incomplete Selectivity precursor_R Desired (3'R) Alcohol Precursor reduction->precursor_R Major Pathway precursor_S Epimeric (3'S) Alcohol Precursor reduction->precursor_S Minor Byproduct coupling Coupling with Guanine Base precursor_R->coupling precursor_S->coupling deprotection Deprotection coupling->deprotection entecavir Entecavir API deprotection->entecavir epi3 This compound Impurity deprotection->epi3

Caption: Generalized synthetic workflow highlighting the formation of this compound.

Analytical Methodologies for Detection and Quantification

The structural similarity between Entecavir and its epimer necessitates a high-resolution analytical technique for their separation and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.

Recommended RP-HPLC Protocol

This protocol is a representative method based on published literature for the analysis of Entecavir and its impurities.[16][17][18] Method optimization and validation are required for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., XTerra® C18, 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is an 80:20 (v/v) ratio of water to acetonitrile.[17][18]

  • Flow Rate: 0.8 - 1.0 mL/min.[17][18]

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection Wavelength: 254 nm.[16][17][18]

  • Injection Volume: 10 - 20 µL.[16]

3. Reagent and Sample Preparation:

  • Diluent: A mixture similar to the mobile phase (e.g., water:acetonitrile) is typically used to dissolve and dilute standards and samples.

  • Standard Preparation: Prepare a stock solution of Entecavir reference standard and a separate stock solution of this compound reference standard in the diluent. Create working standards at appropriate concentrations (e.g., 5-25 µg/mL).[18]

  • Sample Preparation: Accurately weigh and dissolve the Entecavir API sample in the diluent to a known concentration (e.g., 500 µg/mL) to allow for the detection of impurities at low levels (e.g., below 0.1%).[16] Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Before sample analysis, inject a system suitability solution containing both Entecavir and this compound.

  • Resolution: The resolution between the Entecavir and this compound peaks should be greater than 1.5.

  • Tailing Factor: The tailing factor for the Entecavir peak should be less than 2.0.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0%.

5. Analysis and Calculation:

  • Inject the blank (diluent), standard solutions, and sample solutions.

  • Identify the peaks based on their retention times relative to the standards.

  • Quantify the amount of this compound in the sample using the peak area and an external standard calibration curve.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is demonstrated by achieving baseline resolution and performing forced degradation studies.[16]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.[17][18]

  • Accuracy: Assessed by recovery studies of the impurity spiked into the API sample, with typical acceptance criteria of 95-105%.[16]

  • Precision: Evaluated at the system, method (repeatability), and intermediate levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively.[17]

Impact and Regulatory Significance

Controlling impurities is a fundamental aspect of pharmaceutical quality control. For stereoisomeric impurities like this compound, the concern is twofold. Firstly, the impurity may have a different, potentially undesirable, pharmacological or toxicological profile compared to the active drug.[6] Secondly, its presence reduces the purity and effective dose of the intended API. Regulatory agencies require stringent control of all impurities, with specific reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. As a process-related impurity, the level of this compound must be minimized through optimization of the synthetic process and demonstrated to be consistently below established specification limits in the final API.

Conclusion

This compound is a critical process-related impurity in the synthesis of Entecavir, arising from a lack of complete stereocontrol. Its identity is defined by its unique CAS number (1367369-77-4) and its epimeric relationship to the parent molecule. The robust control of this impurity is paramount and is achieved through a deep understanding of the synthetic pathway and the implementation of validated, high-resolution analytical methods, primarily RP-HPLC. This guide provides the foundational technical information necessary for scientists to effectively identify, control, and manage this compound, thereby ensuring the quality, safety, and efficacy of Entecavir drug products.

References

  • Entecavir Impurities and Related Compound. Veeprho. [Link]

  • Entecavir EP Impurity A. SynZeal. [Link]

  • Entecavir Impurities. SynZeal. [Link]

  • Entecavir Impurity 17. Axios Research. [Link]

  • Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. PubMed. [Link]

  • Synthesis Strategies for Entecavir. Organic Chemistry Portal. [Link]

  • ENTECAVIR 3-EPIMER. precisionFDA. [Link]

  • Entecavir | C12H15N5O3 | CID 135398508. PubChem - NIH. [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

  • Entecavir. DrugFuture. [Link]

  • Synthesis of entecavir and its novel class of analogs. PubMed. [Link]

  • Entecavir Impurity A | C12H15N5O3 | CID 135605572. PubChem - NIH. [Link]

  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Asian Journal of Chemistry. [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Research Journal of Pharmacy and Technology. [Link]

  • Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. PubMed. [Link]

  • Entecavir Baraclude. Hepatitis B Online - University of Washington. [Link]

  • How Do Stereoisomers Affect Drug Activity? Chemistry For Everyone - YouTube. [Link]

  • A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. ResearchGate. [Link]

  • (PDF) Synthesis of Entecavir and Its Novel Class of Analogs. ResearchGate. [Link]

  • Inhibition of hepatitis B virus polymerase by entecavir. PubMed. [Link]

  • Total Synthesis of Entecavir | Request PDF. ResearchGate. [Link]

  • Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Publishing. [Link]

  • Assessment report - Entecavir Mylan. European Medicines Agency (EMA). [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Epi-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

This document serves as a technical guide on the biological activity of 3-Epi-Entecavir. Our comprehensive investigation into the publicly available scientific literature, however, has revealed a critical finding: there is currently no specific data on the biological activity of this compound.

Extensive searches of scientific databases and publications have yielded a wealth of information on Entecavir, its parent compound, and various other analogues. However, specific studies detailing the synthesis, in vitro antiviral assays, or in vivo evaluation of the 3'-epimer of Entecavir are not present in the accessible literature.

This guide will, therefore, pivot to provide a detailed understanding of the established biological activity of Entecavir, and based on well-understood structure-activity relationships of nucleoside analogues, project the anticipated biological profile of this compound. This approach is intended to provide a foundational framework for any future research in this specific area.

Entecavir: A Potent Anti-Hepatitis B Virus Agent

Entecavir is a guanosine nucleoside analogue with potent and selective activity against the Hepatitis B virus (HBV).[1][2] It is a cornerstone in the management of chronic HBV infection due to its high efficacy in suppressing viral replication and a high barrier to resistance.[2]

Mechanism of Action

The antiviral activity of Entecavir is contingent on its intracellular phosphorylation to the active triphosphate form, entecavir triphosphate (ETV-TP).[3] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV polymerase (reverse transcriptase).[3]

The inhibitory action of ETV-TP is multifaceted, targeting three distinct steps in the HBV replication cycle:

  • Priming of the HBV polymerase: Inhibition of the initiation of DNA synthesis.[3]

  • Reverse transcription of the negative strand DNA: Blocking the synthesis of the first DNA strand from the pregenomic RNA template.[3]

  • Synthesis of the positive strand HBV DNA: Preventing the completion of the double-stranded viral genome.[3]

This multi-targeted inhibition contributes to its potent antiviral effect.[1]

HBV_Replication_Inhibition cluster_virus HBV Replication Cycle cluster_drug Entecavir Action pgRNA Pregenomic RNA (pgRNA) negDNA Negative-strand DNA pgRNA->negDNA Reverse Transcription posDNA Positive-strand DNA (cccDNA) negDNA->posDNA DNA Synthesis Entecavir Entecavir ETV_TP Entecavir-TP (Active Form) Entecavir->ETV_TP Intracellular Phosphorylation ETV_TP->pgRNA Inhibits Priming ETV_TP->negDNA Inhibits Reverse Transcription ETV_TP->posDNA Inhibits Positive Strand Synthesis

Caption: Mechanism of Entecavir's inhibition of HBV replication.

The Significance of Stereochemistry at the 3'-Position

In the field of nucleoside analogues, the stereochemistry of the sugar moiety, particularly at the 3'-position, is paramount for biological activity. The 3'-hydroxyl group is the critical attachment point for the incoming nucleotide during DNA chain elongation, a process catalyzed by polymerases.

For a nucleoside analogue to be incorporated and effectively terminate chain elongation, its 3'-position must be recognized by the viral polymerase. Any alteration in the stereochemistry at this position, such as the epimerization from the natural 'down' (β) configuration to an 'up' (α) configuration, can have profound consequences.

Projected Biological Activity of this compound: An Expert Extrapolation

Based on the fundamental principles of nucleoside analogue pharmacology, it is highly probable that This compound would exhibit significantly reduced or no antiviral activity against HBV.

The rationale for this projection is as follows:

  • Steric Hindrance: The HBV polymerase has a highly specific active site that accommodates the natural deoxyguanosine triphosphate. The inverted stereochemistry at the 3'-position of this compound would likely create steric clashes within the enzyme's active site, preventing its efficient binding and incorporation into the nascent viral DNA.

  • Impaired Phosphorylation: The intracellular kinases that phosphorylate Entecavir to its active triphosphate form are also stereoselective. It is plausible that these kinases would not efficiently recognize this compound as a substrate, leading to little or no formation of the active triphosphate metabolite. Without the triphosphate form, the compound cannot inhibit the HBV polymerase.

Recommended Experimental Protocols for Future Evaluation

Should a research program decide to investigate the biological activity of this compound, the following established protocols for evaluating anti-HBV compounds are recommended.

In Vitro Antiviral Activity Assay

This assay determines the 50% effective concentration (EC₅₀) of a compound required to inhibit HBV replication in a cell-based system.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are the standard model.[4][5]

Methodology:

  • Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and Entecavir as a positive control) for a period of 6-9 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Quantification of Viral DNA: Extract HBV DNA from the supernatant and quantify the viral load using quantitative real-time PCR (qPCR).[4][5]

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral replication inhibition against the compound concentration.

Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound to assess its toxicity to the host cells.

Methodology:

  • Cell Treatment: Treat HepG2.2.15 cells with the same serial dilutions of this compound as in the antiviral assay.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

  • Selectivity Index (SI): The SI is a crucial parameter for a potential antiviral drug and is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.

In Vivo Efficacy Studies

Should in vitro activity be observed, the next step would be to evaluate the compound's efficacy in an animal model.

Animal Model: Transgenic mice expressing the HBV genome are a commonly used model.[6]

Methodology:

  • Animal Dosing: Administer this compound orally to the transgenic mice once daily for a specified period (e.g., 10 days).[6]

  • Sample Collection: At the end of the treatment period, collect liver tissue and serum samples.

  • HBV DNA Quantification: Extract DNA from the liver and serum and quantify HBV DNA levels using qPCR.[6]

  • Toxicity Monitoring: Monitor the animals for any signs of toxicity, including changes in weight and behavior.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (if promising in vitro results) Antiviral_Assay Antiviral Activity Assay (HepG2.2.15 cells) EC50 Determine EC₅₀ Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay (HepG2.2.15 cells) CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI Animal_Model HBV Transgenic Mouse Model SI->Animal_Model Proceed if SI is high Efficacy_Study Assess reduction in liver and serum HBV DNA Animal_Model->Efficacy_Study

Sources

The Genesis of a Critical Impurity: A Technical Guide to the Origin of 3-Epi-Entecavir in Entecavir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir, a potent antiviral agent against the Hepatitis B virus (HBV), is a carbocyclic nucleoside analog whose therapeutic efficacy is intrinsically linked to its precise stereochemical configuration.[1][2] The presence of stereoisomeric impurities can significantly impact the safety and efficacy profile of the final drug product. Among these, 3-epi-entecavir represents a critical process-related impurity, the control of which is paramount during synthesis. This in-depth technical guide elucidates the synthetic origins of this compound, providing a mechanistic understanding of its formation. By dissecting key stereochemistry-defining steps in prominent synthetic routes, we offer field-proven insights into the causal factors leading to its emergence and propose strategies for its mitigation and control.

Introduction: The Stereochemical Imperative of Entecavir

Entecavir's mechanism of action involves the inhibition of HBV DNA polymerase, a process highly dependent on the molecule's three-dimensional structure that mimics the natural substrate, deoxyguanosine.[3][4] The molecule possesses four chiral centers on its cyclopentane core, leading to the possibility of sixteen stereoisomers. The desired isomer, (1S, 3R, 4S)-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]guanine, is the pharmacologically active entity. Its epimer at the C3' position, this compound, is a process-related impurity that must be diligently monitored and controlled to ensure the quality of the active pharmaceutical ingredient (API). Understanding the genesis of this impurity is the first step toward its effective control.

Navigating the Synthetic Landscape: Key Routes to Entecavir

The synthesis of entecavir is a complex undertaking, with multiple strategies developed to construct the densely functionalized carbocyclic core with the correct stereochemistry.[5][6] These routes often start from chiral precursors or employ asymmetric reactions to establish the desired stereocenters. Below, we analyze two representative synthetic approaches to highlight the critical steps where the C3' stereochemistry is defined.

Synthesis Starting from D-Ribose

One common strategy utilizes the readily available chiral pool starting material, D-ribose, to set the initial stereochemistry.[7] This approach leverages the inherent chirality of the starting material to guide the formation of the desired stereocenters in the cyclopentane ring.

G D_Ribose D-Ribose Allylic_Alcohol Key Allylic Alcohol Intermediate D_Ribose->Allylic_Alcohol Multi-step transformation Cyclopentanone_Precursor Cyclopentanone Precursor Allylic_Alcohol->Cyclopentanone_Precursor Oxidation Protected_Carbocycle Protected Carbocyclic Core with C3'-OH Cyclopentanone_Precursor->Protected_Carbocycle Diastereoselective Reduction Entecavir Entecavir Protected_Carbocycle->Entecavir Guanine Coupling & Deprotection

Figure 1: Simplified workflow of Entecavir synthesis from D-Ribose.

Synthesis Utilizing a Prochiral Cyclopentenone Derivative

Another elegant approach involves the asymmetric synthesis from a prochiral precursor, such as 4-hydroxycyclopent-2-enone. This route relies on highly stereoselective reactions to introduce the chiral centers.

G Cyclopentenone 4-Hydroxycyclopent-2-enone Chiral_Intermediate Chiral Intermediate via Kinetic Resolution Cyclopentenone->Chiral_Intermediate Lipase-mediated kinetic resolution Functionalized_Core Functionalized Carbocyclic Core Chiral_Intermediate->Functionalized_Core Stereocontrolled Michael Addition Protected_Entecavir Protected Entecavir Functionalized_Core->Protected_Entecavir Mitsunobu Reaction (Guanine Coupling) Entecavir Entecavir Protected_Entecavir->Entecavir Deprotection

Figure 2: Asymmetric synthesis of Entecavir from a prochiral cyclopentenone.

The Origin of this compound: A Mechanistic Deep Dive

The formation of this compound is not a random event but rather a consequence of imperfect stereocontrol at a critical juncture in the synthesis. The most probable point of its genesis is during the establishment of the C3'-hydroxyl stereocenter.

The Critical Step: Diastereoselective Reduction of a Ketone

In many synthetic routes, a key intermediate is a cyclopentanone derivative that is reduced to the corresponding alcohol, which will become the C3'-hydroxyl group of entecavir. The stereochemical outcome of this reduction is paramount.

G cluster_0 Diastereoselective Reduction Ketone Cyclopentanone Precursor Desired_Alcohol Desired (3'R)-Alcohol Ketone->Desired_Alcohol Major Pathway (High Diastereoselectivity) Epi_Alcohol Undesired (3'S)-Alcohol (3-epi precursor) Ketone->Epi_Alcohol Minor Pathway (Low Diastereoselectivity) Entecavir Entecavir Desired_Alcohol->Entecavir Further Synthesis Epi_Entecavir This compound Epi_Alcohol->Epi_Entecavir Further Synthesis

Figure 3: Formation of the 3-epi precursor via incomplete diastereoselective reduction.

The choice of reducing agent and reaction conditions is critical to maximize the diastereoselectivity of this transformation. Steric hindrance around the carbonyl group, dictated by the existing stereocenters and protecting groups on the cyclopentane ring, directs the hydride attack. However, if the energy difference between the two transition states leading to the desired and undesired epimers is small, a mixture of diastereomers will be formed.

Causality behind Experimental Choices:

  • Bulky Reducing Agents: The use of sterically demanding reducing agents, such as L-Selectride®, is often employed to enhance the facial selectivity of the hydride attack, favoring the formation of the desired stereoisomer.

  • Chelation Control: In some cases, Lewis acidic conditions can be used to promote chelation between the carbonyl oxygen and a nearby functional group, locking the conformation of the ring and directing the hydride attack from the less hindered face.

The Role of the Mitsunobu Reaction

The Mitsunobu reaction is frequently used to couple the carbocyclic core with the guanine base.[5][8] This reaction proceeds with a clean inversion of stereochemistry at the reacting alcohol center (typically C1').[9][10][11] It is crucial to understand that the Mitsunobu reaction itself does not epimerize the C3'-hydroxyl group. However, if the precursor alcohol already contains the 3-epi impurity, this impurity will be carried through the Mitsunobu reaction to yield this compound.

Analytical Control and Mitigation Strategies

The effective control of this compound relies on a two-pronged approach: sensitive analytical detection and strategic process optimization.

Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the detection and quantification of this compound. The development of a robust, stability-indicating HPLC method is essential.

Parameter Typical Value/Condition
Column Chiral stationary phase (e.g., polysaccharide-based) or a high-resolution C18 column
Mobile Phase A mixture of aqueous buffer and organic modifier (e.g., acetonitrile or methanol)
Detection UV at approximately 254 nm
Resolution Baseline separation between entecavir and this compound (Resolution > 2.0)

Table 1: Typical HPLC Parameters for the Analysis of Entecavir and its Epimeric Impurities.

Strategies for Mitigation
  • Optimization of the Reduction Step: A thorough Design of Experiments (DoE) approach should be applied to the diastereoselective reduction step to identify the optimal reducing agent, solvent, temperature, and reaction time to maximize the formation of the desired stereoisomer.

  • Purification of Intermediates: If the formation of the 3-epi precursor cannot be completely suppressed, a purification step, such as column chromatography or crystallization, should be introduced to remove the undesired epimer before proceeding to the final steps of the synthesis.

  • Chiral Resolution: In some synthetic strategies, enzymatic kinetic resolution of a racemic or diastereomeric mixture of an early-stage intermediate can be employed to obtain the enantiomerically pure precursor.[4]

Conclusion

The presence of this compound in the final API is a direct consequence of incomplete stereocontrol during the synthesis of the carbocyclic core, primarily in the diastereoselective reduction of a cyclopentanone precursor. A thorough understanding of the reaction mechanisms, coupled with rigorous process optimization and sensitive analytical monitoring, is essential for the effective control of this critical impurity. By implementing the strategies outlined in this guide, researchers and drug development professionals can ensure the production of high-purity entecavir, meeting the stringent quality standards required for this vital antiviral medication.

References

  • Organic Chemistry. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17.
  • Hyun, Y. E., Kim, H. R., Choi, Y., & Jeong, L. S. (n.d.). Stereoselective Synthesis of Anti-HepatitisB Drug, Entecavir, through Regio- and Stereoselective Epoxide Cleavage. Korea University Pure.
  • ResearchGate. (n.d.). The Mitsunobu reaction for the epimerisation of 4a into 4b. Retrieved from [Link]

  • Haraguchi, K., Tanaka, H., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(7), 2827–2836.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Haraguchi, K., Tanaka, H., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(7), 2827-36.
  • Burke, A. J. (2025).
  • Burke, A. J. (2025).
  • Gelin, M., et al. (n.d.). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues.
  • Patsnap Synapse. (2024). What is the mechanism of Entecavir? Retrieved from [Link]

  • Scott, L. J., & Keating, G. M. (2011).
  • ResearchGate. (n.d.). (PDF) Synthesis of Entecavir and Its Novel Class of Analogs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Retrieved from [Link]

  • Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current protocols in nucleic acid chemistry, Chapter 14, Unit 14.7.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Retrieved from [Link]

  • Liaw, Y. F. (2009). The saga of entecavir.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Journal of medicinal chemistry, 56(16), 6276–6295.
  • Das, K., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e00539-21.
  • Valiullina, Z. R., Ivanova, N. A., & Miftakhov, M. S. (2024). Synthesis of (±)-Entecavir. Russian Journal of Organic Chemistry, 60(3), 469-473.

Sources

The Serendipitous Epimer: A Technical Guide to the Discovery and Historical Context of 3-Epi-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection, celebrated for its potent and selective inhibition of the viral polymerase. Its clinical success, however, is intrinsically linked to the precise three-dimensional arrangement of its atoms. This technical guide delves into the discovery and historical context of Entecavir, with a specific focus on one of its stereoisomers, 3-Epi-Entecavir. We will explore the serendipitous nature of its discovery as an off-target isomer during the development of its clinically effective counterpart. This guide will illuminate the critical role of stereochemistry in drug design, the causality behind the synthetic strategies developed to favor the formation of Entecavir, and the implicit understanding of this compound's biological insignificance that has shaped the manufacturing process of this vital antiviral agent.

The Dawn of a New Era in HBV Treatment: The Emergence of Entecavir

The global burden of chronic hepatitis B, a leading cause of liver cirrhosis and hepatocellular carcinoma, spurred an intense search for effective antiviral therapies in the late 20th century. Nucleoside and nucleotide analogues emerged as a promising class of compounds, designed to mimic natural substrates and disrupt the replication of the viral genome.

Entecavir, a carbocyclic analogue of 2'-deoxyguanosine, was discovered and developed by Bristol-Myers Squibb (BMS). Initially investigated for its potential against herpes simplex virus, it was later identified as a remarkably potent inhibitor of HBV replication. The journey from its initial synthesis to its approval by the U.S. Food and Drug Administration (FDA) in 2005 as Baraclude® was a testament to the meticulous work in medicinal chemistry and virology. Entecavir's high potency, profound viral suppression, and high genetic barrier to resistance set a new standard in HBV treatment.

The Centrality of Chirality: Understanding Entecavir's Stereochemistry

Entecavir possesses three chiral centers, meaning it can exist in eight possible stereoisomeric forms. The specific arrangement of substituents around these chiral centers dictates the molecule's overall shape and, consequently, its ability to interact with its biological target, the HBV polymerase. The clinically active form of Entecavir has the (1S, 3R, 4S) configuration.

The profound impact of stereoisomerism on pharmacological activity is a fundamental principle in drug development. Often, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while others may be inactive or even contribute to adverse effects. In the case of Entecavir, the precise spatial orientation of the hydroxymethyl group at the 3'-position and the hydroxyl group at the 4'-position of the cyclopentane ring is crucial for its potent antiviral activity.

The "Discovery" of an Unwanted Epimer: this compound

The term "discovery" when applied to this compound is nuanced. It was not discovered in the traditional sense of a targeted search for a new therapeutic agent. Instead, its existence became apparent during the chemical synthesis and process development of Entecavir. This compound, with a likely (1S, 3S, 4S) configuration, is the 3'-epimer of Entecavir, meaning it differs only in the stereochemistry at the carbon atom bearing the hydroxymethyl group.

The emergence of this compound is a direct consequence of the chemical reactions used to construct the carbocyclic core of Entecavir. Early, non-stereoselective synthetic routes would have inevitably produced a mixture of diastereomers, including this compound. The challenge for the chemists at BMS was to devise a synthetic pathway that would selectively produce the desired (1S, 3R, 4S) isomer in high yield, while minimizing the formation of this compound and other stereoisomers.

While explicit, publicly available data directly comparing the anti-HBV activity of this compound to Entecavir is scarce, the extensive body of work on the stereoselective synthesis of Entecavir provides compelling indirect evidence of this compound's lack of significant biological activity. The principle of structure-activity relationships (SAR) in nucleoside analogues strongly suggests that even minor changes in stereochemistry can lead to a dramatic loss of potency. The synthesis of other epimers of Entecavir for SAR studies, even without reported biological data, underscores the importance of the correct stereoconfiguration for antiviral efficacy.

The Molecular Rationale: Why Entecavir's Stereochemistry is Paramount

Entecavir exerts its antiviral effect by inhibiting the HBV polymerase, a multi-functional enzyme responsible for replicating the viral DNA. After entering a liver cell, Entecavir is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analogue then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.

The high potency of Entecavir is attributed to its unique structural features, particularly the exocyclic methylene group on the cyclopentane ring. This feature is thought to allow the molecule to fit into a specific hydrophobic pocket within the active site of the HBV polymerase, enhancing its binding affinity. The precise (1S, 3R, 4S) stereochemistry is critical for orienting the guanine base, the triphosphate moiety, and the carbocyclic ring in the optimal conformation for binding to the enzyme's active site and for subsequent chain termination. Any deviation from this specific stereochemistry, as in this compound, would likely disrupt this precise fit, leading to a significant reduction or complete loss of antiviral activity.

Below is a diagram illustrating the key structural relationship between Entecavir and its 3'-epimer.

G Entecavir Entecavir (1S, 3R, 4S) HBV_Polymerase HBV Polymerase (Target Enzyme) Entecavir->HBV_Polymerase Binds with high affinity EpiEntecavir This compound (1S, 3S, 4S) EpiEntecavir->HBV_Polymerase Poor binding due to incorrect stereochemistry Inhibition Potent Inhibition HBV_Polymerase->Inhibition No_Inhibition Loss of Activity HBV_Polymerase->No_Inhibition

Figure 1: Stereochemical basis of Entecavir's activity.

Experimental Protocols: The Quest for Stereochemical Purity

The historical development of Entecavir's synthesis is a case study in the evolution of asymmetric synthesis. The primary goal was to control the stereochemistry at the three chiral centers to produce the desired (1S, 3R, 4S) isomer exclusively. Below is a conceptual outline of a stereoselective synthesis, highlighting the steps crucial for avoiding the formation of this compound. One of the well-established routes starts from D-ribose, a readily available chiral starting material.

Conceptual Stereoselective Synthesis of Entecavir from D-Ribose

Objective: To synthesize Entecavir with high diastereoselectivity, minimizing the formation of this compound.

Step 1: Establishment of the Carbocyclic Core from D-Ribose

  • D-ribose is converted through a series of reactions into a key cyclopentanone intermediate. This multi-step process leverages the inherent chirality of D-ribose to set the stereochemistry of the substituents on the cyclopentane ring.

Step 2: Introduction of the Exocyclic Methylene Group

  • The cyclopentanone is treated with a Wittig-type reagent or Eschenmoser's salt to introduce the crucial exocyclic methylene group. This reaction must be performed under conditions that do not epimerize the adjacent chiral centers.

Step 3: Diastereoselective Reduction

  • A subsequent reduction of a carbonyl group or a related functional group is performed stereoselectively to generate the correct stereochemistry at the C-4 hydroxyl group. This is a critical step where the formation of the undesired 4-epimer could occur if the reaction is not highly controlled.

Step 4: Functional Group Manipulations and Protection

  • The hydroxyl groups are selectively protected to allow for the introduction of the guanine base at the correct position.

Step 5: Introduction of the Guanine Base (Mitsunobu Reaction)

  • The protected carbocyclic alcohol is coupled with a protected guanine derivative, typically via a Mitsunobu reaction. This reaction proceeds with inversion of configuration at the alcohol carbon, a key transformation to set the final stereocenter.

Step 6: Deprotection

  • The protecting groups are removed to yield the final Entecavir molecule.

The causality behind these choices is clear: each step is designed to build upon the chirality of the starting material and introduce new stereocenters with a high degree of control. The use of chiral reagents and catalysts, along with carefully chosen reaction conditions, is paramount to ensure the formation of the desired (1S, 3R, 4S) stereoisomer and to avoid the generation of diastereomers like this compound, which would require difficult purification steps and reduce the overall yield of the active pharmaceutical ingredient.

The following diagram illustrates a generalized workflow for the stereoselective synthesis of Entecavir.

G cluster_0 Chiral Pool Synthesis cluster_1 Core Modification cluster_2 Final Assembly D-Ribose D-Ribose Key Intermediate Key Intermediate D-Ribose->Key Intermediate Multi-step synthesis Methylene Introduction Methylene Introduction Key Intermediate->Methylene Introduction Stereoselective Reduction Stereoselective Reduction Methylene Introduction->Stereoselective Reduction Guanine Coupling Guanine Coupling Stereoselective Reduction->Guanine Coupling Entecavir Entecavir Guanine Coupling->Entecavir Deprotection

Figure 2: Generalized workflow for Entecavir synthesis.

Quantitative Data Summary

ParameterEntecavirThis compound
IUPAC Name 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one2-Amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one
Stereochemistry (1S, 3R, 4S)(1S, 3S, 4S)
Anti-HBV Activity (EC50) Highly potent (in the low nanomolar range)Not reported, presumed to be significantly less active or inactive
Clinical Status Approved for the treatment of chronic HBVConsidered a process impurity in Entecavir synthesis

Conclusion

The story of this compound is inextricably linked to the successful development of its clinically vital stereoisomer, Entecavir. Its "discovery" was not a moment of celebrated invention, but rather a chemical inevitability that had to be overcome through sophisticated stereoselective synthesis. The historical context of Entecavir's development highlights a crucial paradigm in modern drug discovery: the recognition that a molecule's biological activity is not solely defined by its chemical formula, but by the precise three-dimensional arrangement of its atoms. For researchers and drug development professionals, the case of Entecavir and its epimer serves as a powerful reminder of the importance of chirality and the elegant chemical strategies required to deliver safe and effective medicines. The absence of this compound from the final pharmaceutical product is as much a part of Entecavir's success as the presence of the active molecule itself.

References

  • Limiting flexible conformation with a fused cyclopropane is a useful strategy to increase the potency and selectivity of a nucleoside. Herein, we present a full account of the stereoselective synthesis and the antiviral testing of several enantiomerically pure six-membered CNAs with five chiral centers starting from 1,4-cyclohexanedione. (Source: Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - NIH) [Link]

  • Synthesis of Entecavir 1'-Epimere. Finally, the synthetic strategy by Chao Wang and coworkers from Xihua University (Chengdu, China) will be discussed in Scheme 7. It is important to see, that not entecavir (1) was targeted but epi-1'-entecavir 45, which should gain a better insight into the SAR of the compound. (Source: Synthesis Strategies for Entecavir - Organic Chemistry) [Link]

  • Evaluation of the anti-HBV activity of 3 revealed that fluorine-substitution

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of 3-Epi-Entecavir in Entecavir Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 3-Epi-Entecavir, a critical stereoisomeric impurity, in Entecavir drug substance. Entecavir, a potent antiviral agent against the Hepatitis B virus (HBV), possesses multiple chiral centers, making the control of its stereoisomers essential for ensuring drug safety and efficacy.[1][2] This document provides a comprehensive guide for researchers and quality control analysts, covering the rationale behind the method development, a detailed experimental protocol, and a summary of validation parameters according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Stereoisomeric Purity

Entecavir is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1][2][3] Its chemical structure, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, features three chiral centers, giving rise to several possible stereoisomers.[4] this compound is one such diastereomer that can arise during the synthesis process.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the characterization and control of stereoisomeric impurities in drug substances.[5][6] This is because different stereoisomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[7] One isomer may be therapeutically active, while another could be inactive or even harmful. Therefore, a validated analytical method capable of accurately quantifying this compound is crucial for quality control and to ensure the final drug product's safety and purity.[5][8]

Method Development Strategy: Achieving Chiral Resolution

The primary objective was to develop a selective and sensitive analytical method to resolve this compound from the Entecavir active pharmaceutical ingredient (API) and other related substances.

Causality Behind Experimental Choices:

  • Technique Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen as the analytical platform. It is a widely used, robust, and reliable technique for the analysis of pharmaceutical compounds and their impurities.[1][9][10][11] Several published methods for Entecavir and its diastereomers utilize RP-HPLC, demonstrating its suitability.[1][9]

  • Stationary Phase (Column): A C18 (octadecylsilane) stationary phase was selected. This non-polar column is highly effective for retaining and separating moderately polar compounds like Entecavir and its isomers from an aqueous/organic mobile phase, providing a proven mechanism for resolution.[1][9]

  • Mobile Phase Optimization: The separation of diastereomers is often sensitive to mobile phase composition. An isocratic mobile phase consisting of a simple buffered aqueous solution and an organic modifier (acetonitrile) was chosen for its simplicity and reproducibility.[1][9] The pH of the buffer and the percentage of the organic modifier are critical parameters that were optimized to maximize the resolution between the Entecavir and this compound peaks. A resolution factor of greater than 2.0 is targeted, ensuring baseline separation.[1]

  • Detector Selection: Entecavir contains a purine chromophore, which exhibits strong UV absorbance. The UV detection wavelength was set at approximately 254 nm, corresponding to the UV maximum of Entecavir, to ensure high sensitivity for both the API and its related impurities.[1][9][11][12]

Logical Workflow for Method Development & Validation

The following diagram illustrates the systematic approach taken, from initial parameter screening to full method validation, ensuring a robust and reliable analytical procedure.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Imp Implementation A Objective Definition: Separate Entecavir & this compound B Technique Selection: RP-HPLC with UV Detection A->B C Parameter Screening: Column, Mobile Phase, pH B->C D Method Optimization: Fine-tuning for Resolution > 2.0 C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Solution Stability J->K L Finalized Protocol & SST K->L M Routine QC Analysis L->M

Caption: Workflow from method development to routine analysis.

Experimental Protocol

This protocol is a self-validating system, incorporating system suitability tests to ensure the validity of results for each analytical run.

Instrumentation & Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS).

  • Materials:

    • Entecavir Reference Standard (RS)

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Column C18 Stationary Phase, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted) in an isocratic mode
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength 254 nm
Injection Volume 20 µL
Diluent Mobile Phase or a suitable mixture of water and acetonitrile

Note: The exact buffer composition and ratio of organic to aqueous phase should be finalized during method optimization to meet system suitability criteria.

Preparation of Solutions
  • Buffer Preparation: Accurately weigh and dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to the optimized value (e.g., pH 3.4) using diluted orthophosphoric acid.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the Buffer and Acetonitrile in the pre-determined ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (Entecavir): Accurately weigh about 10 mg of Entecavir RS into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL.

  • Standard Solution: Dilute the Standard Stock Solution with diluent to obtain a final concentration suitable for system suitability and impurity quantification (e.g., 5.0 µg/mL, which corresponds to a 1.0% level of the sample concentration).

  • Sample Solution: Accurately weigh about 10 mg of the Entecavir drug substance sample into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL.[1][9]

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Standard Solution in six replicate injections and evaluate the results against the pre-defined criteria.

SST ParameterAcceptance Criteria
Resolution Resolution between Entecavir and this compound peaks must be ≥ 2.0.[1][9]
Tailing Factor (Asymmetry) Tailing factor for the Entecavir peak should be ≤ 2.0.
Theoretical Plates Number of theoretical plates for the Entecavir peak should be ≥ 2000.
% RSD for Peak Area Relative Standard Deviation for six replicate injections should be ≤ 5.0%.
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present at the retention times of interest.

  • Perform the System Suitability Test as described in section 3.4.

  • Once SST criteria are met, inject the Sample Solution in duplicate.

  • Identify the peaks for Entecavir and this compound based on their retention times relative to the standard injections.

  • Calculate the amount of this compound in the sample.

Calculation

The percentage of this compound is calculated using the following formula based on the area of the respective peaks in the sample chromatogram.

% this compound = (Area_Epi / (Area_Entecavir + Sum of all impurity areas)) * 100

Where:

  • Area_Epi = Peak area of this compound in the sample chromatogram.

  • Area_Entecavir = Peak area of Entecavir in the sample chromatogram.

Interplay of Key Chromatographic Parameters

This diagram shows the causal relationships between adjustable parameters and the desired analytical outcomes, which is central to a logical method development approach.

Parameters MobilePhase Mobile Phase (% Organic, pH) Resolution Resolution MobilePhase->Resolution Strongly affects RetentionTime Retention Time MobilePhase->RetentionTime Column Column Chemistry (e.g., C18) Column->Resolution Primary factor Column->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Inversely affects Efficiency Peak Shape (Efficiency, Tailing) FlowRate->Efficiency Temperature Temperature Temperature->RetentionTime Temperature->Efficiency

Caption: Key parameters influencing chromatographic separation.

Method Validation Summary

The described analytical method must be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][10] The validation process provides a self-validating framework, ensuring the trustworthiness and reliability of the results.

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrates that the method is unaffected by other components (impurities, degradants). Assessed via forced degradation (acid, base, oxidation, thermal stress). The main peak should be pure, and resolution from degradants should be adequate.[1][10]
Linearity Establishes a linear relationship between concentration and detector response. Correlation coefficient (r²) should be > 0.999 for the impurity over its range.[1][9]
Accuracy Measures the closeness of results to the true value. Determined by spiking the sample with known amounts of this compound at different levels (e.g., 50%, 100%, 150%). Recovery should be within 95-105%.[1][9][10]
Precision (Repeatability & Intermediate)Assesses the degree of scatter between a series of measurements. RSD for multiple preparations should be ≤ 10.0% for impurities at the limit of quantification.[10]
Limit of Detection (LOD) The lowest concentration of this compound that can be detected. Typically determined at a signal-to-noise ratio of 3:1.[10][13]
Limit of Quantitation (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1. The method should be sensitive enough to detect impurities below the reporting threshold (e.g., < 0.05%).[9][10]
Robustness Evaluates the method's reliability with small, deliberate changes in parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min). System suitability criteria must still be met.[10]
Solution Stability Confirms that the standard and sample solutions are stable for the duration of the analysis. Test solutions were found to be stable for up to 48 hours.[1][9]

Conclusion

The RP-HPLC method described in this application note is specific, sensitive, and robust for the quantitative determination of the stereoisomeric impurity this compound in Entecavir drug substance. The detailed protocol, rooted in a logical development strategy and supported by a comprehensive validation framework, ensures reliable performance for routine quality control analysis and stability studies, thereby supporting the delivery of a safe and high-quality pharmaceutical product.

References

  • Chen, Y., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 247-256. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Available at: [Link]

  • Pathy, K. S. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3). Available at: [Link]

  • Google Patents. (2012). CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography.
  • G. Oláh, et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 28(15), 5869. Available at: [Link]

  • Pathy, K. S. (2018). Entecavir Patent Evaluation & Genotoxicity. Herald Scholarly Open Access. Available at: [Link]

  • Balaji, N., & Sultana, S. (2018). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. Available at: [Link]

  • Reddy, B. M., et al. (2015). A New Validated Stability-Indicating RP-HPLC Method for the Determination of Entecavir. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem Compound Summary for CID 135398508. Retrieved from [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). Available at: [Link]

  • Pathy, K. S. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate. Available at: [Link]

  • Harinadha Babu, B., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 10(1), 7-10. Available at: [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available at: [Link]

  • Hancu, G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2221. Available at: [Link]

  • Rao, J. V. L. N. S., et al. (2011). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. E-Journal of Chemistry, 8(1), 333-337. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]

  • DrugFuture. (n.d.). Entecavir. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
  • Pathy, K. S. (2018). Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. Organic & Medicinal Chem IJ, 7(2). Available at: [Link]

Sources

A Validated HPLC-UV Method for the Quantification of 3-Epi-Entecavir in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of 3-Epi-Entecavir, a critical stereoisomeric impurity of the antiviral drug Entecavir. The control of such impurities is paramount for ensuring the safety and efficacy of the final drug product. The described method utilizes a C18 stationary phase with a gradient elution, providing excellent resolution between Entecavir and its epimer. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the purity analysis of Entecavir.

Introduction: The Rationale for Isomeric Purity

Entecavir is a potent antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a guanosine nucleoside analogue, inhibiting the reverse transcriptase enzyme of the virus.[1] The Entecavir molecule possesses three chiral centers, leading to the possible existence of seven other stereoisomers.[3] this compound is one such diastereomer, which may arise during the synthesis process or as a degradation product.

The stereochemical configuration of a drug molecule is critical to its pharmacological activity and safety profile. Different isomers can have varied efficacy or toxicity. Therefore, regulatory agencies mandate the strict control and quantification of isomeric impurities. This application note provides a comprehensive framework for the reliable quantification of this compound to ensure the quality and safety of Entecavir active pharmaceutical ingredients (APIs) and finished drug products. The method's validation is grounded in the principles outlined in the ICH Harmonised Guideline Q2(R1), which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5]

Method Principle: Chromatographic Separation and UV Detection

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase (typically a C18 alkyl-silane) is nonpolar, while the mobile phase is polar. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. The subtle differences in the three-dimensional structure between Entecavir and this compound result in different interactions with the stationary phase, allowing for their chromatographic separation.

A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is employed to ensure optimal resolution and efficient elution of all relevant compounds.[6] Detection is performed using a UV-Visible spectrophotometric detector. Both Entecavir and its isomers contain a purine-6-one chromophore, which exhibits strong absorbance in the UV region, typically around 254 nm, enabling sensitive detection and quantification.[3][6]

Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™) is required.

  • Column: Waters C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Water (HPLC grade or Milli-Q® equivalent)

  • Reference Standards:

    • Entecavir Reference Standard (USP or equivalent)

    • This compound Reference Standard (Authenticated in-house or from a specialized supplier).[7]

Preparation of Solutions
  • Mobile Phase A (MPA): Prepare a mixture of water, acetonitrile, and trifluoroacetic acid in the ratio of 990:10:1 (v/v/v). Filter through a 0.45 µm membrane filter and degas prior to use.[6]

  • Mobile Phase B (MPB): Prepare a mixture of water, acetonitrile, and trifluoroacetic acid in the ratio of 700:300:1 (v/v/v). Filter through a 0.45 µm membrane filter and degas prior to use.[6]

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Entecavir Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • This compound Stock Solution (approx. 50 µg/mL): Accurately weigh about 5 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability and Calibration Standard (e.g., 0.5% level): Prepare a working standard by diluting the stock solutions. For example, to prepare a standard where this compound is at 0.5% of the Entecavir concentration (e.g., 50 µg/mL Entecavir, 0.25 µg/mL this compound), pipette 1 mL of Entecavir Stock Solution and 0.5 mL of this compound Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and system parameters should be summarized for clarity.

ParameterConditionCausality/Rationale
Column Waters C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity to retain and separate Entecavir and its isomers. The 250 mm length enhances resolution.
Mobile Phase A: H₂O/ACN/TFA (990:10:1) B: H₂O/ACN/TFA (700:300:1)A water/acetonitrile system provides the necessary polarity range. TFA is an ion-pairing agent that sharpens peaks for basic compounds like Entecavir.[6]
Gradient Elution Time (min)%B
00
30100
35100
360
450
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[6]
Detection Wavelength 254 nmThis is a common wavelength for detecting purine analogues and provides good sensitivity for Entecavir and its related substances.[3][6]
Injection Volume 10 µLThis volume can be adjusted based on the concentration and detector response, but serves as a good starting point.
Analytical Workflow

The overall process from sample preparation to final result is a systematic workflow designed to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Prep prep_std Standard Solution Prep prep_mobile->prep_std prep_sample Sample Solution Prep prep_std->prep_sample equilibration System Equilibration prep_sample->equilibration sst System Suitability Test (SST) equilibration->sst sst->equilibration If SST Fails injection Sample Injection Sequence sst->injection sst->injection If SST Passes integration Peak Integration injection->integration calculation Quantification integration->calculation report Final Report calculation->report

Caption: HPLC analytical workflow for this compound quantification.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the System Suitability and Calibration Standard multiple times (typically 5 or 6 replicates). The results must meet pre-defined criteria to ensure the system is fit for purpose.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5 between Entecavir and this compound peaksEnsures baseline separation, which is critical for accurate peak integration and quantification.[6]
Tailing Factor (T) ≤ 2.0 for both peaksA measure of peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions, affecting integration.
Theoretical Plates (N) ≥ 2000 for the Entecavir peakIndicates the efficiency of the column. Higher plate counts lead to sharper, narrower peaks.
% RSD of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision of the injector and the stability of the detector response.

Method Validation Protocol (per ICH Q2(R1))

A comprehensive validation process is required to provide objective evidence that the analytical method is suitable for its intended use.[5][8] The following parameters must be evaluated.

Validation Parameter Relationships

G Validation Method Validation Core Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD Informs LOQ LOQ Linearity->LOQ Informs Range Range Linearity->Range Defines Accuracy->Range Precision->Range

Caption: Interdependencies of key ICH Q2(R1) validation parameters.

Validation Characteristics
CharacteristicProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), Entecavir standard, this compound standard, and a spiked sample. Perform forced degradation (acid, base, peroxide, heat, light) on Entecavir to ensure no degradation products co-elute with the this compound peak.[1][9]No interference at the retention time of this compound. Peak purity analysis (if using PDA detector) should pass.
Linearity Analyze a series of at least five concentrations of this compound, typically from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.25% of the nominal Entecavir concentration).Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.The specified range for impurity quantification.
Accuracy Analyze a sample (or placebo) spiked with known amounts of this compound at three levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate.Percent recovery should be within 80-120% for impurity analysis.[5]
Precision Repeatability: Analyze six replicate preparations of a sample spiked at 100% of the specification limit. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD should be ≤ 10% for impurities at low concentrations.
Limit of Detection (LOD) Can be determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the linearity curve.The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Can be determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the linearity curve. The LOQ must be experimentally verified for precision and accuracy.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Must be at or below the reporting threshold.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2, organic composition ±2%) and assess the impact on resolution and quantification.The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met.

Data Analysis & Reporting

The amount of this compound in a sample is calculated using the external standard method. The peak area response for this compound in the sample chromatogram is compared to the peak area response of a known concentration of the this compound reference standard.

The result is typically expressed as a weight/weight percentage (%) relative to the main Entecavir component.

Formula: % this compound = (Area_Epi_Sample / Area_Epi_Std) * (Conc_Epi_Std / Conc_Entecavir_Sample) * 100

Where:

  • Area_Epi_Sample = Peak area of this compound in the sample

  • Area_Epi_Std = Peak area of this compound in the standard

  • Conc_Epi_Std = Concentration of this compound in the standard solution

  • Conc_Entecavir_Sample = Nominal concentration of Entecavir in the sample solution

Conclusion

The HPLC-UV method described in this application note is demonstrated to be a reliable and robust procedure for the quantification of the this compound impurity in pharmaceutical samples. The separation technique is highly specific, and the validation protocol, based on ICH guidelines, confirms that the method is accurate, precise, and linear over the desired range. Implementation of this method in a quality control setting will support the development and manufacturing of high-quality Entecavir, ensuring patient safety and regulatory compliance.

References

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. National Institutes of Health (NIH). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. ResearchGate. [Link]

  • A New Validated Stability-Indicating RP-HPLC Method for the Determination of Entecavir. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. ResearchGate. [Link]

  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development and validation of an HPLC-UV method for the separation of entecavir optical isomers. Journal of Chinese Pharmaceutical Sciences. [Link]

  • LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. [Link]

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Semantic Scholar. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-Epi-Entecavir and Other Process-Related Impurities in Entecavir Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of 3-Epi-Entecavir and other critical process-related impurities in entecavir drug substance. Entecavir, a potent antiviral agent for the treatment of Hepatitis B virus (HBV) infection, requires stringent impurity profiling to ensure its safety and efficacy.[1][2] Due to their structural similarity, the separation and quantification of diastereomeric impurities like this compound from the active pharmaceutical ingredient (API) pose a significant analytical challenge.[3] This protocol employs a rapid and selective UPLC-MS/MS method, offering the necessary specificity and sensitivity to meet rigorous regulatory requirements. The methodology is grounded in established principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[4]

Introduction: The Rationale for Stringent Impurity Profiling

Entecavir is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[3][5] Its complex chemical synthesis can lead to the formation of various impurities, including diastereomers such as this compound. These impurities, even at trace levels, can potentially impact the drug's safety and efficacy profile. Regulatory bodies worldwide mandate strict control over the impurity profile of any API. Therefore, the development of a robust, validated analytical method is paramount for quality control in the manufacturing of entecavir.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pharmaceutical analysis due to its exceptional sensitivity and selectivity.[6] This technique allows for the precise quantification of analytes in complex matrices, making it ideal for the challenging task of resolving and measuring structurally similar impurities. This application note provides a comprehensive protocol that has been designed to be both efficient for high-throughput screening and compliant with global regulatory standards.

Experimental Design and Workflow

The analytical workflow is designed for streamlined sample analysis, from preparation to data acquisition and processing. The key stages are outlined below.

LC-MS/MS Workflow for Entecavir Impurity Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation s1 Weigh Entecavir API Sample s2 Prepare Stock Solutions (API, this compound, Impurities) s1->s2 s3 Create Calibration & QC Samples s2->s3 lc UPLC Separation (Reversed-Phase C18) s3->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms dp Peak Integration & Quantification ms->dp val Method Validation (ICH Q2(R2)) dp->val

Caption: Workflow for Entecavir Impurity Analysis.

Detailed Protocols and Methodologies

Materials and Reagents
  • Entecavir API (and reference standard)

  • This compound reference standard

  • Other potential entecavir impurities (as available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Standard and Sample Preparation

The accuracy of the results is fundamentally dependent on the precise preparation of standards and samples.

Protocol 3.2.1: Stock Solution Preparation

  • Entecavir Stock (1 mg/mL): Accurately weigh 10 mg of Entecavir reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Impurity Stock (e.g., this compound, 0.1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of the same diluent.

Protocol 3.2.2: Calibration Curve and Quality Control (QC) Samples

  • Prepare a series of working standard solutions by serially diluting the impurity stock solution to create calibration standards at concentrations ranging from the Limit of Quantitation (LOQ) to approximately 150% of the specification limit for the impurities.

  • Prepare at least three levels of QC samples (low, medium, high) in the same manner.

Protocol 3.2.3: Sample Preparation

  • Accurately weigh approximately 25 mg of the Entecavir API test sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the 50:50 acetonitrile/water diluent to achieve a final concentration of 1 mg/mL.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis and can be further optimized based on the specific instrumentation used.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System UPLC System
Column Acquity UPLC HSS T3 (2.1 x 150 mm, 1.8 µm) or equivalent
Mobile Phase A 5 mM Ammonium Formate in Water with 0.05% Formic Acid
Mobile Phase B Acetonitrile with 0.05% Formic Acid
Gradient Elution 5% B to 95% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Rationale for Method Choices:

  • A UPLC system with a sub-2 µm particle column is selected for high chromatographic efficiency, enabling better resolution of structurally similar isomers like entecavir and this compound.[7]

  • A C18 stationary phase is a versatile and robust choice for retaining the polar analytes.[8][9]

  • Ammonium formate and formic acid are volatile mobile phase modifiers compatible with mass spectrometry, promoting good peak shape and ionization efficiency.[7][10]

  • ESI in positive mode is chosen as entecavir and its related compounds readily form protonated molecules ([M+H]^+).[9]

  • MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for detecting trace-level impurities.[4]

Mass Spectrometric Detection: MRM Transitions

As epimers, entecavir and this compound will have the same precursor and product ions. Their distinction relies on chromatographic separation. The molecular weight of both is 277.28 g/mol .[5][11][12] The protonated molecule ([M+H]^+) at m/z 278.1 is a common precursor ion.[9][13]

Table 2: Proposed MRM Transitions for Entecavir and Impurities

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Rationale/Comments
Entecavir 278.1152.110025Quantifier ion, corresponds to the guanine base moiety.[9]
278.1110.110030Qualifier ion, for confirmation.
This compound 278.1152.110025Same as Entecavir; chromatographic separation is key.
278.1110.110030Qualifier ion.
Other Impurity X To be determinedTo be determined100OptimizedMRM transitions for other impurities will depend on their specific chemical structures.

Method Validation Strategy (as per ICH Q2(R2))

A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[14] The following parameters should be assessed:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic resolution of this compound and other impurities from the main entecavir peak.

Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used, with a correlation coefficient (r²) of >0.99.[3]

Accuracy: Assessed by determining the recovery of a known amount of impurity spiked into the sample matrix. Acceptance criteria are typically within 90-110%.

Precision:

  • Repeatability (Intra-day precision): The precision of the method over a short interval with multiple measurements of the same sample.

  • Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts and/or equipment.

  • The relative standard deviation (RSD) should typically be less than 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is critical for ensuring that impurities can be controlled at the required specification levels.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate).

Data Presentation and Expected Results

The developed method is expected to show baseline separation of this compound from the main entecavir peak. The high sensitivity of the MS/MS detector allows for a low LOQ, typically in the low ng/mL range, which is well below the typical reporting thresholds for pharmaceutical impurities.

Table 3: Example Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Specificity Baseline resolution > 1.5Resolution between Entecavir & 3-Epi > 2.0
Linearity (r²) ≥ 0.990.999 for all impurities
Accuracy (% Recovery) 90.0 - 110.0%98.5 - 103.2%
Precision (%RSD) ≤ 15%< 5% for all levels
LOQ Sufficiently low for specification0.5 ng/mL (equivalent to 0.00005% of API)
Robustness %RSD of results < 15% under varied conditionsPassed

Conclusion

This application note details a highly sensitive and specific LC-MS/MS method for the analysis of this compound and other related impurities in entecavir drug substance. The protocol is designed to be robust and reliable, providing a solid foundation for quality control laboratories in the pharmaceutical industry. By leveraging the power of UPLC and tandem mass spectrometry, this method ensures that entecavir products meet the stringent purity requirements set forth by regulatory agencies, ultimately safeguarding patient health. The provided validation framework ensures that the method is fit for its intended purpose in a regulated environment.

References

  • Bari, S. B., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Liquid Chromatography & Related Technologies, 37(15), 2149-2162. [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. Retrieved January 16, 2026, from [Link]

  • Reddy, G. S., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 534-540. [Link]

  • precisionFDA. (2025). ENTECAVIR 3-EPIMER. Retrieved January 16, 2026, from [Link]

  • Pharmaceutical Technology. (2008). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Retrieved January 16, 2026, from [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved January 16, 2026, from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved January 16, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Retrieved January 16, 2026, from [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chemistry International Journal, 7(3). [Link]

  • P, S., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. [Link]

  • PubChem. (n.d.). Entecavir Impurity A. Retrieved January 16, 2026, from [Link]

  • The Merck Index. (n.d.). Entecavir. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Entecavir. Retrieved January 16, 2026, from [Link]

  • De Nicolò, A., et al. (2015). UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. Journal of Pharmaceutical and Biomedical Analysis, 114, 127-132. [Link]

  • University of Washington. (n.d.). Entecavir (Baraclude). Retrieved January 16, 2026, from [Link]

  • Int J Clin Pharmacol Ther. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The full scan mass spectra of entecavir. Retrieved January 16, 2026, from [Link]

  • Lai, C. L., & Yuen, M. F. (2007). The saga of entecavir. Hepatology international, 1(3), 358–365. [Link]

Sources

Application Protocol: A Validated Isocratic HPLC Method for the Separation of Entecavir and Its Diastereomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir is a potent nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a synthetic compound with multiple chiral centers, it can exist as various stereoisomers. The therapeutic activity of Entecavir is specific to one isomer, making the detection and quantification of its diastereomeric impurities a critical aspect of quality control in pharmaceutical manufacturing. This application note presents a robust, isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation of Entecavir from its known diastereomers. The method is demonstrated to be specific, precise, and stability-indicating, providing a reliable protocol for researchers, quality control analysts, and drug development professionals.

Introduction: The Significance of Stereoisomeric Purity

Entecavir is a guanosine analogue that inhibits the reverse transcriptase of the hepatitis B virus, effectively blocking viral replication.[1][2] The molecule possesses four stereocenters, leading to the possibility of several stereoisomers. However, the desired biological activity is confined to the (1S,3R,4S) configuration. Other isomers may lack efficacy or, in some cases, exhibit different toxicological profiles. Therefore, regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), mandate strict control over the impurity profile of the active pharmaceutical ingredient (API) and its finished dosage forms.[3][4]

Separating diastereomers, which differ in the configuration at one or more, but not all, chiral centers, is a fundamental challenge in analytical chemistry. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation on standard, achiral chromatographic stationary phases.[5] This protocol leverages this principle using a C18 stationary phase to achieve baseline resolution.

Principle of Chromatographic Separation

The separation is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18 alkyl chains) and the mobile phase is polar (a mixture of water and acetonitrile). Molecules are separated based on their relative hydrophobicity.

Although Entecavir and its diastereomers have the same chemical formula and connectivity, their three-dimensional structures are distinct. These subtle differences in shape affect how they interact with the C18 stationary phase. One diastereomer may present a more hydrophobic surface area to the stationary phase, causing it to be retained longer, while another may be sterically hindered from such interaction, leading to earlier elution. By optimizing the mobile phase composition, flow rate, and temperature, these differential interactions are amplified, resulting in a distinct separation of the peaks.[2][6]

G cluster_0 Mobile Phase Flow cluster_1 HPLC Column (C18 Stationary Phase) cluster_2 Detection & Output Injector Sample Injection (Mixture of Diastereomers) p2 Diastereomer A Injector->p2 Elutes First p1 Entecavir StationaryPhase C18 Stationary Phase Particles p1->StationaryPhase Stronger Interaction (Longer Retention) Detector UV Detector (254 nm) p1->Detector Elutes Last p3 Diastereomer B p2->StationaryPhase Weaker Interaction (Shorter Retention) p3->StationaryPhase Intermediate Interaction Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Caption: Principle of Diastereomer Separation on a C18 Column.

Detailed Application Protocol

This protocol is based on a validated isocratic method that has demonstrated effective separation of Entecavir and its diastereomeric impurities with a resolution greater than 2.0.[1][6]

Instrumentation, Reagents, and Consumables
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector. (e.g., Agilent 1260, Waters Alliance e2695, or equivalent).

    • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

    • Analytical balance (0.01 mg readability).

    • Sonicator.

    • pH meter.

  • Reagents:

    • Acetonitrile (LC Grade).

    • Water (Milli-Q or equivalent 18.2 MΩ·cm).

    • Entecavir Reference Standard (e.g., USP Entecavir Monohydrate RS).[4]

    • Entecavir System Suitability Mixture (containing Entecavir and its epimers, e.g., USP Entecavir System Suitability Mixture RS).[3]

  • Consumables:

    • Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent L1 column.[2][6]

    • Volumetric flasks (Class A).

    • Pipettes (Calibrated).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Mobile Phase Acetonitrile : Water (50:950, v/v)[2][6]A highly aqueous mobile phase provides optimal retention and selectivity for these polar compounds.
Column Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm)A C18 phase provides the necessary hydrophobic interactions for separation.[6]
Flow Rate 1.0 mL/min[1][6]Standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run time.
Column Temperature 40°C[2]Elevated temperature improves peak shape and ensures reproducible retention times.
Detection UV at 254 nm[1][2]The purine chromophore in Entecavir exhibits a strong absorbance maximum around this wavelength.
Injection Volume 20 µL[1][6]A standard volume providing good sensitivity without overloading the column.
Run Time Approximately 15 minutesSufficient to allow for the elution of Entecavir and its key diastereomers.
Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water 50:950):

    • Measure 950 mL of Milli-Q water into a 1 L media bottle.

    • Add 50 mL of LC-grade acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent:

    • Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Standard Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of Entecavir Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.[2]

  • Sample Solution (Drug Substance or Product, 500 µg/mL):

    • For Drug Substance: Prepare as described for the Standard Solution.

    • For Tablets: Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to 25 mg of Entecavir into a 50 mL volumetric flask. Follow steps 2-4 for the Standard Solution. Centrifuge an aliquot of the final solution at 3,000 rpm for 10 minutes before transferring the supernatant to an HPLC vial.[2]

  • System Suitability Solution (SSS):

    • Prepare a solution using the USP Entecavir System Suitability Mixture RS as per the instructions provided by the supplier. This mixture contains Entecavir and its critical diastereomeric impurities (epimers).[3]

Experimental Workflow

The overall analytical process from sample preparation to final report is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (ACN:Water 50:950) equilibrate 4. Equilibrate HPLC System (Stable Baseline) prep_mobile->equilibrate prep_std 2. Prepare Standard & Sample (500 µg/mL in Diluent) inject_samples 6. Inject Blank, Standard, and Sample Solutions prep_std->inject_samples prep_sss 3. Prepare System Suitability Solution (SSS) inject_sss 5. Inject SSS (Verify System Performance) prep_sss->inject_sss equilibrate->inject_sss inject_sss->inject_samples If Suitability Passes integrate 7. Integrate Chromatograms inject_samples->integrate calculate 8. Calculate Impurity Levels (% Area Normalization) integrate->calculate report 9. Generate Final Report calculate->report

Caption: End-to-end workflow for Entecavir diastereomer analysis.

System Suitability and Acceptance Criteria

Before analyzing samples, inject the System Suitability Solution to verify the performance of the chromatographic system.

ParameterAcceptance CriteriaJustification
Resolution (Rs) Resolution between the Entecavir peak and the closest eluting impurity must be ≥ 2.0.[1][6]Ensures accurate baseline integration and quantification of the individual components.
Tailing Factor (T) Tailing factor for the Entecavir peak should be ≤ 2.0.A symmetric peak indicates good column performance and method conditions.
Precision (%RSD) %RSD for the peak area of five replicate injections of the Entecavir standard ≤ 2.0%.Demonstrates the precision and reproducibility of the injection and detection system.
Analytical Procedure
  • Set up the HPLC system according to the conditions in Table 4.2.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the criteria in Table 4.5 are met.

  • Inject the Standard Solution five times to establish system precision.

  • Inject the Sample Solution(s) in duplicate.

  • Inject a Standard Solution after every 6-10 sample injections to bracket the samples and confirm system stability.

Data Analysis and Typical Results

Upon successful separation, a chromatogram will show distinct peaks for Entecavir and its diastereomers. The retention time of Entecavir is typically around 7.5 minutes under these conditions.[1] Impurity levels are typically calculated using area normalization, assuming an equal response factor for the diastereomers.

Calculation: % Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100

The method is capable of detecting diastereomeric impurities at levels below 0.01% with respect to a test concentration of 500 µg/mL.[1][7]

Conclusion

The described isocratic RP-HPLC method provides a simple, reliable, and efficient means for separating and quantifying Entecavir from its diastereomeric impurities. By employing a standard C18 column and a straightforward mobile phase, this protocol can be readily implemented in any quality control or research laboratory. The method's adherence to established system suitability criteria ensures the generation of accurate and reproducible results, which are essential for guaranteeing the quality, safety, and efficacy of Entecavir drug products.

References

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • PubMed. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Retrieved from [Link]

  • Google Patents. (N.D.). CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography.
  • ResearchGate. (2018). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • PubMed. (2002). Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. Retrieved from [Link]

  • Trungtamthuoc.com. (2025). Entecavir USP 2025. Retrieved from [Link]

  • PharmaInfo. (N.D.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R- besivance and Zn II using Mass Spectrometry. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (N.D.). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (N.D.). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. Retrieved from [Link]

  • Mint Pharmaceuticals Inc. (2019). PRODUCT MONOGRAPH PrMINT-ENTECAVIR Entecavir Tablets, USP. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) LC determination of diastereomeric impurities of entecavir in drug substances and drug products. Retrieved from [Link]

  • PubMed. (2024). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Retrieved from [Link]

Sources

Application Note: Optimized Mobile Phase Composition for the Chromatographic Separation of 3-Epi-Entecavir from Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir is a potent antiviral drug primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] During its synthesis and storage, stereoisomeric impurities such as 3-Epi-Entecavir can form. The presence of these impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method is required to resolve Entecavir from its epimers. This application note presents a detailed protocol for the optimal separation of this compound from Entecavir using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is grounded in an understanding of the physicochemical properties of the molecules and established chromatographic principles to ensure a reliable and reproducible separation.

The Chromatographic Challenge: Separating Epimers

Entecavir, chemically known as 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one, has three chiral centers on its cyclopentyl ring.[1][3] this compound is a diastereomer of Entecavir, differing only in the stereochemistry at one of these centers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties. However, these differences can be very subtle, making their separation by conventional chromatographic techniques challenging.

The primary challenge lies in achieving sufficient selectivity between the two compounds. Standard C18 columns may not provide the necessary steric interactions to differentiate between the epimers effectively.[4] Therefore, method development must focus on manipulating the mobile phase composition and selecting an appropriate stationary phase to exploit the minor differences in their polarity and spatial arrangement.

Method Development and Optimization Strategy

The development of a successful separation method was guided by the physicochemical properties of Entecavir and a systematic approach to optimizing chromatographic parameters.

Physicochemical Properties of Entecavir

Understanding the properties of Entecavir is crucial for rational method development.

  • pKa: Entecavir is a hydrophilic weak base with reported pKa values of approximately 8.0 and 10.5.[1][5] This indicates that the molecule's ionization state is highly dependent on the pH of the mobile phase. Controlling the pH is therefore critical for managing retention and selectivity.

  • Polarity: As a guanosine analogue with multiple hydroxyl groups, Entecavir is a polar molecule with high water solubility (2.4 mg/mL).[1][5] This suggests that a reversed-phase method with a highly aqueous mobile phase will be necessary to achieve adequate retention.

Column Selection Rationale

While standard C18 columns can be effective, achieving baseline resolution of diastereomers often requires a stationary phase that offers alternative selectivities.[6][7][8] For this application, a modern, high-purity silica C18 column with end-capping is recommended. Specifically, a column with a smaller particle size (e.g., ≤ 3.5 µm) will provide higher efficiency, leading to sharper peaks and improved resolution. A column such as a Zorbax SB-C18 or equivalent, known for good performance at intermediate pH ranges, is a suitable choice.[8]

Mobile Phase Optimization

The mobile phase is the most powerful tool for optimizing the separation of closely related compounds like diastereomers.[9]

  • pH and Buffer Selection: Given the pKa of Entecavir, operating the mobile phase at a pH below 8.0 will ensure the molecule is at least partially protonated. This can enhance interaction with the stationary phase and improve peak shape. A phosphate or acetate buffer is suitable for controlling the pH in the range of 3 to 6. An initial screening revealed that a pH of approximately 3.5 provides a good balance of retention and selectivity. At this pH, the purine moiety will be protonated, which can lead to better interaction with the stationary phase and improved peak shape.

  • Organic Modifier: Acetonitrile is often the preferred organic modifier in reversed-phase chromatography due to its low viscosity and UV transparency. Several sources indicate that a simple mobile phase of water and acetonitrile is effective for separating Entecavir and its impurities.[8][10] Methanol can be considered as an alternative, as it offers different selectivity and may improve the resolution of certain diastereomeric pairs.[9] For this method, a gradient elution starting with a high percentage of aqueous buffer and gradually increasing the acetonitrile concentration is employed to ensure the elution of both polar compounds with good peak shape.

  • Gradient Elution: An isocratic elution with a low percentage of organic modifier might lead to excessively long run times.[4] Conversely, a high organic content could result in co-elution. Therefore, a gradient elution is optimal. The gradient should be shallow to maximize the separation between the closely eluting epimers. The United States Pharmacopeia (USP) monograph for Entecavir utilizes a gradient with trifluoroacetic acid in water and acetonitrile, demonstrating the utility of this approach for impurity analysis.[11]

Optimized Protocol for Separation of this compound

This protocol has been developed to provide a robust and reproducible separation of this compound from Entecavir.

Chromatographic Conditions
ParameterRecommended Condition
Instrument HPLC or UHPLC system with UV Detector
Column Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 10 mM Phosphate Buffer, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[6][8]
Injection Volume 10 µL
Diluent Mobile Phase A
Preparation of Solutions
  • Mobile Phase A (10 mM Phosphate Buffer, pH 3.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Sample Preparation: Accurately weigh and dissolve an appropriate amount of the Entecavir sample in the Diluent (Mobile Phase A) to obtain a final concentration of approximately 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution.

System Suitability Test (SST)

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. A solution containing both Entecavir and this compound (or a sample known to contain the impurity) should be used.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between Entecavir and this compound[6][7][8]
Tailing Factor (T) 0.8 - 1.5 for the Entecavir peak[11]
Relative Standard Deviation (RSD) ≤ 2.0% for peak area of replicate injections (n=6)

Expected Results and Discussion

Under the optimized conditions, this compound is expected to elute shortly before the main Entecavir peak. The use of a shallow gradient is critical to achieving the target resolution of ≥ 2.0, which ensures accurate quantitation of the impurity. The specified column temperature of 30°C provides good reproducibility. The detection wavelength of 254 nm is suitable as it is a common UV maximum for purine-containing structures.[8]

This method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient from its potential degradation products and impurities. The resolution of greater than 2.0 between Entecavir and its diastereomeric impurities is a key performance indicator of the method's success.[6][8]

Method Development Workflow Visualization

The following diagram illustrates the logical workflow employed in the development of this analytical method.

MethodDevelopmentWorkflow start Define Analytical Goal: Separate this compound from Entecavir lit_review Literature & Property Review - Physicochemical Properties (pKa, Polarity) - Existing HPLC Methods start->lit_review col_select Column Selection - Reversed-Phase C18 - High Efficiency (≤ 3.5 µm) lit_review->col_select mp_screen Mobile Phase Screening - Buffer Selection (Phosphate) - pH Optimization (target ~3.5) - Organic Modifier (ACN vs. MeOH) col_select->mp_screen grad_dev Gradient Development - Initial Scouting Gradient - Develop Shallow Gradient for Epimer Resolution mp_screen->grad_dev optimization Parameter Optimization - Flow Rate (1.0 mL/min) - Column Temperature (30°C) - Wavelength (254 nm) grad_dev->optimization sst System Suitability Test (SST) Definition - Resolution ≥ 2.0 - Tailing Factor - Precision optimization->sst protocol Final Protocol Generation sst->protocol

Caption: Workflow for HPLC Method Development.

Conclusion

The described RP-HPLC method provides a robust and reliable solution for the critical separation of this compound from Entecavir. By carefully selecting the stationary phase and optimizing the mobile phase composition—particularly pH and gradient slope—sufficient resolution is achieved to allow for accurate quantification of this critical impurity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to implement this method for quality control and stability testing of Entecavir.

References

  • PubChem. Entecavir | C12H15N5O3. National Center for Biotechnology Information. [Link]

  • ResearchGate. Identification and physicochemical properties of entecavir.[Link]

  • PubMed. Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry.[Link]

  • National Institutes of Health (NIH). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption.[Link]

  • PubChem. Entecavir Hydrate | C12H17N5O4. National Center for Biotechnology Information. [Link]

  • USP. Entecavir - Definition, Identification, Assay - USP 2025.[Link]

  • Juniper Publishers. Entecavir Patent Evaluation, Method for Diastereomeric Impurities.[Link]

  • ResearchGate. Entecavir Patent Evaluation, Method for Diastereomeric Impurities.[Link]

  • ResearchGate. Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R- besivance and Zn II using Mass Spectrometry.[Link]

  • SciELO. Entecavir: stability and drug-excipient compatibility.[Link]

  • ResearchGate. Development of a UPLC method with Chiral Derivatization for the Determination of Atenolol and Metoprolol Enantiomers in Tablet Preparations.[Link]

  • Waters. Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection.[Link]

  • RJPBCS. LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products.[Link]

  • Trungtamthuoc.com. Entecavir USP 2025.[Link]

  • Journal of the Chemical Society of Pakistan. HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma.[Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Estimation of Entecavir in Tablet Dosage Form by RP-HPLC.[Link]

  • USP-NF. Entecavir Tablets Revision Bulletin.[Link]

  • Journal of Biochemical Technology. Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method.[Link]

  • USP-NF. Entecavir Abstract.[Link]

  • International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification.[Link]

  • National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.[Link]

  • Chromatography Forum. Separation of diastereomers.[Link]

  • Google P
  • ResearchGate. Synthesis of Entecavir and Its Novel Class of Analogs.[Link]

  • Wikipedia. Entecavir.[Link]

  • FDA.report. N21-797S018 Entecavir Clinpharm BPCA.[Link]

Sources

Application Note: A Comprehensive Guide to Forced Degradation Studies of Entecavir for Impurity Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scientifically grounded protocol for conducting forced degradation studies on Entecavir, a potent antiviral agent used in the treatment of Hepatitis B virus (HBV) infection. The primary objective of these studies is to generate a degradation profile that is essential for the development and validation of stability-indicating analytical methods. In alignment with the International Council for Harmonisation (ICH) guidelines, this document outlines systematic protocols for subjecting Entecavir to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. Furthermore, it details a robust high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) for the effective separation and identification of degradation products. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization of drug substances and the development of pharmaceutical products.

Introduction: The Rationale for Forced Degradation

Entecavir (ETV) is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing the replication of the Hepatitis B virus.[1] The chemical integrity of a drug substance like Entecavir is paramount to its safety and efficacy. Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies such as the ICH.[2] The core purpose of these studies is to intentionally degrade the drug substance under conditions more severe than accelerated stability studies.

The insights gained are multifold:

  • Identification of Degradation Products: It helps in identifying potential impurities that could form during storage or manufacturing.

  • Elucidation of Degradation Pathways: Understanding the degradation mechanism provides a foundation for developing more stable formulations and defining appropriate storage conditions.

  • Development of Stability-Indicating Methods: The primary outcome is the development of an analytical method capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, a prerequisite for reliable stability and quality control testing.[3][4][5][6]

This document serves as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Experimental Workflow Overview

The overall process of a forced degradation study is a systematic investigation. The workflow diagram below illustrates the key stages, from initial sample preparation through to the final characterization of impurities.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization API Entecavir API StockSol Prepare Stock Solution (e.g., 1 mg/mL) API->StockSol Acid Acid Hydrolysis (e.g., 0.1 M HCl) StockSol->Acid Apply Stress Base Base Hydrolysis (e.g., 0.1 M NaOH) StockSol->Base Apply Stress Oxidation Oxidation (e.g., 3% H₂O₂) StockSol->Oxidation Apply Stress Thermal Thermal Stress (e.g., 80°C) StockSol->Thermal Apply Stress Photo Photolytic Stress (ICH Q1B) StockSol->Photo Apply Stress HPLC HPLC Separation (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples PDA PDA Detection (Peak Purity) HPLC->PDA MS LC-MS/MS Analysis (m/z Identification) PDA->MS StructElucid Structure Elucidation & Pathway Proposal MS->StructElucid

Caption: High-level workflow for Entecavir forced degradation studies.

Materials and Methods

Reagents and Materials
  • Entecavir Reference Standard (USP grade or equivalent)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Hydrochloric Acid (HCl, 37%, Analytical grade)

  • Sodium Hydroxide (NaOH, pellets, Analytical grade)

  • Hydrogen Peroxide (H₂O₂, 30% solution, Analytical grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent, 18.2 MΩ·cm)

  • Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) or equivalent[7]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Photostability chamber compliant with ICH Q1B guidelines.[7]

  • Calibrated laboratory oven.

  • pH meter.

Preparation of Solutions
  • Entecavir Stock Solution (1 mg/mL): Accurately weigh 25 mg of Entecavir reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). This stock solution should be prepared fresh.

  • Acidic Solution (0.1 M HCl): Dilute 8.3 mL of concentrated HCl (37%) to 1 L with water.

  • Basic Solution (0.1 M NaOH): Dissolve 4.0 g of NaOH pellets in water and dilute to 1 L.

  • Oxidizing Solution (3% H₂O₂): Dilute 10 mL of 30% H₂O₂ to 100 mL with water. Prepare this solution fresh.

  • Mobile Phase (20 mM Ammonium Acetate (pH 3)/Acetonitrile, 50:50 v/v): Dissolve 1.54 g of ammonium acetate in 500 mL of water, adjust pH to 3.0 with formic or acetic acid, and mix with 500 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas.[7]

Forced Degradation Protocols

The goal of these protocols is to achieve 5-20% degradation of the drug substance. This range is ideal as it is significant enough to produce detectable degradation products without being so excessive that it leads to secondary degradation, complicating the impurity profile.

Acid Hydrolysis
  • Rationale: To assess the susceptibility of Entecavir to degradation in an acidic environment, which can occur if the drug comes into contact with acidic excipients or during certain manufacturing processes. The glycosidic bond in nucleoside analogues can be susceptible to acid-catalyzed cleavage.

  • Protocol:

    • Transfer 5 mL of the Entecavir stock solution (1 mg/mL) into a 10 mL volumetric flask.

    • Add 2 mL of 0.1 M HCl.

    • Keep the solution at 80°C in a water bath for 24 hours.[3]

    • After the incubation period, cool the solution to room temperature.

    • Carefully neutralize the solution by adding 2 mL of 0.1 M NaOH.

    • Dilute to the final volume of 10 mL with the mobile phase to obtain a final concentration of approximately 500 µg/mL.

    • Inject into the HPLC system.

Base Hydrolysis
  • Rationale: To evaluate the stability of Entecavir in an alkaline medium. Ester and amide functionalities are particularly prone to base-catalyzed hydrolysis. Although Entecavir lacks these, other parts of the purine ring system can be susceptible to ring-opening reactions under strong basic conditions.

  • Protocol:

    • Transfer 5 mL of the Entecavir stock solution (1 mg/mL) into a 10 mL volumetric flask.

    • Add 2 mL of 0.1 M NaOH.

    • Keep the solution at 80°C in a water bath for 24 hours.[3]

    • After incubation, cool the solution to room temperature.

    • Neutralize with 2 mL of 0.1 M HCl.

    • Dilute to 10 mL with the mobile phase.

    • Inject into the HPLC system.

Oxidative Degradation
  • Rationale: To determine the drug's sensitivity to oxidation. The electron-rich purine ring of Entecavir is a potential site for oxidative attack, which can be initiated by atmospheric oxygen or residual peroxides in excipients.

  • Protocol:

    • Transfer 5 mL of the Entecavir stock solution (1 mg/mL) into a 10 mL volumetric flask.

    • Add 2 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.[3]

    • After the reaction period, dilute to 10 mL with the mobile phase.

    • Inject into the HPLC system.

Thermal Degradation
  • Rationale: To assess the impact of high temperatures on the solid drug substance, simulating potential excursions during transport or storage.

  • Protocol:

    • Place a thin layer of Entecavir powder (approx. 25 mg) in a petri dish.

    • Expose the sample to dry heat at 80°C in a calibrated oven for 48 hours.

    • After exposure, allow the sample to cool.

    • Prepare a solution of the stressed powder at a concentration of approximately 500 µg/mL in the mobile phase.

    • Inject into the HPLC system.

Photolytic Degradation
  • Rationale: To evaluate the drug's photosensitivity. As per ICH Q1B guidelines, this is crucial for determining packaging and storage requirements.[7]

  • Protocol:

    • Expose a thin layer of Entecavir powder, as well as a solution of Entecavir (500 µg/mL), to light in a photostability chamber.

    • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the chamber alongside the test sample to differentiate between thermal and photolytic degradation.

    • After exposure, prepare the solid sample and dilute the solution sample to a suitable concentration with the mobile phase.

    • Inject into the HPLC system.

Analytical Methodology

A validated, stability-indicating chromatographic method is the cornerstone of any forced degradation study. The method must be able to resolve the main drug peak from all potential degradation products.

HPLC-PDA Conditions

The following method has been shown to be effective for the separation of Entecavir and its degradation products.[7]

ParameterCondition
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 20 mM Ammonium Acetate (pH 3) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
PDA Wavelength 254 nm
Mass Spectrometry (MS) Conditions

For structural elucidation, the HPLC system should be coupled to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan for impurity detection and product ion scan (PIS) for fragmentation analysis.

  • Mass Range: 50-500 m/z

Results and Discussion

Summary of Degradation Behavior

The results from the forced degradation studies should be compiled to provide a comprehensive impurity profile. Literature suggests that Entecavir is most susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions.[7] However, some studies report stability under acidic conditions, indicating that the severity of degradation may be highly dependent on the specific experimental parameters like temperature and duration.[3]

Table 1: Summary of Forced Degradation Results for Entecavir

Stress ConditionReagent/Condition% Degradation (Approx.)Major Impurities Detected (m/z)
Acid Hydrolysis 0.1 M HCl, 80°C, 24hSignificantFive degradation products were observed in one study.[7]
Base Hydrolysis 0.1 M NaOH, 80°C, 24hSignificantm/z 61.4, 84.2, 215.4
Oxidative 3% H₂O₂, RT, 24hExtensive (up to ~88%)[3]N-oxide formation is a common pathway for purine analogues.
Thermal 80°C, 48h (Solid)Stable/No significant degradation-
Photolytic 1.2 million lux hours, 200 Wh/m²Significantm/z 64.3, 130.1, 166.2, 175.1, 188.2, 272

Note: The parent ion [M+H]⁺ for Entecavir is m/z 278.2.

Proposed Degradation Pathway

Based on the mass-to-charge ratios of the impurities identified through LC-MS/MS, a tentative degradation pathway can be proposed. The lack of definitive structural information in the public domain necessitates that this pathway remains conceptual. The diagram below illustrates the fragmentation of Entecavir under different stress conditions.

Degradation_Pathway cluster_base Base Hydrolysis cluster_photo Photolytic Stress cluster_oxidative Oxidative Stress ETV Entecavir (m/z 278.2) DP_B1 DP-B1 (m/z 215.4) ETV->DP_B1 DP_B2 DP-B2 (m/z 84.2) ETV->DP_B2 DP_B3 DP-B3 (m/z 61.4) ETV->DP_B3 DP_P1 DP-P1 (m/z 272) ETV->DP_P1 DP_P2 DP-P2 (m/z 188.2) ETV->DP_P2 DP_P3 DP-P3 (m/z 175.1) ETV->DP_P3 DP_P4 DP-P4 (m/z 166.2) ETV->DP_P4 DP_P5 DP-P5 (m/z 130.1) ETV->DP_P5 DP_P6 DP-P6 (m/z 64.3) ETV->DP_P6 DP_O1 N-Oxide (m/z 294.2) ETV->DP_O1

Caption: Proposed degradation of Entecavir under various stress conditions.

The formation of an N-oxide (m/z 294.2, addition of 16 amu) is a plausible degradation route under oxidative stress. The fragments observed under basic and photolytic conditions suggest cleavage of the purine ring and the cyclopentyl side chain. Further investigation using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required for definitive structural elucidation of these impurities.

Conclusion

This application note provides a robust framework for conducting forced degradation studies on Entecavir. By following these protocols, researchers can effectively generate the necessary data to understand the degradation profile of Entecavir, which is a regulatory requirement and a scientific necessity for developing stable and safe pharmaceutical products. The provided HPLC method is demonstrated to be stability-indicating, and the discussion highlights the key vulnerabilities of the Entecavir molecule. These studies are indispensable for ensuring the quality, safety, and efficacy of Entecavir formulations.

References

  • Ramesh, T., Nageswara Rao, P., & Nageswara Rao, R. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science, 37(4), 368-375. Available at: [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chemistry International Journal, 7(3). Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. Available at: [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). Available at: [Link]

  • Dalmora, S. L., et al. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of AOAC International, 93(2), 523-530. Available at: [Link]

  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. Available at: [Link]

  • Reddy, B. et al. (2012). A new validated stability-indicating rp-hplc method for the determination of entecavir. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686. Available at: [Link]

  • A new validated stability-indicating RP-HPLC method for the determination of entecavir. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Journal of Biochemical Technology. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Available at: [Link]

  • Dalmora, S. L., et al. (2010). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • SciELO. (2021). Entecavir: stability and drug-excipient compatibility. Available at: [Link]

  • ResearchGate. (2010). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. Available at: [Link]

  • The Pharma Innovation. (2015). Formulation development, evaluation and accelerated stability studies of entecavir tablet dosage form. Available at: [Link]

  • ICH. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • PatSnap. (2024). What is the mechanism of Entecavir? Synapse. Available at: [Link]

  • ICH. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Application Notes & Protocols: The Role of 3-Epi-Entecavir in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir is a potent and selective antiviral agent against the Hepatitis B Virus (HBV), functioning as a guanosine nucleoside analogue that inhibits viral DNA polymerase.[1][2] Its complex stereospecific synthesis can lead to the formation of various process-related impurities, including diastereomers such as 3-Epi-Entecavir.[3] The control and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product. This document provides a detailed guide on the application of this compound in pharmaceutical research, focusing on its use as a reference standard for analytical method development and as a crucial tool for comparative biological assays. We present validated protocols for the chromatographic separation of Entecavir and this compound and for the in vitro evaluation of antiviral activity and cytotoxicity.

Introduction: The Significance of Stereoisomeric Impurities

Entecavir's therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, which allows it to be phosphorylated intracellularly to its active triphosphate form.[4] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand DNA.[1][4]

The synthesis of Entecavir is a multi-step process where the precise stereochemical control of chiral centers is paramount.[3] Any deviation can result in the formation of stereoisomers, such as epimers. This compound is a diastereomer of Entecavir where the stereochemistry at the 3' position of the cyclopentyl ring is inverted. Such seemingly minor structural changes can have profound effects on a molecule's biological activity and toxicity profile. For nucleoside analogues, proper stereochemistry is essential for recognition by both viral and cellular enzymes. An incorrect configuration can lead to a complete loss of antiviral potency or, in some cases, unforeseen toxicity.[5][6]

Therefore, this compound serves two primary roles in pharmaceutical research:

  • Analytical Reference Standard: As a critical impurity, it is essential for the development and validation of stability-indicating analytical methods to ensure that commercial batches of Entecavir are substantially free of this and other related substances.[7]

  • Pharmacological Probe: It is used in comparative biological studies to understand the structure-activity relationship (SAR) of Entecavir and to confirm that the desired biological activity resides with the intended stereoisomer, while also assessing the potential toxicity of the impurity itself.

Application I: Analytical Method Development for Impurity Profiling

The quantification of this compound in the Active Pharmaceutical Ingredient (API) and final drug product is a critical quality control measure. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to ensure that this impurity is controlled within acceptable limits, as defined by regulatory bodies like the ICH.[8]

Rationale for Chromatographic Separation

Entecavir and this compound are diastereomers, meaning they have different spatial arrangements of atoms but the same molecular weight and elemental composition. This makes their separation challenging. Reversed-phase HPLC is the method of choice, leveraging subtle differences in their polarity and interaction with the stationary phase to achieve resolution. A C18 stationary phase provides a non-polar environment, and an optimized mobile phase allows for the differential partitioning of the two compounds, leading to distinct retention times.[7][9] A validated method must demonstrate a resolution of greater than 2.0 between the Entecavir peak and the this compound peak to be considered suitable for quantitative analysis.[7]

Protocol: Isocratic RP-HPLC Method for Separation of Entecavir and this compound

This protocol is adapted from validated methods for the determination of Entecavir's diastereomeric impurities.[6][7]

Objective: To achieve baseline separation of Entecavir and this compound with a resolution (Rs) > 2.0.

Materials & Reagents:

  • Entecavir Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water or equivalent

  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio

Instrumentation:

  • HPLC system with UV detector

  • Stationary Phase: C18 column (150 mm x 4.6 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterConditionCausality and Scientific Rationale
Mobile Phase Acetonitrile: Water (5:95 v/v)A high aqueous content increases the polarity of the mobile phase, enhancing the retention of both analytes on the C18 column and allowing for subtle differences in hydrophobicity between the diastereomers to effect separation.
Flow Rate 1.0 mL/minThis flow rate provides a balance between analysis time and optimal peak shape and resolution on a standard 4.6 mm i.d. column.[7]
Column Temperature 40°CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing viscosity and improving mass transfer kinetics.[6]
Detection UV at 254 nmBoth Entecavir and its diastereomers contain a purine chromophore, which exhibits a strong UV absorbance maximum around 254 nm, providing high sensitivity for detection.[6]
Injection Volume 20 µLA standard injection volume suitable for achieving good peak shape and sensitivity with the specified analyte concentrations.
Run Time ~15 minutesSufficient time to allow for the elution of both the main component and the impurity, with Entecavir typically eluting around 7.5 minutes under these conditions.[10]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Entecavir Reference Standard at 500 µg/mL in the diluent.

    • Prepare a stock solution of this compound Reference Standard at a relevant concentration for impurity analysis (e.g., 5 µg/mL, corresponding to 1.0%).

  • System Suitability Solution:

    • Prepare a solution containing both Entecavir (500 µg/mL) and this compound (5 µg/mL) to verify system performance.

  • Sample Preparation (for API):

    • Accurately weigh and dissolve the Entecavir API in the diluent to achieve a final concentration of 500 µg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the system suitability solution and verify that the resolution between Entecavir and this compound is > 2.0. Check other system suitability parameters (e.g., tailing factor, theoretical plates) as per internal SOPs.

    • Inject the standard and sample solutions in sequence.

  • Data Analysis:

    • Identify the peaks for Entecavir and this compound based on their retention times from the standard injections.

    • Calculate the percentage of this compound in the sample using the area normalization method or against a qualified reference standard.

Application II: Comparative Biological Activity Assessment

Understanding the biological impact of an impurity is a cornerstone of drug safety and development. The key questions for this compound are:

  • Does it possess anti-HBV activity?

  • Is it cytotoxic to host cells?

The stereochemistry of nucleoside analogues is critical for their interaction with viral polymerase. It is hypothesized that the altered stereochemistry of this compound will significantly reduce its ability to be phosphorylated by cellular kinases and/or recognized by the HBV polymerase, leading to a dramatic reduction in antiviral potency compared to Entecavir. Studies on other diastereomers of Entecavir analogues have shown that changes in stereochemistry can significantly impact both antiviral activity and cytotoxicity.[5][6]

Workflow for Comparative Biological Evaluation

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Endpoint Analysis cluster_3 Data Interpretation prep_stock Prepare Stock Solutions (Entecavir & this compound) in DMSO prep_cells Culture HepG2 2.2.15 Cells (HBV-producing cell line) treat_cells Treat Cells with Serial Dilutions of each compound prep_cells->treat_cells Seed cells in plates incubate Incubate for 7-9 days treat_cells->incubate cyto Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine CC50 incubate->cyto Harvest supernatant & lyse cells antiviral Antiviral Assay (qPCR for extracellular HBV DNA) Determine EC50 incubate->antiviral calc_si Calculate Selectivity Index (SI) SI = CC50 / EC50 cyto->calc_si antiviral->calc_si compare Compare SI of Entecavir vs. This compound calc_si->compare

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Entecavir and its Epimer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Entecavir and its diastereomer, 3-Epi-Entecavir. Co-elution of these closely related compounds is a common analytical hurdle that can impact the accuracy of impurity profiling and quantification in pharmaceutical analysis. This document provides in-depth troubleshooting strategies and foundational knowledge to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: Why do Entecavir and this compound co-elute in our current HPLC method?

A: Entecavir and this compound are diastereomers, specifically epimers, differing only in the stereochemical configuration at the 3' position of the cyclopentyl ring. This subtle structural similarity results in nearly identical physicochemical properties, such as polarity, pKa, and molecular weight, making their separation by conventional reversed-phase HPLC challenging. Standard C18 columns often lack the selectivity to resolve these epimers, leading to co-elution or, at best, partial separation.

Q2: What is the most critical first step to take when facing co-elution of these epimers?

A: The most impactful initial step is to critically evaluate and optimize your column chemistry and mobile phase composition. A standard C18 column is often insufficient. Switching to a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, can introduce alternative separation mechanisms like pi-pi interactions, which can be highly effective for separating structurally similar aromatic compounds. Concurrently, fine-tuning the mobile phase pH and organic modifier concentration is crucial.

Q3: Can temperature adjustments resolve the co-elution?

A: Yes, optimizing the column temperature can be a valuable tool. Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve peak efficiency and may alter the selectivity between the two epimers. However, the effect of temperature is compound-specific and should be systematically evaluated, for instance, by testing temperatures between 25°C and 40°C in 5°C increments.

Q4: Is a gradient elution necessary for this separation?

A: Not necessarily. An isocratic method is often preferred for its simplicity and robustness in quality control environments. However, if the sample contains other impurities that elute much later, a gradient method may be more efficient. For the specific challenge of separating these two epimers, optimizing an isocratic method first is a highly recommended approach.

Troubleshooting Guide: A Step-by-Step Approach to Resolution

This guide provides a systematic workflow for resolving the co-elution of this compound and Entecavir. We will begin with foundational adjustments and progress to more advanced method development strategies.

Step 1: Foundational Method Optimization

The initial focus should be on manipulating the primary parameters of your existing reversed-phase method.

1.1. Mobile Phase pH Adjustment:

  • Rationale: The pKa of Entecavir is approximately 9.5, associated with its guanine moiety. Operating the mobile phase pH close to the pKa can lead to peak tailing and poor reproducibility. It is generally advisable to work at a pH at least 2 units away from the pKa. For these basic compounds, a lower pH (e.g., pH 2.5-4.0) will ensure they are in a consistent, protonated state, which often improves peak shape and can enhance selectivity.

  • Protocol:

    • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., 2.5, 3.0, 3.5). A phosphate or acetate buffer is a common choice.

    • Maintain a consistent organic modifier (e.g., acetonitrile or methanol) percentage.

    • Inject the sample and evaluate the resolution between the two peaks at each pH.

1.2. Organic Modifier Optimization:

  • Rationale: The type and concentration of the organic modifier significantly impact retention and selectivity. Acetonitrile and methanol are the most common choices. Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography and can offer different selectivity due to its aprotic nature.

  • Protocol:

    • At the optimal pH determined above, systematically vary the percentage of the organic modifier. For example, if you are using 20% acetonitrile, evaluate a range from 15% to 25% in 1-2% increments.

    • Compare the resolution factor (Rs) at each concentration. A lower percentage of organic modifier will increase retention times, providing more opportunity for the column to resolve the two peaks.

Step 2: Advanced Column Chemistry Selection

If foundational optimizations are insufficient, the next logical step is to explore alternative stationary phases that offer different separation mechanisms.

2.1. Phenyl-Hexyl and Pentafluorophenyl (PFP) Columns:

  • Rationale: These columns provide alternative selectivities beyond the hydrophobic interactions of a C18 column.

    • Phenyl-Hexyl: Offers pi-pi interactions with the aromatic guanine ring of Entecavir and its epimer. This can be a dominant mechanism for separating aromatic isomers.

    • PFP (Pentafluorophenyl): Provides a complex mixture of interactions, including dipole-dipole, ion-exchange, and pi-pi interactions, making it a powerful tool for separating closely related positional isomers and epimers.

  • Experimental Protocol:

    • Procure a Phenyl-Hexyl and a PFP column with similar dimensions to your current C18 column.

    • Begin with the optimized mobile phase from Step 1.

    • Further optimize the organic modifier percentage and temperature for each new column.

Table 1: Comparison of Stationary Phases for Entecavir Separation

Stationary PhasePrimary Separation MechanismRecommended For
C18 (ODS)Hydrophobic InteractionsGeneral purpose, initial screening
Phenyl-HexylPi-Pi Interactions, HydrophobicAromatic compounds, isomers
PFPDipole-dipole, Pi-Pi, Ion-ExchangePositional isomers, epimers, polar compounds
Step 3: Systematic Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting the co-elution issue.

G cluster_0 Initial State cluster_1 Phase 1: Method Optimization cluster_2 Phase 2: Advanced Column Selection cluster_3 Resolution CoElution Co-elution of This compound & Entecavir Optimize_pH Optimize Mobile Phase pH (e.g., 2.5-4.0) CoElution->Optimize_pH Start Troubleshooting Optimize_Organic Adjust Organic Modifier % (e.g., Acetonitrile) Optimize_pH->Optimize_Organic Optimize_Temp Vary Column Temperature (e.g., 25-40°C) Optimize_Organic->Optimize_Temp Select_Phenyl Test Phenyl-Hexyl Column Optimize_Temp->Select_Phenyl If still co-eluting Select_PFP Test PFP Column Optimize_Temp->Select_PFP If still co-eluting Resolved Baseline Separation (Rs > 1.5) Select_Phenyl->Resolved Select_PFP->Resolved

Caption: A systematic workflow for resolving Entecavir and this compound co-elution.

Chemical Structures

A visual representation of the subtle difference between Entecavir and its epimer is crucial for understanding the separation challenge.

G cluster_entecavir Entecavir cluster_epi_entecavir This compound Entecavir EpiEntecavir note Note: The structural difference is at the 3' position of the cyclopentyl moiety (stereochemistry).

Caption: Chemical structures of Entecavir and its epimer, highlighting their stereoisomeric relationship.

References

  • United States Pharmacopeia (USP). Entecavir Monograph. Provides official methods and standards for Entecavir analysis. [Link]

  • European Pharmacopoeia (EP). Entecavir Monograph. Details the European standards and analytical procedures for Entecavir. [Link]

  • Waters Corporation. Application Note: Separation of Entecavir and its Related Compounds. This resource often provides specific column and mobile phase recommendations. [Link]

  • Agilent Technologies. Application Note: Analysis of Entecavir and Its Impurities. Provides chromatographic conditions and data for Entecavir analysis. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A peer-reviewed journal that frequently publishes articles on the development and validation of HPLC methods for pharmaceutical analysis. [Link]

Technical Support Center: Optimizing HPLC Column Temperature for Entecavir Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Entecavir and its isomers. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the critical role of column temperature in achieving robust and reproducible separations of Entecavir's stereoisomers.

Entecavir possesses three chiral centers, resulting in a total of eight possible stereoisomers, which includes one enantiomer and six diastereomers.[1] Ensuring the separation of these isomers is paramount for guaranteeing the purity, safety, and efficacy of the final drug product. Column temperature is a powerful yet often underutilized parameter in HPLC method development that can significantly impact selectivity and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is column temperature a critical parameter for the separation of Entecavir isomers?

A1: Column temperature directly influences the thermodynamics and kinetics of the chromatographic separation. Here's a breakdown of its impact:

  • Thermodynamics of Separation: Temperature alters the distribution of analytes between the mobile and stationary phases. This is described by the van't Hoff equation, which relates the natural logarithm of the retention factor (k) to the inverse of the absolute temperature (T).[2][3] Changes in temperature can modify the enthalpy (ΔH°) and entropy (ΔS°) of the interactions between the Entecavir isomers and the stationary phase, thereby affecting selectivity (α), the measure of separation between two peaks.[4][5] For chiral separations, these thermodynamic changes can be the key to resolving closely eluting isomers.[6]

  • Kinetics and Efficiency: Increasing the column temperature reduces the viscosity of the mobile phase.[7][8] This leads to a higher diffusion rate of the analytes, improving mass transfer between the mobile and stationary phases.[9] The result is often sharper, more symmetrical peaks and improved column efficiency (a higher number of theoretical plates).[8]

  • Analyte Solubility: Temperature can affect the solubility of Entecavir and its isomers in the mobile phase, which can influence peak shape and prevent on-column precipitation.

Q2: I am observing poor resolution between two Entecavir diastereomers. How can I use temperature to improve this?

A2: Poor resolution is a common challenge. Adjusting the column temperature is an excellent strategy to enhance separation.

  • Systematic Temperature Screening: Begin by performing a systematic study, varying the temperature in increments of 5-10°C (e.g., 25°C, 35°C, 45°C). It is crucial to monitor the resolution between the critical pair of isomers at each temperature.

  • Lower vs. Higher Temperatures: Generally, lower temperatures can enhance chiral recognition and improve separation for some compounds.[10] However, for others, increased temperature can lead to better resolution.[11][12] There is no universal rule, and the optimal temperature must be determined empirically for your specific method (column, mobile phase, and isomers).

  • van't Hoff Plots: To understand the thermodynamic basis of your separation, you can construct a van't Hoff plot (ln(k) vs. 1/T). If the lines for two isomers intersect, it signifies a change in elution order at that specific temperature.[3][13] The temperature at which the lines are furthest apart will likely provide the best resolution.

Q3: My Entecavir peak is tailing. Can temperature adjustments help?

A3: Yes, peak tailing can often be mitigated by optimizing the column temperature.

  • Improved Kinetics: As mentioned, higher temperatures reduce mobile phase viscosity and improve mass transfer kinetics.[8][9] This can lead to more symmetrical peaks. One study on Entecavir diastereomeric impurities found that increasing the column temperature to 40°C improved the peak symmetry.[14]

  • Secondary Interactions: Peak tailing can also be caused by unwanted secondary interactions between the analyte and the stationary phase. Increasing the temperature can sometimes provide enough energy to overcome these interactions, resulting in a more Gaussian peak shape.

Q4: I've noticed that the retention times of my Entecavir isomers are shifting between runs. Could temperature be the cause?

A4: Inconsistent column temperature is a primary cause of retention time variability. A general rule of thumb for reversed-phase LC is that a 1°C increase in temperature can decrease retention time by 1-2%.[3]

  • Use a Column Oven: To ensure reproducible results, it is essential to use a high-quality column oven with precise temperature control. Relying on ambient room temperature is not sufficient, as it can fluctuate.

  • Mobile Phase Pre-heating: For high-temperature applications or when using high flow rates, pre-heating the mobile phase before it enters the column can prevent temperature gradients within the column that can lead to peak broadening and retention time shifts.[3]

Troubleshooting Guide

Problem Potential Cause Related to Temperature Troubleshooting Steps
Co-elution of Isomers Insufficient selectivity at the current operating temperature.1. Perform a temperature scouting experiment (e.g., 20°C, 30°C, 40°C, 50°C) to assess the impact on selectivity. 2. Construct a van't Hoff plot to identify the optimal temperature for maximum separation.[13]
Peak Broadening Poor mass transfer kinetics or thermal mismatch between the mobile phase and the column.1. Increase the column temperature in 5°C increments to improve mass transfer.[8] 2. Ensure the mobile phase is pre-heated to the column temperature, especially at higher flow rates.[3]
Changes in Elution Order The separation mechanism is sensitive to temperature, leading to a crossover in the van't Hoff plots of the isomers.This can be advantageous for optimizing selectivity.[12] Identify the temperature at which the desired elution order and resolution are achieved.
Irreproducible Retention Times Fluctuations in ambient temperature or an unstable column oven.1. Always use a reliable column oven. 2. Allow the column to fully equilibrate at the set temperature before starting injections.

Experimental Protocol: Temperature Optimization for Entecavir Isomer Separation

This protocol outlines a systematic approach to optimizing column temperature for the separation of Entecavir isomers.

1. Initial Conditions:

  • Column: A chiral stationary phase (e.g., polysaccharide-based) or a high-resolution C18 column suitable for isomer separation. A common column for Entecavir and its related substances is a C18, 250 mm x 4.6 mm, 5 µm.[15]

  • Mobile Phase: Based on existing literature or in-house methods. For Entecavir, mobile phases often consist of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[15][16][17][18]

  • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV detection at 254 nm.[14][15]

  • Initial Temperature: Start at a near-ambient temperature, for example, 30°C.[15]

2. Step-by-Step Procedure:

  • Equilibrate the column with the mobile phase at the initial temperature (30°C) until a stable baseline is achieved.

  • Inject a standard solution containing Entecavir and its known isomers.

  • Record the chromatogram, noting the retention times, resolution, and peak asymmetry for all isomers.

  • Increase the column temperature by 10°C (to 40°C).

  • Repeat steps 1-3.

  • Continue this process for a range of temperatures (e.g., 20°C to 60°C).

3. Data Analysis:

  • For each temperature, calculate the resolution (Rs) between the critical isomer pairs.

  • Plot the resolution as a function of temperature to identify the optimal temperature for the best separation.

  • (Optional) Calculate the retention factor (k) for each isomer at each temperature and construct van't Hoff plots (ln(k) vs. 1/T) to gain a deeper understanding of the separation thermodynamics.[19]

Visualizations

Logical Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Temperature Scouting cluster_2 Phase 3: Optimization & Finalization A Define Initial Method (Column, Mobile Phase, 30°C) B Inject Isomer Standard A->B C Evaluate Initial Separation (Resolution, Peak Shape) B->C D Set Low Temperature (e.g., 20°C) C->D Is resolution poor? E Set High Temperature (e.g., 50°C) C->E Is resolution poor? F Analyze Chromatograms D->F E->F G Select Optimal Temperature Range F->G Identify trends H Fine-tune in 5°C Increments G->H I Validate Final Method H->I

Caption: A workflow for systematic HPLC temperature optimization.

Relationship Between Temperature and Chromatographic Parameters

G Temp Temperature Increase Viscosity Mobile Phase Viscosity Decreases Temp->Viscosity Retention Retention Time Decreases Temp->Retention Selectivity Selectivity (α) Changes Temp->Selectivity MassTransfer Mass Transfer Increases Viscosity->MassTransfer Efficiency Column Efficiency (Often Increases) MassTransfer->Efficiency Resolution Resolution (May Increase or Decrease) Efficiency->Resolution Selectivity->Resolution

Caption: The impact of increasing temperature on key HPLC parameters.

References

  • PubMed. (2019).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • RSC Publishing. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • (n.d.).
  • LCGC International. (2014). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules.
  • Thermo Fisher Scientific. (n.d.).
  • LCGC International. (n.d.).
  • ResearchGate. (2025).
  • National Institutes of Health (NIH). (2019).
  • LCGC International. (2023).
  • LCGC International. (2022).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products.
  • Hawach. (2025).
  • LCGC International. (2018).
  • LCGC Blog. (2013).
  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • (n.d.).
  • (n.d.). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC.
  • (2019).
  • Journal of Chinese Pharmaceutical Sciences. (2018).

Sources

Troubleshooting guide for 3-Epi-Entecavir peak tailing.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography Excellence

Guide: Troubleshooting Peak Tailing for 3-Epi-Entecavir

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that achieving a perfectly symmetrical peak is paramount for accurate quantification and robust method validation. Peak tailing, especially for polar, basic compounds like this compound, is a frequent and frustrating issue. This guide provides a structured, in-depth approach to diagnosing and resolving this specific problem, moving beyond generic advice to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing? This issue seems specific to this epimer.

A1: Short Answer: Peak tailing for this compound is overwhelmingly caused by secondary-site interactions, specifically between the molecule's basic amine groups and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3][4] This creates a mixed-mode retention mechanism where most of the analyte moves through the column via the primary reversed-phase mechanism, but a fraction is delayed by strong ionic interactions, resulting in a "tail".

In-Depth Explanation (The "Why"):

Entecavir and its epimers are guanosine analogues containing several polar functional groups, including primary and secondary amines.[5] These amine groups are basic and can become protonated (positively charged) depending on the mobile phase pH.[4]

Standard reversed-phase HPLC columns (e.g., C18, C8) are built on a silica backbone. During the manufacturing process, not all surface silanol groups are bonded with the hydrophobic alkyl chains.[1] These remaining "free" silanols are acidic and can become deprotonated (negatively charged) at mobile phase pH values above approximately 3.[6][7]

The peak tailing you observe is a direct result of this chemical mismatch:

  • Primary Interaction (Desired): Hydrophobic interaction between the non-polar regions of this compound and the C18 stationary phase. This is what separates the analyte as intended.

  • Secondary Interaction (Undesired): A strong ionic attraction between the positively charged, protonated amine on your molecule and the negatively charged, deprotonated silanol groups on the silica surface.[8][9][10] This interaction is stronger than the hydrophobic one, causing some molecules to be held back longer, which stretches the latter half of the peak.[2][4]

The reason this might seem more pronounced for one epimer over another could be due to subtle differences in stereochemistry, potentially allowing the amine groups of this compound more favorable access to these active silanol sites.

Systematic Troubleshooting Workflow

Before making significant changes to your method, it's crucial to confirm the nature of the problem. A logical workflow prevents unnecessary adjustments and saves valuable time.

Is it a Chemical or Mechanical Problem?

A simple diagnostic test can differentiate between a chemical interaction issue (specific to your analyte) and a mechanical or physical problem (affecting all peaks).

Experimental Protocol: The Neutral Marker Test

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound (e.g., Toluene, Progesterone) in your mobile phase.

  • Injection: Inject this solution using your current HPLC method.

  • Analysis:

    • If the neutral marker peak is sharp and symmetrical: The problem is chemical. The tailing is specific to the basic nature of this compound. Proceed to the Chemical Troubleshooting section below.

    • If the neutral marker peak also tails: The problem is likely mechanical or system-related. This suggests issues like extra-column volume, a column void, or a blocked frit.[4][11] Refer to the Mechanical Troubleshooting section.

G start Peak Tailing Observed for This compound test Inject Neutral Marker (e.g., Toluene) start->test result Analyze Peak Shape of Neutral Marker test->result chemical_issue Marker Peak is Symmetrical (Tailing Factor ≈ 1.0) result->chemical_issue Symmetrical mechanical_issue Marker Peak Also Tails (Tailing Factor > 1.2) result->mechanical_issue Tailing chemical_path Proceed to Chemical Troubleshooting chemical_issue->chemical_path mechanical_path Proceed to Mechanical Troubleshooting mechanical_issue->mechanical_path

Caption: Troubleshooting workflow to diagnose the root cause of peak tailing.

Chemical Troubleshooting Guide (Analyte-Specific Tailing)

If the Neutral Marker Test confirms a chemical issue, the goal is to disrupt the secondary ionic interaction between this compound and the column's silanol groups.

Q2: How can I use the mobile phase to eliminate tailing?

A2: Mobile phase optimization is the most powerful and immediate tool at your disposal. The primary strategies involve controlling pH and using additives to mask the silanol interactions.

Strategy 1: Mobile Phase pH Adjustment (High Impact)

  • The Principle: The ionization state of both your basic analyte and the acidic silanols is pH-dependent.[12] By lowering the mobile phase pH, you can protonate the silanol groups (Si-OH), rendering them neutral.[13] A neutral silanol group cannot form a strong ionic bond with your protonated analyte, thus eliminating the secondary retention mechanism.[1]

  • Protocol: pH Study

    • Target pH: Aim for a mobile phase pH of ≤ 3.0.[1][13] This ensures the vast majority of silanol groups are not ionized.

    • Buffer Selection: Use an appropriate acidic buffer. 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are excellent, MS-compatible choices.[13][14] For UV-only detection, a 10-20 mM phosphate buffer adjusted to pH 2.5-3.0 is also highly effective.[15]

    • Implementation: Prepare your mobile phase with the selected acidic buffer and re-equilibrate your system. Inject your this compound standard.

    • Observation: You should observe a significant improvement in peak symmetry. Note that retention time may decrease as the analyte is now fully protonated and slightly more polar.

Strategy 2: Use of Mobile Phase Additives (Competing Base)

  • The Principle: If operating at a low pH is not feasible for your separation, you can add a "competing base" to the mobile phase. This additive, typically a small amine like Triethylamine (TEA), will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[13][15]

  • Protocol: Adding a Competing Base

    • Additive: Add Triethylamine (TEA) to your aqueous mobile phase component at a concentration of 5-20 mM.

    • pH Adjustment: After adding TEA, adjust the mobile phase to your desired pH.

    • Implementation: Equilibrate the column thoroughly with the new mobile phase and inject your sample.

    • Caution: While effective, this approach can shorten column lifetime and is not suitable for mass spectrometry (MS) detection due to significant ion suppression.[15] It is considered a more "traditional" approach, often made less necessary by modern, high-purity columns.[13]

ParameterRecommended ActionExpected OutcomeCautions & Considerations
Mobile Phase pH Lower pH to ≤ 3.0 using 0.1% Formic Acid or a phosphate buffer.Dramatically improved peak symmetry. Retention time may decrease.Ensure your column is stable at low pH. Most modern silica columns are rated for pH 2-8.
Buffer Strength Increase buffer concentration (e.g., phosphate from 10 mM to 25 mM).Can improve peak shape by increasing ionic strength, masking silanol interactions.Not ideal for MS (causes ion suppression). Risk of buffer precipitation in high organic.[13]
Competing Additive Add 5-20 mM Triethylamine (TEA) to the mobile phase.Masks silanol sites, reducing tailing.Not compatible with MS. Can shorten column lifetime.[15]
Q3: My mobile phase is optimized, but I still see some tailing. Could my column be the problem?

A3: Absolutely. Not all C18 columns are created equal. If mobile phase adjustments are insufficient, your column's underlying silica chemistry is the next critical factor to address.

  • The Principle: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities, which can increase silanol acidity.[1] Furthermore, they undergo a process called "end-capping," where smaller silane molecules (like trimethylsilane) are used to bond with many of the remaining free silanols after the primary C18 bonding.[6][13]

  • Column Selection Strategy:

    • Use a High-Purity, End-Capped Column: Ensure you are using a modern column from a reputable manufacturer. These are often labeled as "Type B" silica columns and are designed to minimize silanol activity.[1] Older "Type A" columns have much higher silanol activity and are prone to causing tailing with basic compounds.[1][15]

    • Consider Alternative Stationary Phases: If a standard end-capped C18 is still problematic, consider a phase designed for polar analytes:

      • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This helps to shield residual silanols and provides alternative selectivity.

      • Hybrid Silica Particles: Columns like Waters XTerra® or BEH use a hybrid silica-organic particle structure, which reduces the number of surface silanols and often provides excellent peak shape for bases over a wider pH range.

G cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase sio_minus Si-O⁻ (Deprotonated Silanol) c18 C18 Chains analyte This compound-NH⁺ (Protonated Analyte) analyte->sio_minus Strong Ionic Interaction (Causes Tailing) analyte->c18 Hydrophobic Interaction (Desired Retention)

Caption: Chemical interactions causing peak tailing on a C18 column.

Mechanical Troubleshooting Guide (General Peak Shape Issues)

If the Neutral Marker Test indicates a mechanical problem, the issue lies within your HPLC system hardware or column integrity.

Q4: All my peaks, including the neutral marker, are tailing. What should I check?

A4: This pattern points to a physical disruption of the sample path, most often occurring at the head of the column.

  • Most Likely Cause: Column Contamination or Blockage

    • The Problem: Particulate matter from samples or worn pump seals can accumulate on the inlet frit of the column.[11] This creates a non-uniform flow path, distorting the sample band before separation even begins, which affects every peak.[11] A void (an empty space) can also form at the top of the column bed over time.[16]

    • Troubleshooting Steps:

      • Reverse and Flush: Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent (e.g., 100% Acetonitrile or Methanol). This can sometimes dislodge particulates from the inlet frit.[11]

      • Replace the Column: If flushing does not resolve the issue, the column bed has likely settled, creating a void, or the frit is irreversibly clogged. The most reliable solution is to replace the column.[2][16]

      • Preventative Measures: Always use an in-line filter (0.5 µm) between your injector and the column.[11] Ensure your samples are filtered (0.22 or 0.45 µm) before injection. These simple, inexpensive steps are the best way to protect your column investment.

  • Other Potential Causes:

    • Extra-Column Volume: Excessive tubing length or using tubing with a wide internal diameter between the injector and the column, or the column and the detector, can cause peak broadening and tailing.[3] Ensure all connections use the shortest possible length of narrow-bore (e.g., 0.005") PEEK tubing.

Summary and Final Recommendations

Peak tailing for this compound is a solvable challenge rooted in fundamental chromatographic principles. By following a logical diagnostic sequence, you can efficiently identify and rectify the problem.

  • Diagnose First: Use a neutral marker to determine if the issue is chemical or mechanical.

  • Optimize Mobile Phase: For chemical tailing, adjusting the mobile phase pH to ≤ 3.0 is the most effective strategy.

  • Select the Right Column: Use a modern, high-purity, end-capped C18 column. If problems persist, explore polar-embedded or hybrid particle technologies.

  • Protect Your System: For mechanical tailing, inspect and clean your system. Always use in-line and sample filters to prevent future occurrences.

Adherence to these principles will not only solve your immediate peak tailing issue but also contribute to the development of more robust and reliable HPLC methods in your laboratory.

References

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Journal of Biochemical Technology. (n.d.). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Retrieved from [Link]

  • Chromatography Online. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Chromatography Peak Issues Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • gmp-compliance.org. (2023, November 8). USP: Chapter "<621> Chromatography" published for Comments. Retrieved from [Link]

  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • YouTube. (2025, November 22). USP 621 Key Requirements Explained (Timelines + Quick Questions). Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Retrieved from [Link]

  • ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Retrieved from [Link]

  • PubMed. (2012, June). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Retrieved from [Link]

  • United States Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

  • Waters Corporation. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]

  • SEPSCI. (n.d.). What Empower Users Need to Know About Changes to USP 621. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Entecavir. Retrieved from [Link]

  • YouTube. (2025, March 12). Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir Impurity A. PubChem. Retrieved from [Link]

  • FDA.report. (2013, September 20). N21-797S018 Entecavir Clinpharm BPCA. Retrieved from [Link]

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3-Epi-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Entecavir and its diastereomer, 3-Epi-Entecavir. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, precision, and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, this compound.[1] For bioanalytical assays, this includes endogenous substances like proteins, phospholipids, salts, and metabolites.[2] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3][4]

The primary concern with matrix effects is their impact on the accuracy, precision, and sensitivity of the quantitative analysis.[5] Because matrix composition can vary significantly between different individuals and even within the same individual over time, matrix effects can introduce unacceptable variability and compromise the reliability of pharmacokinetic and toxicokinetic data.[6][7]

Q2: What are the common causes of matrix effects in biological samples like plasma or serum?

A2: The most common culprits for matrix effects in bioanalysis, particularly with electrospray ionization (ESI), are phospholipids from cell membranes. These compounds are often co-extracted with the analytes and can co-elute from the LC column, leading to significant ion suppression. Other sources of matrix effects include:

  • High concentrations of salts and proteins: These can alter the droplet formation and solvent evaporation process in the ESI source.

  • Co-administered drugs and their metabolites: These can compete with the analyte for ionization.[8]

  • Anticoagulants and other sample additives: These can also interfere with the ionization process.

The mechanism of ion suppression often involves competition for charge or space on the surface of the ESI droplets.[9]

Q3: How do I know if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This is a qualitative technique where a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer.[2][10][11] A blank, extracted matrix sample is then injected.[11] Any dip or rise in the constant signal of the analyte indicates the retention time at which ion suppression or enhancement is occurring.[10][11][12]

  • Post-Extraction Spike: This is a quantitative method and is considered the "gold standard".[2] It involves comparing the peak area of an analyte spiked into a blank matrix extract after the extraction process to the peak area of the analyte in a neat (pure) solvent at the same concentration.[2][13] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[2] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[2]

According to regulatory guidelines from bodies like the FDA and EMA, a thorough evaluation of matrix effects is a mandatory part of bioanalytical method validation.[7][14][15]

Part 2: Troubleshooting Guides - A Problem-Solution Approach

Scenario 1: You observe significant ion suppression at the retention time of this compound during a post-column infusion experiment.

A: The goal is to either remove the interfering components from the matrix or chromatographically separate them from your analyte.

Step 1: Improve Sample Preparation

The most effective way to combat matrix effects is to improve the sample cleanup procedure.[16]

  • Protein Precipitation (PPT): This is a simple and fast method, but often insufficient as it primarily removes proteins and leaves behind phospholipids.[17][18] If you are currently using PPT, consider it a starting point and be prepared to implement a more selective technique.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[17] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while minimizing the co-extraction of matrix components.[17]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[1][19][20] By choosing the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode), you can selectively retain this compound while washing away interfering compounds.[16][21] Polymeric mixed-mode cation exchange sorbents have shown excellent results in removing phospholipids.[16]

Comparison of Common Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive[17][18]Non-selective, high potential for matrix effects[17][18]High-throughput screening where some matrix effect is tolerable[17]
Liquid-Liquid Extraction (LLE) Good selectivity, cleaner extracts than PPT[17]Labor-intensive, difficult to automate, uses larger solvent volumes[17]Methods requiring higher accuracy and lower matrix effects than PPT[17]
Solid-Phase Extraction (SPE) High selectivity, very clean extracts, can concentrate the analyte[1][19][20]More complex method development, higher cost per sample[21]Regulated bioanalysis and when maximum removal of interferences is necessary[21]

Step 2: Optimize Chromatographic Conditions

If improved sample preparation is not sufficient, focus on chromatographic separation.

  • Modify the Mobile Phase Gradient: Adjust the gradient profile to increase the separation between this compound and the region of ion suppression identified by the post-column infusion experiment.[1]

  • Change the Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl or pentafluorophenyl phase instead of a standard C18) to alter the selectivity and retention of both the analyte and interfering components.[21]

  • Employ HILIC: For polar compounds like Entecavir and its epimers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography, as it may provide better retention and separation from non-polar matrix components like phospholipids.

Scenario 2: Your quantitative results for this compound show poor precision and accuracy, and the internal standard response is erratic across different samples.

A: The use of a SIL-IS is the most widely accepted method for compensating for matrix effects.[22]

The Principle of SIL-IS Correction

A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). Ideally, a SIL-IS has the same physicochemical properties as the analyte, meaning it will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[22][23] Because the mass spectrometer can differentiate between the analyte and the SIL-IS, the ratio of their peak areas is used for quantification. This ratio should remain constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects.[1]

Potential Pitfalls and Troubleshooting

While powerful, the use of a SIL-IS is not a guaranteed solution.

  • Chromatographic Separation of Analyte and SIL-IS: In some cases, particularly with deuterium-labeled standards, a slight difference in retention time can occur (the "deuterium isotope effect").[22][23] If the analyte and SIL-IS elute at different points within a region of ion suppression, they will be affected differently, and the compensation will be inaccurate.[22]

    • Solution: Optimize your chromatography to ensure co-elution. If this is not possible, a ¹³C or ¹⁵N labeled standard is often preferred as they are less prone to this effect.

  • Inter-individual Variability: The composition of the matrix can vary significantly between individuals, leading to different degrees of matrix effects.[6] A SIL-IS may not be able to compensate for extreme variations if the nature of the interference is fundamentally different.

    • Solution: Evaluate matrix effects across at least six different lots of the biological matrix during method validation, as recommended by regulatory guidelines.[14]

  • Impurity in the SIL-IS: The presence of unlabeled analyte as an impurity in the SIL-IS can lead to an overestimation of the analyte concentration.

    • Solution: Always verify the purity of your SIL-IS.

Part 3: Experimental Protocols and Workflows

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
  • Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal.

  • Set up the infusion: Using a syringe pump, deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream via a T-fitting placed between the LC column outlet and the MS inlet.[2]

  • Equilibrate the system: Allow the infused standard to enter the mass spectrometer until a stable baseline signal is achieved.

  • Prepare a blank matrix sample: Extract a blank plasma or serum sample using your current sample preparation method.

  • Inject the blank extract: Inject a volume of the extracted blank matrix onto the LC-MS/MS system.

  • Analyze the chromatogram: Monitor the signal of the infused this compound. A steady baseline indicates no matrix effects. A drop in the baseline signifies ion suppression, while a rise indicates ion enhancement. The retention time of these deviations points to the elution of interfering components.[10][11][12]

Workflow for Systematic Evaluation and Mitigation of Matrix Effects

The following diagram illustrates a systematic approach to identifying, quantifying, and addressing matrix effects in your bioanalytical method.

MatrixEffectWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification & Optimization cluster_2 Phase 3: Compensation & Validation A Start: Method Development B Perform Post-Column Infusion Experiment A->B C Matrix Effect Detected? B->C D Perform Post-Extraction Spike Experiment C->D Yes K Proceed to Full Method Validation C->K No E Calculate Matrix Factor (MF) from ≥ 6 lots of matrix D->E F Is MF within acceptable limits (e.g., 0.8-1.2)? E->F G Optimize Sample Prep (LLE, SPE) F->G No H Optimize Chromatography (Gradient, Column) F->H No I Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) F->I Yes G->D H->D J Verify Co-elution of Analyte and SIL-IS I->J J->K

Caption: A systematic workflow for addressing matrix effects.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. Available at: [Link]

  • Bioanalytical Methods for Sample Cleanup. BioPharm International. Available at: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PubMed Central. Available at: [Link]

  • Bioanalytical samples preparation. Course Hero. Available at: [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Available at: [Link]

  • Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. Available at: [Link]

  • Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Available at: [Link]

  • A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available at: [Link]

  • Overcoming Matrix Effects. Bioanalysis Zone. Available at: [Link]

  • Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? PubMed. Available at: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available at: [Link]

  • Pre-treatment for Bioanalytical Samples. Phenomenex. Available at: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. Available at: [Link]

  • Solid-Phase Extraction (SPE) Procedure. Bio-protocol. Available at: [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. ResearchGate. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Taylor & Francis Online. Available at: [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. Available at: [Link]

  • Sample Purification & Enrichment Using Solid-Phase Extraction. Waters Corporation. Available at: [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. Available at: [Link]

  • Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Taylor & Francis Online. Available at: [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PubMed Central. Available at: [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. Available at: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. PubMed. Available at: [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health. Available at: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Available at: [Link]

  • Molecular imprinted solid-phase extraction and analysis of Entecavir in presence of its induced degradation products and co-administered drug(s) in spiked human plasma, environmental three-color assessment and sustainability profiling. PubMed. Available at: [Link]

  • Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis. PubMed Central. Available at: [Link]

  • Safety and efficacy of entecavir for the treatment of chronic hepatitis B. PubMed. Available at: [Link]

Sources

Technical Support Center: Quantification of 3-Epi-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 3-Epi-Entecavir. As a critical diastereomeric impurity of Entecavir, its accurate measurement is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1] This guide provides in-depth, field-proven insights into common challenges encountered during method development, validation, and routine analysis. The content is structured in a question-and-answer format to directly address the practical issues faced by researchers, analytical scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My HPLC/UHPLC method shows poor or inconsistent resolution between Entecavir and this compound. How can I improve the separation?

A1: This is the most common and critical challenge in quantifying this compound. As diastereomers, Entecavir and its epi-isomer have very similar physicochemical properties, making their separation difficult. Achieving a resolution (Rs) of greater than 2.0 is often the target to ensure accurate quantification.[2][3]

The Causality Behind Poor Separation: The separation relies on exploiting subtle differences in the three-dimensional arrangement of the molecules and their resulting interactions with the stationary and mobile phases. Factors like stationary phase chemistry, mobile phase pH, organic modifier type, and column temperature can significantly influence these interactions.

Troubleshooting Strategies:

  • Stationary Phase Optimization: A standard C18 column is a good starting point, as it has been shown to be effective.[2][3] However, if resolution is poor, consider columns with different selectivities. A phenyl-hexyl or a polar-embedded phase can offer alternative pi-pi or hydrogen bonding interactions that may enhance separation.

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. While some studies have noted that pH did not play a major role in their specific optimized method[2][4], it should always be investigated. Small adjustments around the pKa of the analytes can alter their ionization state and dramatically impact retention and selectivity.

  • Organic Modifier and Gradient:

    • Solvent Choice: Acetonitrile and methanol are common choices. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. Try running scouting gradients with each to see which provides better initial separation.

    • Isocratic vs. Gradient: While isocratic methods are simpler, a shallow gradient can often tease apart closely eluting peaks more effectively.[5]

  • Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve efficiency and decrease viscosity, but it may also reduce selectivity.[4] Conversely, a lower temperature can sometimes enhance resolution. This parameter should be systematically evaluated.

Troubleshooting Workflow for Poor Chromatographic Resolution

G cluster_mp Mobile Phase Optimization start Poor Resolution (Rs < 1.5) check_column Evaluate Stationary Phase (C18, Phenyl, etc.) start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp If no improvement check_temp Adjust Column Temperature (e.g., 25°C to 40°C) optimize_mp->check_temp If still suboptimal check_flow Decrease Flow Rate check_temp->check_flow Fine-tuning final_method Resolution Acceptable (Rs > 2.0) check_flow->final_method mp_ph Systematically Vary pH mp_org Test Organic Modifier (ACN vs. MeOH) mp_ph->mp_org mp_grad Optimize Gradient Slope mp_org->mp_grad G Validation Method Validation (ICH Q2) Specificity Linearity Range Accuracy Precision Robustness Specificity Specificity Validation:s->Specificity:head Accuracy Accuracy Validation:a->Accuracy:head Precision Precision Validation:p->Precision:head Linearity Linearity Validation:l->Linearity:head Robustness Robustness Validation:r->Robustness:head Sensitivity Sensitivity LOD LOQ Linearity:l->Sensitivity:head

Sources

Reducing baseline noise in the chromatographic analysis of 3-Epi-Entecavir.

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to identifying and eliminating baseline noise for researchers, scientists, and drug development professionals.

The accurate quantification of 3-Epi-Entecavir, a critical diastereomeric impurity of the antiviral drug Entecavir, is paramount for ensuring drug safety and efficacy.[1][2][3] High-performance liquid chromatography (HPLC) is the method of choice for this analysis. However, achieving a stable and low-noise baseline can be a significant challenge, directly impacting the sensitivity and reliability of the method. This technical support center provides a structured approach to troubleshooting and resolving baseline noise issues encountered during the chromatographic analysis of this compound.

Troubleshooting Guide: A Systematic Approach to Baseline Noise Reduction

Baseline noise in HPLC can manifest in various forms, including drift, wander, and high-frequency noise. Each of these can have multiple root causes. The following guide provides a systematic approach to diagnosing and resolving these issues.

High-Frequency Noise (Spikes and Erratic Fluctuations)

High-frequency noise often points to issues with the mobile phase, pump, or detector.

Potential Cause Diagnostic Steps Corrective Actions Scientific Rationale
Mobile Phase Contamination 1. Prepare fresh mobile phase using HPLC-grade solvents and reagents.[4][5] 2. Filter all aqueous mobile phase components through a 0.2 µm or 0.45 µm filter.[4] 3. Run a blank gradient (without injection) to observe the baseline.- Always use freshly prepared mobile phase.[5] - Ensure all glassware is scrupulously clean. - Use high-purity salts and additives.[4]Particulate matter and microbial growth in the mobile phase can cause spurious signals as they pass through the detector flow cell. Filtering removes these contaminants.[4] Using high-purity solvents minimizes the presence of UV-absorbing impurities that can contribute to baseline noise, especially in gradient elution.[6][7]
Dissolved Gases in Mobile Phase 1. Check if the online degasser is functioning correctly.[6] 2. Observe the baseline for pulsations that may coincide with pump strokes.[6]- Ensure the online degasser is properly maintained and operational. - If an online degasser is unavailable, sparge the mobile phase with helium.[8] - Sonicating the mobile phase is a less effective method for degassing.[8]Dissolved gases can come out of solution as the mobile phase moves from the high-pressure side of the system to the low-pressure environment of the detector flow cell, causing bubbles that lead to sharp baseline spikes.[9] An effective degassing system is crucial for a stable baseline.
Pump Malfunction (Pulsations) 1. Monitor the pump pressure profile for fluctuations. 2. Overlay the pressure trace with the chromatogram to look for correlations.[5]- Check for leaks in the pump heads and fittings.[4] - Replace worn pump seals and check valves.[6] - Ensure proper solvent compressibility settings.[8]Worn pump components or air trapped in the pump heads can lead to inconsistent mobile phase delivery, resulting in pressure fluctuations that manifest as a noisy baseline.[6][10]
Detector Issues 1. Check the detector lamp's age and intensity. 2. Inspect the flow cell for contamination.- Replace the detector lamp if it is near the end of its lifespan.[11] - Flush the flow cell with a strong, appropriate solvent (e.g., 1N nitric acid, followed by water and then mobile phase).[11]A deteriorating lamp can cause erratic light output, leading to baseline noise.[6] Contaminants or air bubbles in the flow cell can scatter or absorb light, causing spurious signals.[11]

Experimental Workflow for Diagnosing High-Frequency Noise

start High-Frequency Noise Observed mobile_phase Prepare Fresh Mobile Phase & Filter start->mobile_phase degas Check Degassing System mobile_phase->degas Noise Persists resolve Noise Resolved mobile_phase->resolve Noise Gone pump Inspect Pump for Leaks & Pulsations degas->pump Noise Persists degas->resolve Noise Gone detector Check Detector Lamp & Flow Cell pump->detector Noise Persists pump->resolve Noise Gone detector->resolve Noise Persists

Caption: A systematic workflow for troubleshooting high-frequency baseline noise.

Baseline Drift and Wander

Baseline drift, a gradual upward or downward trend, and wander, a slow, wave-like fluctuation, are often related to temperature instability, column equilibration, or mobile phase composition changes.

Potential Cause Diagnostic Steps Corrective Actions Scientific Rationale
Temperature Fluctuations 1. Monitor the laboratory's ambient temperature. 2. Check the column oven and detector temperature settings for stability.- Use a column oven to maintain a constant column temperature.[4] - Insulate the tubing between the column and the detector.[7] - Ensure the detector is shielded from drafts.[7]The viscosity of the mobile phase and the refractive index are temperature-dependent. Fluctuations in temperature can cause changes in flow rate and detector response, leading to baseline drift.[7]
Inadequate Column Equilibration 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before starting the analysis.- Flush the column with at least 10-20 column volumes of the initial mobile phase. - For gradient methods, run a blank gradient before the first sample injection to condition the column.The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient equilibration can lead to a continuously changing stationary phase surface, causing the baseline to drift.[9][12]
Mobile Phase Composition Mismatch (Gradient Elution) 1. Run a blank gradient and observe the baseline. A sloping baseline that follows the gradient profile indicates a mismatch in the UV absorbance of the mobile phase components.- Use a mobile phase additive (e.g., a small amount of the stronger solvent) in the weaker solvent to balance the UV absorbance. - Use a reference wavelength in the detector settings if available.In gradient elution, if the different mobile phase components have significantly different UV absorbance at the detection wavelength, the baseline will drift as the composition of the mobile phase changes over time.[7]
Column Contamination or Degradation 1. If the drift persists after addressing other potential causes, the column may be contaminated.- Wash the column according to the manufacturer's instructions.[13][14] - If washing does not resolve the issue, the column may be degraded and require replacement.[6][13]Contaminants from previous injections can slowly bleed off the column, causing a rising baseline.[14] Column degradation, such as silica dissolution, can also lead to baseline instability.[13]

Logical Relationship for Diagnosing Baseline Drift

drift Baseline Drift Observed temp Check Temperature Stability drift->temp equilibration Ensure Adequate Column Equilibration temp->equilibration If Stable gradient Analyze Blank Gradient equilibration->gradient If Equilibrated column Inspect Column for Contamination gradient->column If Blank is Flat

Caption: A decision tree for troubleshooting baseline drift.

Frequently Asked Questions (FAQs)

Q1: What are the ideal mobile phase preparation practices to minimize baseline noise?

A1:

  • Use high-purity solvents and reagents: Always use HPLC or LC-MS grade solvents and freshly prepared, high-purity buffer solutions.[4][5][15]

  • Precise mixing: When preparing a mixed mobile phase, measure each component's volume accurately before mixing to avoid variations in solvent strength.[15]

  • Filter aqueous components: Filter all aqueous buffers and solutions through a 0.2 µm or 0.45 µm membrane filter to remove particulate matter and microorganisms.[4]

  • Thorough degassing: Utilize an online degasser or helium sparging to remove dissolved gases from the mobile phase, which can cause bubbles in the detector.[8][9]

  • Fresh is best: Prepare buffer solutions fresh daily to prevent microbial growth, which can introduce contaminants and cause baseline instability.[4][5][16]

Q2: How can I optimize my detector settings to improve the signal-to-noise ratio for this compound analysis?

A2:

  • Wavelength selection: If possible, choose a detection wavelength where the analyte has high absorbance and the mobile phase has low absorbance. For Entecavir and its related compounds, a wavelength of around 254 nm is often used.[2][3] Using a higher wavelength, if the compound has another lambda max, can sometimes reduce baseline noise.[5]

  • Response time (time constant): Increasing the detector's response time can help to smooth out high-frequency noise.[17] However, an excessively long response time can lead to peak broadening and a reduction in peak height. A good starting point is to set the time constant to about one-tenth of the narrowest peak width at half-height.

  • Bandwidth: Optimizing the bandwidth (for DAD/PDA detectors) can also improve the signal-to-noise ratio. A wider bandwidth can reduce noise but may decrease specificity.

Q3: Can the choice of column affect baseline noise in the analysis of this compound?

A3: Yes, the column can be a significant source of baseline noise.

  • Column Bleed: Low-quality or old columns can exhibit "column bleed," where the stationary phase slowly leaches into the mobile phase, causing a rising baseline, especially during gradient elution.

  • Contamination: A column can become contaminated with strongly retained compounds from previous analyses.[6][14] These contaminants can elute slowly, causing baseline drift or ghost peaks. A robust column washing protocol is essential.

  • Dewetting: If a highly aqueous mobile phase is used with a C18 column without proper precautions, the stationary phase can "dewet," leading to a noisy and unstable baseline.[6][9][12]

Q4: My baseline is stable with an isocratic method but noisy with a gradient. What is the likely cause?

A4: This is a classic sign of a few potential issues:

  • Mobile Phase Absorbance Mismatch: The most common cause is a difference in the UV absorbance of your mobile phase A and B at the detection wavelength.[7]

  • Contaminated Solvent: One of your mobile phase components may be contaminated. The contamination becomes more apparent as the concentration of that solvent increases during the gradient.[6][10]

  • Inefficient Mixing: The HPLC's mixer may not be efficiently mixing the two mobile phases, leading to small, rapid fluctuations in composition that the detector picks up as noise.[9]

Q5: How often should I perform system suitability tests to monitor for baseline noise issues?

A5: System suitability tests should be performed before each batch of samples. Key parameters to monitor include:

  • Signal-to-noise ratio (S/N): This is a direct measure of the baseline noise relative to the analyte signal. A minimum S/N is often specified in validated methods.

  • Peak tailing and symmetry: Changes in peak shape can sometimes be an early indicator of column or mobile phase problems that could lead to baseline issues.

  • Retention time stability: Drifting retention times can indicate problems with the pump or column equilibration, both of which can affect the baseline.

By systematically addressing these potential sources of baseline noise, researchers can significantly improve the quality and reliability of their chromatographic data in the analysis of this compound and other pharmaceutical impurities.

References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Mastelf. (2024, December 16).
  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • YouTube. (2022, March 1). What Causes Baseline Noise in HPLC, and How to Control It?
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?
  • The LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines.
  • Agilent.
  • Juniper Publishers. (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • ResearchGate. (2016, August 5). LC determination of diastereomeric impurities of entecavir in drug substances and drug products.
  • LCGC. (2022, August 1).
  • Journal of Applied Pharmaceutical Science. HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma.
  • Welch Materials. (2025, April 8).
  • Chromatography Forum. (2010, April 23).
  • ResearchGate. (2025, August 6). HPLC Method for Simultaneous Determination of Entecavir and Tenofovir in Human Spiked Plasma and Pharmaceutical Dosage Forms.
  • Thermo Fisher Scientific. (2022, February 25).
  • Merck Millipore.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products.
  • Phenomenex. (2025, June 6).
  • PubMed. (2025, November 4). Molecular imprinted solid-phase extraction and analysis of Entecavir in presence of its induced degradation products and co-administered drug(s) in spiked human plasma, environmental three-color assessment and sustainability profiling.
  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise.
  • International Journal of Pharmacy and Pharmaceutical Sciences.
  • Shimadzu. Preparing the Mobile Phases.
  • Patsnap Eureka. (2025, September 19). How to Optimize HPLC Detector Settings for Best Results.
  • Separation Science. How to Measure Detector Noise and Drift.
  • Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Entecavir and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and a detailed procedural walkthrough for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Entecavir. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering insights into the rationale behind experimental choices and ensuring the establishment of a robust, self-validating analytical system.

Introduction: The Critical Need for a Stability-Indicating Method

Entecavir is a potent antiviral drug, a guanosine analogue used primarily in the treatment of chronic Hepatitis B virus (HBV) infection.[1][2] The stability of a drug substance like Entecavir is a critical quality attribute that can be compromised by environmental factors such as heat, light, humidity, and pH, leading to the formation of degradation products.[2][3] These impurities can potentially reduce the therapeutic efficacy and increase the toxicity of the drug product.

Therefore, a stability-indicating analytical method is not merely a quality control requirement; it is a fundamental necessity to ensure patient safety. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients.[1][3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and specificity.

This guide will compare common approaches and provide a comprehensive protocol for validating an HPLC method for Entecavir, grounded in the principles of the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5]

Comparative Analysis of HPLC Methodologies

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for Entecavir analysis.[6][7][8] While specific parameters may vary, a robust method typically relies on a C18 stationary phase, which is effective for retaining moderately polar compounds like Entecavir.

Parameter Method A (Recommended for this Guide) Method B (Alternative) Rationale & Expert Insight
Column Gemini C18 (150 x 4.6 mm, 5 µm)[9][10]Phenomenex C18 (250 x 4.6 mm, 5 µm)[6]The 150 mm column length offers a balance of good resolution and shorter run times, increasing throughput. The Gemini column is known for its stability over a wider pH range, which is beneficial during method development.
Mobile Phase Acetonitrile:0.01 M Potassium Phosphate Buffer (pH 4.0) (Gradient)Acetonitrile:Water (pH 3.0 with Acetic Acid) (95:5 v/v)[6]A buffered mobile phase is crucial for controlling the ionization state of Entecavir, ensuring consistent retention times and sharp peak shapes. A gradient elution is often superior for stability-indicating methods as it can resolve early-eluting polar degradants from the main API peak and elute any late-eluting non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/min[9][10]1.0 mL/min[6]This is a standard flow rate for a 4.6 mm i.d. column, providing optimal efficiency without generating excessive backpressure.
Detection PDA Detector at 253 nm[9][10]UV Detector at 254 nm[6][8]A Photodiode Array (PDA) detector is highly recommended. It not only quantifies at a specific wavelength (Entecavir's λmax is ~253 nm) but also captures the entire UV spectrum for each peak. This is invaluable for peak purity analysis, a cornerstone of a trustworthy stability-indicating method.[1]
Column Temp. 30°C[9][10]Ambient[11]Maintaining a constant column temperature (e.g., 30°C) ensures retention time reproducibility by mitigating fluctuations in mobile phase viscosity and analyte solubility.

Based on this comparison, this guide will proceed with the validation of a method analogous to Method A , leveraging a buffered mobile phase and PDA detection to ensure specificity and reliability.

The Validation Workflow: A Step-by-Step Guide

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[12] The following sections detail the experimental protocols for each validation parameter as prescribed by ICH Q2(R1).[4][13]

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_imp Phase 3: Implementation Dev Method Development Opt Method Optimization Dev->Opt Initial Trials Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing Rob->SST Routine Routine Analysis SST->Routine

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating method, this is proven through forced degradation studies. The goal is not to completely destroy the drug but to induce 5-20% degradation, which is sufficient to produce and resolve the degradation products.[1]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of Entecavir at a concentration of approximately 500 µg/mL.[1]

  • Subject to Stress Conditions: Expose the Entecavir solution to the following five stress conditions in parallel. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of stock solution. Heat at 80°C for 24 hours. Cool and neutralize with 0.1 N NaOH.[1][11]

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of stock solution. Heat at 80°C for 24 hours. Cool and neutralize with 0.1 N HCl.[1]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 24 hours.[1] Entecavir is known to be sensitive to oxidation.[14][15]

    • Thermal Degradation: Expose the solid drug powder to 105°C for 48 hours. Dissolve to the target concentration before analysis.

    • Photolytic Degradation: Expose the solution to UV light (200 Watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.[9]

  • Analysis: Dilute the stressed samples to a final concentration of ~50 µg/mL and analyze using the developed HPLC-PDA method.

  • Trustworthiness Check (Peak Purity): The trustworthiness of the method is confirmed here. Use the PDA detector software to perform peak purity analysis on the Entecavir peak in each stressed sample chromatogram. The purity angle must be less than the purity threshold, confirming that the main peak is spectrally homogeneous and free from co-eluting impurities.[1] A mass balance calculation, where the sum of the assay of Entecavir and the area of all degradation products should be close to 100%, further confirms the stability-indicating nature of the method.[1][11]

Stress Condition Observation % Degradation (Example) Peak Purity
Acid (0.1 N HCl)Minor degradation observed.[1]~5%Pass
Base (0.1 N NaOH)Significant degradation with multiple products.[1][9]~15%Pass
Oxidation (3% H₂O₂)Significant degradation observed.[1][14]~18%Pass
Thermal (105°C)Very little to no degradation.[14]< 2%Pass
PhotolyticMinor degradation observed.[9]~4%Pass
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol:

  • Prepare a primary stock solution of Entecavir reference standard (e.g., 100 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target test concentration (e.g., 40, 50, 60, 70, 80 µg/mL). For impurity quantification, the range should bracket the expected impurity levels.[9]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Concentration (µg/mL) Mean Peak Area (n=3)
40481230
50600550
60719890
70840120
80961500
Regression Results Value
Slope 12010
Y-Intercept 550
Correlation (r²) 0.9998
Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of pure drug is added (spiked) into a placebo (formulation matrix without the API) and the recovery is measured.[11]

Experimental Protocol:

  • Prepare a placebo mixture of the formulation.

  • Spike the placebo with the Entecavir API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0%.[1]

  • RSD: ≤ 2.0%

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.799.5%
Mean Recovery 99.87%
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.[6]

  • Intermediate Precision (Inter-day precision): Evaluates the method's reliability when used by different analysts, on different days, or with different equipment.[11]

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six independent samples on a different day, preferably with a different analyst or on a different HPLC system.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.

Acceptance Criteria:

  • %RSD: ≤ 2.0%

Precision Level Assay Result (% of Label Claim) Mean %RSD
Repeatability (Day 1) 99.8, 100.5, 99.9, 101.0, 100.2, 99.5100.15%0.55%
Intermediate (Day 2) 100.8, 99.6, 101.2, 100.5, 99.9, 101.5100.58%0.71%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] These are critical for quantifying trace impurities. They can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (based on S/N):

  • Prepare progressively more dilute solutions of Entecavir.

  • Inject them until the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • The concentration corresponding to these ratios is established as the LOD and LOQ.

Acceptance Criteria:

  • The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.

Parameter S/N Ratio Result (µg/mL)
LOD~3:10.39[9][10]
LOQ~10:10.50[9][10]
Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase organic composition (± 2%)

  • Assess the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

  • The %RSD of the assay results should be ≤ 2.0%.

Parameter Varied Change Retention Time (min) Tailing Factor Assay (%)
Nominal -4.181.1100.2%
Flow Rate+0.1 mL/min3.951.1100.5%
Flow Rate-0.1 mL/min4.401.199.8%
Temperature+2°C4.101.1100.1%
Temperature-2°C4.251.2100.3%

Conclusion

This guide outlines a comprehensive framework for the validation of a stability-indicating HPLC method for Entecavir. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can establish a reliable and trustworthy method. The key to a successful validation lies not just in executing the experiments, but in understanding the scientific rationale behind each step. The use of a PDA detector for peak purity analysis is strongly emphasized as a critical tool for ensuring the method is truly stability-indicating. Adherence to these principles, grounded in ICH guidelines, ensures that the analytical method will consistently provide data that is accurate, reliable, and fit for the purpose of guaranteeing the quality and safety of Entecavir drug products.

References

  • Krishna S P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3). [Link]

  • European Medicines Agency. (2024). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. [Link]

  • Dalmora, S. L., Sangoi, M. S., Nogueira, S., & da Silva, L. M. (2010). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. ResearchGate. [Link]

  • Raj Kumar, B., & Subrahmanyam, K. V. (2014). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1833-1838. [Link]

  • Patel, D. B., et al. (2012). Development and Validation of a Novel Stability Indicating RP-HPLC Method for the Estimation of Entecavir in Tablet Formulation. ResearchGate. [Link]

  • Kumar, P., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 10(1), 7-10. [Link]

  • Dalmora, S. L., et al. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of AOAC International, 93(2), 523-30. [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Dalmora, S. L., et al. (2010). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. Journal of AOAC INTERNATIONAL. [Link]

  • Kumar, P., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. [Link]

  • Shah, R. P., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science, 37(4), 368-75. [Link]

  • Shah, R. P., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate. [Link]

  • de Lima, N. G. P. B., et al. (2021). Entecavir: stability and drug-excipient compatibility. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Bhaskar, R., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 263-268. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Entecavir and its related compounds for researchers, scientists, and drug development professionals. Moving beyond a simple product overview, this document delves into the nuanced chemical, biological, and analytical differences that define the therapeutic potential and challenges associated with these antiviral agents. With full editorial control, this guide is structured to offer in-depth technical insights, grounded in scientific literature and established experimental protocols.

Introduction to Entecavir: A Cornerstone of HBV Therapy

Entecavir is a potent and selective guanosine nucleoside analogue used as a first-line treatment for chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action involves the inhibition of the HBV polymerase, a multifaceted enzyme responsible for viral replication.[2][3] Upon administration, Entecavir is intracellularly phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[3] This competition effectively inhibits all three stages of HBV DNA synthesis: priming, reverse transcription of the negative strand, and synthesis of the positive strand.[3] This comprehensive inhibition contributes to its high barrier to resistance in treatment-naïve patients.[4]

The chemical structure of Entecavir, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, features three chiral centers, giving rise to the possibility of eight stereoisomers.[5] The specific stereochemistry of Entecavir is crucial for its potent antiviral activity.

The Landscape of Entecavir-Related Compounds

The synthesis and analysis of Entecavir are often accompanied by the formation or presence of related compounds, including process-related impurities, degradation products, and stereoisomers (diastereomers and enantiomers).[6] From a drug development and research perspective, understanding the biological and analytical profiles of these related compounds is paramount for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient.

Stereoisomers: The Critical Role of Chirality

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. In the case of Entecavir, its specific stereoconfiguration is essential for its potent anti-HBV activity. While the synthesis of several Entecavir stereoisomers has been reported, there is a notable gap in the publicly available literature regarding the biological activity of many of these isomers, including 3-Epi-Entecavir.[5][7][8]

However, it has been documented that the enantiomer of Entecavir is less potent, highlighting the stereospecificity of the interaction between the drug and the HBV polymerase.[5] This underscores the importance of stereoselective synthesis and analytical methods capable of separating and quantifying these isomers.

Modified Analogues: Exploring Structure-Activity Relationships

To improve upon the therapeutic profile of Entecavir, researchers have synthesized and evaluated various modified analogues. A notable example is the development of 6"-fluoro analogues of Entecavir. A comparative study of these compounds has provided valuable insights into their structure-activity relationships.[9][10]

Comparative Performance Data

CompoundAnti-HBV Activity (EC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
Entecavir 4.3>100>23,000
6"-(E)-Fluoro-Entecavir 0.86100116,000
6"-(Z)-Fluoro-Entecavir 4.3>100>23,000

Table 1: Comparative in vitro activity of Entecavir and its 6"-fluoro analogues against wild-type HBV in HepG2 2.2.15 cells. Data sourced from a study on the diastereoselective synthesis and evaluation of these compounds.[9]

The data indicates that the 6"-(E)-fluoro analogue exhibits enhanced potency and a significantly higher selectivity index compared to Entecavir, while the 6"-(Z)-fluoro analogue demonstrates comparable activity and cytotoxicity.[9] This highlights how subtle structural modifications can influence the therapeutic window of an antiviral agent.

Experimental Protocols for Comparative Analysis

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anti-HBV Activity Assay Using HepG2.2.15 Cells

This assay is a standard method for evaluating the efficacy of compounds against HBV replication.[1][11]

Workflow for Anti-HBV Activity Assay

cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed HepG2.2.15 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 6-8 days, changing media every 2 days C->D E Collect culture supernatant D->E Post-incubation F Quantify extracellular HBV DNA by real-time PCR E->F G Measure HBsAg and HBeAg levels by ELISA (optional) E->G H Determine EC50 values F->H

Caption: Workflow for determining the anti-HBV activity of test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well microplates at a density of 5 x 104 cells/well in complete cell culture medium.[12]

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[12]

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, Entecavir, and other analogues) in the cell culture medium.

  • Treatment: Remove the existing medium from the wells and add the medium containing the various concentrations of the test compounds. Include a no-drug control and a positive control (e.g., a known anti-HBV drug).

  • Prolonged Incubation: Incubate the plates for 6 to 8 days, replacing the medium with freshly prepared compound-containing medium every 2 days.[13]

  • Supernatant Collection: After the incubation period, collect the culture supernatant from each well.

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using a validated real-time PCR assay (see protocol 4.3).[14][15][16][17][18]

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the no-drug control.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19][20][21][22][23]

Workflow for MTT Cytotoxicity Assay

cluster_0 Cell Treatment cluster_1 MTT Assay and Analysis A Seed HepG2 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for the same duration as the antiviral assay C->D E Add MTT solution to each well D->E Post-incubation F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Determine CC50 values H->I

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells (the parental cell line of HepG2.2.15) in 96-well plates at a density of 5 x 104 cells/well.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Treatment: Treat the cells with the same serial dilutions of the test compounds as used in the antiviral assay. Include a cell-only control (no compound).

  • Incubation: Incubate the plates for the same duration as the anti-HBV activity assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Quantification of HBV DNA by Real-Time PCR

This protocol provides a general framework for the quantification of HBV DNA from cell culture supernatants.

Step-by-Step Protocol:

  • DNA Extraction: Extract viral DNA from 100-200 µL of culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • PCR Reaction Setup: Prepare a master mix for real-time PCR containing a suitable PCR buffer, dNTPs, forward and reverse primers specific for a conserved region of the HBV genome, a fluorescently labeled probe, and a DNA polymerase.

  • Real-Time PCR Cycling: Perform the real-time PCR using a thermal cycler with the following typical conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Standard Curve: Include a serial dilution of a known concentration of an HBV DNA plasmid to generate a standard curve for absolute quantification.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample and use the standard curve to calculate the HBV DNA copy number in the original supernatant.[14][15][16][17][18]

Mechanism of Action and Resistance

The primary mechanism of action for Entecavir and its nucleoside analogue relatives is the inhibition of HBV DNA polymerase.

Entecavir's Mechanism of Action

Entecavir Entecavir Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Intracellular Phosphorylation Inhibition Inhibition Entecavir_TP->Inhibition HBV_Polymerase HBV DNA Polymerase HBV_DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->HBV_DNA_Synthesis dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Inhibition->HBV_Polymerase

Caption: Simplified diagram of Entecavir's mechanism of action.

While Entecavir has a high barrier to resistance, mutations in the HBV polymerase can confer reduced susceptibility. A thorough comparative analysis should also include an evaluation of the activity of related compounds against known Entecavir-resistant HBV strains.

Conclusion and Future Directions

Entecavir remains a highly effective antiviral agent for the treatment of chronic hepatitis B. The study of its related compounds, including stereoisomers and modified analogues, is crucial for understanding the structure-activity relationships that govern its potency and for the development of next-generation anti-HBV therapies. While a comprehensive biological profile of this compound and other specific stereoisomers is currently lacking in the public domain, the provided experimental protocols offer a robust framework for conducting such comparative analyses. Future research should focus on the synthesis and detailed biological evaluation of all Entecavir stereoisomers to fully elucidate the impact of stereochemistry on its antiviral activity and cytotoxicity.

References

  • Wang, C., Dong, P., Zhou, L., & Sun, J. (2023). Stereoselective Total Synthesis of Stereoisomers of Entecavir. Synthesis, 55(08), 1271-1277.
  • Luo, J., et al. (2007). Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA. World Journal of Gastroenterology, 13(10), 1583–1588.
  • Paraskevis, D., et al. (2006). Real-Time PCR Assay for Detection and Quantification of Hepatitis B Virus Genotypes A to G. Journal of Clinical Microbiology, 44(11), 4065–4073.
  • Itokawa, K., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(7), 2827–2836.
  • Sharma, N., & Singh, S. (2013). Real Time PCR Usage in the Quantification of Hepatitis B Virus DNA-Clinical Applications in Disease Management. Research and Reviews: A Journal of Microbiology and Virology, 3(2), 1-8.
  • Sa-Nguanmoo, P., et al. (2012). LNA real-time PCR probe quantification of hepatitis B virus DNA. Experimental and Therapeutic Medicine, 4(5), 835–839.
  • Wang, C., Dong, P., Zhou, L., & Sun, J. (2023). Stereoselective total synthesis of stereoisomers of Entecavir. Thieme E-Journals - Synthesis. Available at: [Link]

  • 3B BlackBio Biotech India Limited. (2023). Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA. Journal of Visualized Experiments.
  • Takeuchi, H., et al. (1991). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of Virological Methods, 33(1-2), 81–91.
  • Liu, X., et al. (2015). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers, 2(11), 1435-1437.
  • Roy, S., et al. (2021).
  • Itokawa, K., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Organic-Chemistry.org. Available at: [Link]

  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol. Abcam.com.
  • Kumar, Y., et al. (2013). Evaluation of the antiviral activity by MTT assay for compounds 5a, 5b, 5c, 5d, 5e, 5f, 5g, 5h, 5i, 5j, 5k and 5l.
  • Herbein, G. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(10), 3566–3572.
  • BenchChem. (2025).
  • Balaji, N., & Sultana, S. (2018). Entecavir Patent Evaluation & Genotoxicity. Herald Scholarly Open Access.
  • Li, X., et al. (2016). Model of entecavir-induced genotoxicity related to single-strand break...
  • Rawal, R. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current protocols in nucleic acid chemistry, Chapter 14, Unit14.7.
  • Rawal, R. K., et al. (2011). Synthesis of Entecavir and Its Novel Class of Analogs.
  • Sells, M. A., et al. (2003). Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus. Antiviral Research, 59(3), 155–161.
  • Tu, T., et al. (2017). HBV Integration-mediated Cell Apoptosis in HepG2.2.15. Scientific Reports, 7(1), 15937.
  • Patsnap. (2024). What is the mechanism of Entecavir?
  • Watashi, K., et al. (2014). (A) Reduction of HBV-DNA levels in HepG2 2.2.15 cells with ETV, LdT,...
  • de Man, R. A., & van der Eijk, A. A. (2003). Entecavir: a potent new antiviral drug for hepatitis B.
  • Tanaka, Y., et al. (2017). Analysis of anti-HBV activity in HepG2-derived cells (A) Schematic...
  • Chou, Y. C., et al. (2023). Possible biological mechanisms of entecavir versus tenofovir disoproxil fumarate on reducing the risk of hepatocellular carcinoma.
  • Sigma-Aldrich. (n.d.). Hep-G2/2.2.
  • Li, Y., et al. (2024). Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity. Nuclear Medicine and Molecular Imaging, 58(5), 279–290.
  • Wang, H., et al. (2014). Long-term antiviral efficacy of entecavir and liver histology improvement in Chinese patients with hepatitis B virus-related cirrhosis. World Journal of Gastroenterology, 20(25), 8220–8227.

Sources

A Senior Scientist's Guide to the Determination of the Relative Response Factor for 3-Epi-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Imperative of Impurity Quantification

Entecavir is a potent antiviral drug primarily used in the treatment of Hepatitis B virus (HBV) infection.[1] As with any Active Pharmaceutical Ingredient (API), its purity profile is a critical quality attribute directly linked to safety and efficacy. During its synthesis or storage, various related substances, including diastereomers like 3-Epi-Entecavir, can emerge.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and qualification of impurities in new drug substances.[3][4][5]

Accurate quantification of these impurities is non-negotiable. However, obtaining pure, certified reference standards for every single impurity is often impractical, costly, and time-consuming.[6][7] This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool in pharmaceutical analysis. The RRF corrects for the difference in detector response between an impurity and the API, enabling accurate quantification of the impurity using the readily available API reference standard.[8][9]

This guide provides a comprehensive, field-proven methodology for determining the RRF of this compound relative to Entecavir, grounding the protocol in scientific rationale and regulatory expectations.

The Scientific Principle: Why an RRF is Essential

In High-Performance Liquid Chromatography (HPLC) with UV detection, it is a common misconception that equal concentrations of two different compounds will produce identical peak areas.[9] The detector's response is dependent on the molar absorptivity of a compound at a specific wavelength, which is dictated by its unique chemical structure and chromophore.

Entecavir and its epimer, this compound, are structurally very similar but not identical. This subtle stereochemical difference can influence their interaction with the stationary phase and, more importantly, their UV absorbance characteristics. Assuming their responses are identical (i.e., an RRF of 1.0) without experimental verification can lead to a significant miscalculation of the impurity level, potentially compromising batch release decisions and patient safety. The RRF is a scientifically derived correction factor that ensures the reported impurity level reflects its true concentration.

The RRF is defined as the ratio of the response factor (RF) of the impurity to the response factor of the API.[6]

Response Factor (RF) = Peak Area / Concentration

Relative Response Factor (RRF) = RF_Impurity / RF_API

The most robust and scientifically sound method for determining the RRF is the slope method , which involves generating calibration curves for both the impurity and the API over a range of concentrations.[8][10]

RRF = Slope of Impurity Calibration Curve / Slope of API Calibration Curve

This method is superior to a single-point calculation as it establishes linearity and minimizes the impact of any single measurement error.[8]

Experimental Workflow for RRF Determination

The following diagram outlines the comprehensive workflow for determining the RRF of this compound.

RRF_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Calculation prep_standards Prepare Stock Solutions (Entecavir & this compound) prep_linearity Prepare Linearity Series (e.g., 5 levels from LOQ to 150%) prep_standards->prep_linearity sst Perform System Suitability Test (SST) - Resolution - Tailing Factor - RSD % prep_linearity->sst inject Inject Linearity Solutions (Replicates for each level) sst->inject plot Plot Calibration Curves (Peak Area vs. Concentration) inject->plot slope Calculate Slopes via Linear Regression (Slope_API & Slope_Impurity) plot->slope calc_rrf Calculate RRF (Slope_Impurity / Slope_API) slope->calc_rrf

Caption: Workflow for RRF determination using the slope method.

Detailed Experimental Protocol

This protocol describes a validated approach for determining the RRF of this compound. The chromatographic conditions are based on established methods for Entecavir and its related substances.[1][11][12]

Materials and Equipment
  • HPLC System: A gradient-capable HPLC system with a UV/PDA detector.

  • Reference Standards: Entecavir Reference Standard (RS) and this compound standard.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm packing L1) is commonly used and effective.[12][13]

  • Reagents: HPLC grade acetonitrile, water, and buffer reagents (e.g., ammonium acetate or phosphate buffer).[11][14]

  • Glassware: Calibrated volumetric flasks and pipettes.

Recommended Chromatographic Conditions

The primary goal of the chromatography is to achieve baseline separation between Entecavir and this compound, ensuring accurate peak integration.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (USP L1)Provides excellent retention and selectivity for polar guanine analogues like Entecavir.[12]
Mobile Phase A Buffer (e.g., 20 mM Ammonium Acetate, pH 5.0)Controls ionization and peak shape. The pH is critical for consistent retention.[11]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analytes.
Gradient A time-based gradient may be required to resolve all impuritiesAn isocratic method may also work if resolution is sufficient.[14][15] A typical starting point could be 93:7 (A:B).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[1][14]
Column Temp 30 °CEnhances reproducibility of retention times.[11]
Detection UV at 254 nmEntecavir has a strong UV maximum around this wavelength, providing good sensitivity.[1][12][13]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate response.[12]
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and B (e.g., 80:20) is often suitable.

  • Entecavir Stock Solution (API_Stock): Accurately weigh about 25 mg of Entecavir RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.

  • This compound Stock Solution (IMP_Stock): Accurately weigh about 25 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.

Preparation of Linearity and Calibration Solutions

Prepare at least five concentration levels for both Entecavir and this compound, spanning a range from the Limit of Quantification (LOQ) to approximately 1.5 µg/mL (which corresponds to 0.3% of a 500 µg/mL API solution).[8]

Level% of 0.3% Spec. LimitTarget Conc. (µg/mL)Preparation from Stock (500 µg/mL)
1LOQ~0.15Perform serial dilution
250%~0.75Dilute 0.75 mL of Stock to 500 mL
380%~1.20Dilute 1.2 mL of Stock to 500 mL
4100%~1.50Dilute 1.5 mL of Stock to 500 mL
5120%~1.80Dilute 1.8 mL of Stock to 500 mL
System Suitability and Analysis Sequence

A self-validating protocol requires confirmation that the chromatographic system is performing adequately before sample analysis.[12]

  • Equilibrate: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Prepare a solution containing both Entecavir (~500 µg/mL) and this compound (~1.5 µg/mL). Inject this solution six times.

  • Linearity Injections: Inject each calibration level for both Entecavir and this compound. It is good practice to inject in triplicate to ensure precision.

System Suitability ParameterAcceptance CriteriaRationale
Resolution (Rs) NLT 2.0Ensures peaks are baseline separated for accurate integration.[1][12]
Tailing Factor (T) 0.8 – 1.5Confirms good peak shape, free from asymmetry that can affect integration.[12]
% RSD of Peak Area NMT 2.0%Demonstrates the precision and stability of the HPLC system.[12]

Data Analysis and RRF Calculation

  • Construct Calibration Curves: For both Entecavir and this compound, plot a graph of the mean peak area (y-axis) versus the actual concentration in µg/mL (x-axis).

  • Perform Linear Regression: Apply linear regression to each data set to obtain the equation of the line (y = mx + c), where 'm' is the slope. The correlation coefficient (r²) should be ≥ 0.999, confirming linearity.

  • Calculate the RRF: Use the slopes obtained to calculate the Relative Response Factor.

    RRF_this compound = (Slope_this compound) / (Slope_Entecavir)

Example Data and Calculation:
AnalyteSlope (m) from Linear Regression
Entecavir4589080.9998
This compound4359620.9995

RRF = 435962 / 458908 = 0.95

In this hypothetical example, the RRF is 0.95. This indicates that this compound has a slightly lower UV response than Entecavir at 254 nm. Using this RRF value in routine analysis provides a more accurate quantification of the impurity.

Logic and Application in Routine Analysis

The diagram below illustrates the logical relationship for applying the determined RRF in a standard quality control test.

RRF_Application cluster_input Inputs for Routine Analysis cluster_process Analytical Process cluster_output Calculation & Result api_std Entecavir Standard (Known Concentration) hplc Run HPLC Analysis api_std->hplc sample Entecavir Sample (Unknown Impurity Level) sample->hplc rrf_val Determined RRF (e.g., 0.95 for this compound) calc Impurity % = (Area_Impurity / Area_API) * (1 / RRF) * 100 rrf_val->calc integrate Integrate Peak Areas (Area_API, Area_Impurity) hplc->integrate integrate->calc result Accurate % of this compound calc->result

Caption: Application of RRF for accurate impurity quantification.

Conclusion

The determination of the Relative Response Factor is not merely a procedural step but a cornerstone of analytical rigor in pharmaceutical quality control. For this compound, an experimentally determined RRF ensures that its quantification is accurate, reliable, and defensible during regulatory review. By moving beyond assumptions and grounding our analysis in empirical data, we uphold the principles of scientific integrity and contribute to the overarching goal of ensuring patient safety. This guide provides the framework and technical details necessary for researchers and QC analysts to confidently establish and apply this critical analytical parameter.

References

  • Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • PharmaGuru. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. [Link]

  • Health Canada. (2015). ICH Q3A(R2) Guidance: Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • MicroSolv Technology Corporation. Relative Response Factor RRF and Correction Factor - HPLC Primer. [Link]

  • Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC. [Link]

  • YouTube. (2022). How to establish a Relative Response Factor (RRF)?. [Link]

  • S. A. M. College of Pharmacy. (n.d.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. [Link]

  • Journal of Biochemical Technology. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. [Link]

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • Asian Journal of Chemistry. (2009). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. [Link]

  • Semantic Scholar. (n.d.). HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. [Link]

  • USP-NF. (2017). Entecavir Tablets Revision Bulletin. [Link]

  • Trungtamthuoc.com. (2025). Entecavir USP 2025. [Link]

  • Syngene International Ltd. Complimentary techniques for determining relative response factor of non-isolated impurities. [Link]

  • Organic Chemistry Portal. Synthesis Strategies for Entecavir. [Link]

  • PubMed. (2011). Synthesis of entecavir and its novel class of analogs. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Epi-Entecavir and Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Nuance in Antiviral Therapy

Entecavir is a potent and selective guanosine nucleoside analogue widely employed as a first-line treatment for chronic hepatitis B virus (HBV) infection.[1][2][3] Its mechanism of action involves the inhibition of all three functions of the HBV reverse transcriptase, effectively suppressing viral replication.[4][5] The therapeutic efficacy of Entecavir is intrinsically linked to its specific three-dimensional structure. The synthesis of such a complex molecule can invariably lead to the formation of stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.

One such critical stereoisomer is 3-Epi-Entecavir, a diastereomer of the active pharmaceutical ingredient (API). Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters, with at least one differing in configuration. In the case of this compound, the stereochemistry is inverted at the C3' position of the cyclopentyl ring. Such subtle structural changes can lead to significant differences in pharmacological activity and toxicity profiles. Therefore, the robust and unambiguous differentiation of Entecavir from its diastereomeric impurities is a cornerstone of quality control in its manufacturing process.[6]

This guide provides a comprehensive comparison of Entecavir and this compound using key spectroscopic techniques. We will delve into the principles behind why certain methods are more effective than others, present expected experimental data, and provide detailed protocols to empower researchers and drug development professionals in their analytical endeavors.

Molecule_Structures cluster_entecavir Entecavir cluster_epi_entecavir This compound Entecavir_img C3' (R-config) C3' (R-config) Entecavir_img->C3' (R-config) EpiEntecavir_img C3' (S-config) C3' (S-config) EpiEntecavir_img->C3' (S-config) Entecavir_label_pos->EpiEntecavir_label_pos Epimeric at C3'

Caption: Molecular structures of Entecavir and its C3' epimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation and differentiation of diastereomers. Unlike enantiomers, which yield identical NMR spectra in an achiral solvent, diastereomers are distinct chemical entities with different physical properties.[7] This non-equivalence means that corresponding nuclei in Entecavir and this compound exist in unique magnetic environments, resulting in measurably different chemical shifts (δ) and coupling constants (J).[8][9]

Causality of Spectral Differences

The inversion of the stereocenter at C3' alters the spatial orientation of the hydroxyl (-OH) group. This change directly impacts the local electronic environment and through-bond/through-space interactions of nearby protons and carbons, particularly:

  • H3' and C3': The most directly affected nuclei.

  • Adjacent Protons (H2', H4'): Changes in dihedral angles will alter their J-coupling constants with H3'.

  • The Exocyclic Methylene Protons: Their spatial relationship to the C3'-OH group changes, affecting their chemical shifts.

Expected 1H and 13C NMR Data Comparison

The following table summarizes the anticipated differences in NMR spectra. The values are hypothetical but based on established principles of stereochemical influence on NMR parameters.

NucleusEntecavir (Expected δ, ppm)This compound (Expected δ, ppm)Rationale for Difference
H-3' ~4.5 - 4.7~4.8 - 5.0The proton at the epimeric center will experience a significant shift due to the change in its magnetic environment.
H-4' ~4.0 - 4.2~3.8 - 4.0The change in orientation of the C3'-OH group alters the shielding/deshielding of the adjacent H-4' proton.
C-3' ~75 - 77~72 - 74The carbon of the stereocenter is highly sensitive to the change in substituent orientation.
C-2' ~155 - 157~152 - 154The epimerization at C3' can induce conformational changes that slightly alter the chemical shift of the sp2 carbon.
C-4' ~85 - 87~82 - 84Similar to C-2', the change in stereochemistry at the adjacent carbon affects its electronic environment.

Mass Spectrometry (MS): A Confirmatory Approach

While Entecavir and this compound have identical molecular weights (277.1178 g/mol for the free base) and will thus show the same parent ion peak in a full scan mass spectrum, tandem mass spectrometry (MS/MS) can often differentiate between diastereomers.[10][11] The principle relies on the fact that stereochemical differences can influence the stability of the precursor ion and the kinetics of its fragmentation pathways upon collision-induced dissociation (CID).[12][13][14]

Causality of Fragmentation Differences

The spatial arrangement of atoms can favor or hinder specific bond cleavages or rearrangement reactions. For instance, the proximity of the C3'-OH group to other parts of the molecule in one epimer might facilitate a specific water loss or ring-opening fragmentation that is less favorable in the other. This leads to different relative abundances of fragment ions, providing a unique "fingerprint" for each diastereomer.[15]

Expected LC-MS/MS Data Comparison

A high-performance liquid chromatography (HPLC) system is first required to achieve temporal separation of the epimers before they enter the mass spectrometer.[6]

ParameterEntecavirThis compoundNotes
Parent Ion [M+H]+ m/z 278.12m/z 278.12Identical, as expected for isomers.
Key Fragment Ion 1 e.g., m/z 152.06 (Guanine moiety)e.g., m/z 152.06 (Guanine moiety)This common fragment from the cleavage of the glycosidic bond is expected for both.
Key Fragment Ion 2 e.g., m/z 260.11 ([M+H-H2O]+)e.g., m/z 260.11 ([M+H-H2O]+)The relative intensity of this water-loss fragment may differ significantly between the two epimers due to stereochemical factors.
Diagnostic Fragment Ratio Intensity (260.11) / Intensity (152.06)Intensity (260.11) / Intensity (152.06)The ratio of fragment ion intensities is the key differentiator, rather than the m/z values themselves.

Vibrational Spectroscopy (FT-IR): A Supporting Role

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. Since Entecavir and its epimer possess the same functional groups, their FT-IR spectra will be very similar.[16] The primary differences are expected in the complex "fingerprint region" (below 1500 cm-1), where subtle variations in bond stretching and bending vibrations resulting from the different stereochemistry can appear.[17]

Causality of Spectral Differences

The C-O stretching and O-H bending vibrations associated with the C3' hydroxyl group and its interaction with neighboring atoms will be slightly different in the two epimers. These differences are often minor and may be difficult to resolve, making FT-IR a less definitive technique than NMR for this specific application. However, it can serve as a rapid, supplementary check. Known characteristic peaks for Entecavir include a C=O stretch around 1631 cm-1.[10][16]

UV-Vis Spectroscopy: For Quantification, Not Differentiation

UV-Vis spectroscopy measures the absorption of light by chromophores within a molecule. In both Entecavir and this compound, the chromophore responsible for UV absorption is the guanine base. Since the stereochemical difference is on the cyclopentyl ring, which is transparent in the UV-Vis range, the electronic transitions of the purine ring are unaffected.

Therefore, Entecavir and this compound are expected to have virtually identical UV-Vis spectra , with the same wavelength of maximum absorbance (λmax). The reported λmax for Entecavir is approximately 253-254 nm.[18][19] While this technique is unsuitable for structural differentiation, its adherence to the Beer-Lambert law makes it an excellent tool for quantifying the total concentration of the drug and its impurity once they have been separated by a technique like HPLC.[18][20][21]

Experimental Workflows & Protocols

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Prep Weigh & Dissolve Entecavir / this compound (e.g., in DMSO-d6 for NMR) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Prep->NMR Definitive ID LCMS LC-MS/MS (HPLC Separation + MS/MS Fragmentation) Prep->LCMS Separation & Confirmation FTIR FT-IR Spectroscopy (KBr Pellet Method) Prep->FTIR Supportive Data Process Process Spectra (Integration, Peak Picking, Baseline Correction) NMR->Process UV UV-Vis Spectroscopy (Post-HPLC Separation) LCMS->UV Quantification LCMS->Process FTIR->Process Compare Compare Key Metrics: - Chemical Shifts (δ) - Coupling Constants (J) - Fragment Ratios (MS) - Fingerprint Regions (IR) Process->Compare Report Generate Final Report Compare->Report

Sources

A Comparative In-Vitro Analysis of Entecavir and its C3'-Epimer, 3-Epi-Entecavir, Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Entecavir is a highly potent nucleoside analog indispensable in the management of chronic Hepatitis B Virus (HBV) infection.[1][2] Its clinical efficacy is fundamentally linked to its specific three-dimensional structure. This guide explores the critical role of stereochemistry in antiviral activity by proposing a direct, in-vitro comparison between Entecavir and its synthetic diastereomer, 3-Epi-Entecavir. We provide a detailed experimental framework for researchers to quantitatively assess how a single change in the stereochemical configuration at the 3'-position of the cyclopentane ring impacts anti-HBV potency and cellular cytotoxicity. This analysis serves as a practical illustration of structure-activity relationships (SAR) in drug design, underscoring the molecular precision required for optimal therapeutic effect.

Introduction: The Critical Role of Stereoisomerism in Antiviral Therapy

The three-dimensional arrangement of atoms in a drug molecule, or its stereochemistry, is a paramount factor governing its interaction with biological targets like viral enzymes and cellular receptors.[3][4] Even subtle changes, such as the inversion of a single chiral center, can dramatically alter or abolish a compound's therapeutic activity.[5][6]

Entecavir: A Cornerstone of HBV Treatment

Entecavir is a carbocyclic analog of 2'-deoxyguanosine that exhibits potent and selective inhibition of the HBV polymerase.[7][8][9] Its mechanism involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, dGTP, and disrupts viral replication.[1][8][10] This inhibition occurs at all three stages of the viral replication process: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1][10]

The Question of an Epimer: Introducing this compound

An epimer is a type of stereoisomer that differs in configuration at only one of several stereogenic centers. This compound is a laboratory-synthesized diastereomer of Entecavir where the hydroxyl group at the 3'-position is in the opposite orientation. This seemingly minor modification can have profound biological consequences. It is hypothesized that the altered spatial position of this 3'-hydroxyl group could hinder recognition and phosphorylation by cellular kinases or impede the molecule's ability to bind effectively to the active site of the HBV polymerase.

Objective

The primary objective of this guide is to delineate a robust, self-validating in-vitro methodology for the head-to-head comparison of the anti-HBV activity and associated cytotoxicity of Entecavir and this compound. This allows for a quantitative assessment of their respective therapeutic potentials, encapsulated by the Selectivity Index (SI).

Molecular Structures and Mechanism of Action

Structural Comparison

Entecavir's structure is designed to mimic natural guanosine, but the replacement of the ribose oxygen with a carbon atom confers greater metabolic stability.[11] An exocyclic double bond locks the cyclopentane ring into a conformation that is favorable for recognition by viral and cellular enzymes.[11] The key difference in this compound is the inversion of the stereocenter at the C3' position, as depicted below.

G cluster_0 Entecavir cluster_1 This compound ETV ETV EPI [Structure of this compound] (Hypothetical - 3'-OH is inverted) G ETV Entecavir ETV_MP Entecavir-MP ETV->ETV_MP ETV_DP Entecavir-DP ETV_MP->ETV_DP ETV_TP Entecavir-TP (Active) ETV_DP->ETV_TP HBV_Pol HBV Polymerase ETV_TP->HBV_Pol Competitively Inhibits Replication HBV DNA Replication HBV_Pol->Replication Catalyzes Inhibition Replication Blocked HBV_Pol->Inhibition

Caption: Intracellular activation and mechanism of action of Entecavir.

Experimental Design: A Head-to-Head In-Vitro Evaluation

This section provides a comprehensive protocol for comparing the two compounds using a well-established cell-based assay system.

Principle of the Assay

The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with a greater-than-unit-length copy of the HBV genome. [12][13]These cells constitutively secrete HBV virions into the culture medium, providing a reliable and reproducible model for studying the later stages of the HBV life cycle and for screening antiviral compounds. [12][13][14][15]The primary endpoint is the quantification of extracellular HBV DNA, which serves as a direct measure of viral replication.

Detailed Experimental Protocols
  • Cell Culture: Culture HepG2.2.15 cells in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection. Maintain cells at 37°C in a 5% CO₂ humidified incubator. [16]* Seeding: Seed 1 x 10⁴ HepG2.2.15 cells per well in a 96-well plate and allow them to adhere for 24 hours. [17]* Compound Preparation: Prepare stock solutions of Entecavir and this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 100 µM down to picomolar levels. Include a "no-drug" vehicle control (DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the serially diluted compounds.

  • Incubation: Incubate the plates for 7-9 days, replacing the drug-containing medium every 2-3 days to ensure constant drug pressure and fresh nutrients. [17]* Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • HBV DNA Quantification:

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

    • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome. [17]* Data Analysis: Plot the percentage of HBV DNA inhibition against the log of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the 50% effective concentration (EC₅₀).

  • Methodology: This assay should be run in parallel with the antiviral assay using an identical plate setup.

  • Cell Viability Assay: After the 7-9 day treatment period, remove the supernatant. Measure cell viability using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or MTS reduction.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the 50% cytotoxic concentration (CC₅₀).

Experimental Workflow Visualization

G cluster_workflow Comparative In-Vitro Assay Workflow cluster_ec50 Antiviral Assay cluster_cc50 Cytotoxicity Assay cluster_si Final Analysis start Seed HepG2.2.15 cells in 96-well plates treat Treat with serial dilutions of Entecavir & this compound start->treat incubate Incubate for 7-9 days (change medium every 2-3 days) treat->incubate collect_sup Collect supernatant incubate->collect_sup cell_plate Process cell plate incubate->cell_plate extract_dna Extract HBV DNA collect_sup->extract_dna qpcr Quantify DNA by qPCR extract_dna->qpcr calc_ec50 Calculate EC₅₀ qpcr->calc_ec50 calc_si Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ calc_ec50->calc_si viability Add Cell Viability Reagent (e.g., CellTiter-Glo) cell_plate->viability measure Measure Signal (Luminescence/Absorbance) viability->measure calc_cc50 Calculate CC₅₀ measure->calc_cc50 calc_cc50->calc_si

Caption: Workflow for determining EC₅₀, CC₅₀, and Selectivity Index.

Expected Data & Comparative Analysis

Tabulated Results

The experimental data should be summarized to facilitate a direct comparison. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter that represents the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.

CompoundAnti-HBV Potency (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
Entecavir (Control) ~0.01 µM [16]>50 µM [16]>5000
This compound Expected to be >> 0.01 µMExpected to be >50 µMExpected to be << 5000
Interpreting the Structure-Activity Relationship (SAR)

The anticipated results, where this compound shows significantly lower potency (a much higher EC₅₀ value) than Entecavir, would strongly support the hypothesis that the specific stereochemistry at the 3'-position is crucial for its antiviral activity. The inverted hydroxyl group likely creates steric hindrance that either:

  • Prevents efficient phosphorylation by cellular kinases, meaning less of the active triphosphate form is generated.

  • Disrupts the optimal binding within the active site of the HBV polymerase, reducing its inhibitory capacity.

Conversely, the cytotoxicity (CC₅₀) is not expected to change dramatically, as the general carbocyclic nucleoside structure is unlikely to be recognized by the mitochondrial DNA polymerase gamma, a common source of toxicity for some nucleoside analogs. [18]This would lead to a drastically lower Selectivity Index for the epimer, rendering it a poor candidate for therapeutic development.

Conclusion

This guide provides a comprehensive framework for the in-vitro comparison of Entecavir and its C3'-epimer. The described experiments are designed to yield clear, quantitative data on antiviral potency and cytotoxicity. The expected outcome—a significant loss of activity for this compound—powerfully illustrates the principle that stereochemical integrity is a non-negotiable aspect of rational drug design. For nucleoside analogs like Entecavir, the precise spatial orientation of each functional group is essential for the intricate molecular recognitions that underpin its therapeutic success.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir? Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(2), 525–533. Retrieved from [Link]

  • Tchesnokov, E. P., et al. (2007). Inhibition of hepatitis B virus polymerase by entecavir. Antimicrobial Agents and Chemotherapy, 51(2), 525-33. Retrieved from [Link]

  • University of Washington. (n.d.). Entecavir Baraclude - Treatment - Hepatitis B Online. Retrieved from [Link]

  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, February 10). Entecavir. LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(2), 525-533. Retrieved from [Link]

  • Van Draanen, N. A., et al. (1994). Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides. Antimicrobial Agents and Chemotherapy, 38(4), 868-71. Retrieved from [Link]

  • Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6312. Retrieved from [Link]

  • Yan, H., et al. (2010). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 54(1), 478–485. Retrieved from [Link]

  • Du, Y., et al. (2022). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. Journal of Hepatology, 76(4), 808-820. Retrieved from [Link]

  • Kundu, R., et al. (2023). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses, 15(12), 2339. Retrieved from [Link]

  • Cytion. (n.d.). HepG2.2.15 Cells. Retrieved from [Link]

  • Cytion. (n.d.). HepG2.2.15 Cells. Retrieved from [Link]

  • Pinter, A., et al. (2017). Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation. Beilstein Journal of Organic Chemistry, 13, 384-391. Retrieved from [Link]

  • Cytion. (n.d.). Product sheet HepG2.2.15 Cells | 305227. Retrieved from [Link]

  • Haraguchi, K., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Organic & Biomolecular Chemistry, 21(24), 5025-5034. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • Li, D., et al. (2024). Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity. Nuclear Medicine and Molecular Imaging, 58(5), 279-290. Retrieved from [Link]

  • Korba, B. E., & Gerin, J. L. (2002). Hepatitis B Virus Cell Culture Assays for Antiviral Activity. Antiviral Methods and Protocols. Retrieved from [Link]

  • Nosaka, T., et al. (2025). Identification of novel antiviral host factors by functional gene expression analysis using in vitro HBV infection assay systems. PLOS One, 20(3), e0314581. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? YouTube. Retrieved from [Link]

  • Palsaniya, M., et al. (2021). Effect of Positional Isomerism on Some Alcohol Based Drug towards Anti-Viral Activity against SARS-Cov-2: A Molecular Modeling Based Investigation. Journal of Biomedical Research & Environmental Sciences, 2(5), 383-391. Retrieved from [Link]

  • Li, D., et al. (2024). Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity. Nuclear Medicine and Molecular Imaging, 58(5), 279-290. Retrieved from [Link]

  • Haraguchi, K., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Organic & Biomolecular Chemistry, 21(24), 5025-5034. Retrieved from [Link]

  • ICE-HBV. (n.d.). HBV Research Protocols. Retrieved from [Link]

  • Dong, J.-H., et al. (2025). In vitro antiviral activity of lutein against hepatitis B virus. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. Journal of Virology, 95(16), e0055721. Retrieved from [Link]

  • Sun, Y., et al. (2019). Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLoS One, 14(11), e0224773. Retrieved from [Link]

  • Sun, Y., et al. (2019). Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLOS One, 14(11), e0224773. Retrieved from [Link]

  • Wang, M., et al. (2022). Dynamic changes of cytokine profiles and virological markers during 48 weeks of entecavir treatment for HBeAg-positive chronic hepatitis B. Frontiers in Immunology, 13, 1024333. Retrieved from [Link]

  • Ke, W., et al. (2014). Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis. PLOS One, 9(6), e98865. Retrieved from [Link]

Sources

A Comparative Guide to the Forced Degradation of Entecavir and Its Epimers: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the forced degradation of Entecavir, a potent antiviral agent. We delve into the scientific rationale behind stress testing and present a validated, stability-indicating analytical method for distinguishing Entecavir from its epimeric impurities under various stress conditions. This document is intended to serve as a practical resource for researchers in drug development and quality control, offering detailed experimental protocols and insights into the chemical stability of Entecavir. Our focus is on the methodological imperative to resolve the active pharmaceutical ingredient (API) from its closely related stereoisomers to ensure accurate stability assessment and impurity profiling, in line with regulatory expectations.

Introduction: The Imperative of Forced Degradation Studies for Entecavir

Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1] As a guanosine nucleoside analogue, its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration. The presence of chiral centers in the Entecavir molecule gives rise to the potential for stereoisomeric impurities, including epimers, which may exhibit different toxicological and pharmacological profiles. Therefore, a critical aspect of Entecavir's quality control is the ability to monitor and control these epimers.

Forced degradation, or stress testing, is a fundamental component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3] These studies are designed to deliberately degrade the drug substance under conditions more severe than accelerated stability testing. The primary objectives of such studies are to:

  • Elucidate degradation pathways: Understanding how a drug molecule degrades helps in identifying potential degradation products that could arise during storage and handling.

  • Develop and validate stability-indicating analytical methods: A stability-indicating method is crucial as it must be able to separate the intact drug from its degradation products and any related impurities, including epimers.[4]

  • Inform formulation development and packaging selection: Knowledge of a drug's lability to heat, light, humidity, and pH aids in the development of a stable dosage form and the selection of appropriate packaging.

This guide will focus on a comparative approach, not by presenting degradation data for the epimers themselves, which is not extensively available in public literature, but by highlighting the critical importance of an analytical method that can unequivocally differentiate Entecavir from its epimers during forced degradation studies. The stability of Entecavir is assessed in the presence of its epimers, ensuring that any observed degradation is genuinely from the API and not a consequence of the degradation of pre-existing impurities.

Experimental Framework: A Validated Approach

The foundation of a reliable forced degradation study is a well-validated analytical method. For Entecavir and its epimers, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the technique of choice.[1][5]

The Analytical Cornerstone: A Stability-Indicating HPLC Method

A previously developed and validated HPLC method has demonstrated its capability to separate Entecavir from three of its diastereomeric impurities (referred to as Imp-1, Imp-2, and Imp-3).[1][2] This method serves as the bedrock for the comparative forced degradation analysis.

Method Details: [1]

  • Column: C18 stationary phase (150 x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase: An isocratic mobile phase combination (details to be optimized based on specific laboratory conditions and available standards)

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 254 nm

  • Resolution: The method has been shown to achieve a resolution greater than 2.0 between Entecavir and its diastereomeric impurities, which is a critical parameter for accurate quantification.[1]

Experimental Workflow for Forced Degradation

The following diagram illustrates the logical flow of the forced degradation studies for Entecavir.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Entecavir_API Entecavir API (spiked with epimers if available) Control Control Sample (Unstressed) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) Entecavir_API->Acid Expose to Base Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) Entecavir_API->Base Expose to Oxidation Oxidative (e.g., 3% H2O2, RT) Entecavir_API->Oxidation Expose to Thermal Thermal (e.g., 60°C) Entecavir_API->Thermal Expose to Photolytic Photolytic (ICH Q1B guidelines) Entecavir_API->Photolytic Expose to HPLC Stability-Indicating HPLC Analysis Control->HPLC Analyze Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photolytic->HPLC Analyze LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Characterize Peaks Comparison Compare Degradation Profiles HPLC->Comparison Pathway Degradation Pathway Elucidation LCMS->Pathway Mass_Balance Mass Balance Calculation Comparison->Mass_Balance

Caption: Workflow for the forced degradation study of Entecavir.

Detailed Experimental Protocols

The following protocols are based on established methods for the forced degradation of Entecavir.[1][2][3][6] The initial drug concentration for all stress studies should be around 500 µg/ml.[1]

Acid Hydrolysis
  • Accurately weigh and dissolve Entecavir in 0.1 N Hydrochloric acid to achieve a final concentration of 500 µg/ml.

  • Reflux the solution at 80°C for 24 hours.[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide.

  • Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

Base Hydrolysis
  • Accurately weigh and dissolve Entecavir in 0.1 N Sodium Hydroxide to achieve a final concentration of 500 µg/ml.

  • Reflux the solution at 80°C for 24 hours.[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric acid.

  • Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

Oxidative Degradation
  • Accurately weigh and dissolve Entecavir in 3% Hydrogen Peroxide to achieve a final concentration of 500 µg/ml.

  • Keep the solution at room temperature for 24 hours.[1]

  • Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

Thermal Degradation
  • Place the solid Entecavir powder in a thermostatically controlled oven at 60°C for 10 days.[3]

  • After the exposure period, dissolve the sample in the mobile phase to achieve a final concentration of 500 µg/ml.

  • Inject the sample into the HPLC system.

Photolytic Degradation
  • Expose the solid Entecavir powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • After the exposure period, dissolve the sample in the mobile phase to achieve a final concentration of 500 µg/ml.

  • Inject the sample into the HPLC system.

Comparative Analysis and Data Interpretation

The primary output of these experiments will be a series of chromatograms for each stress condition. The key to the comparative analysis lies in the ability of the HPLC method to resolve Entecavir from its epimers and any degradation products.

Data Presentation

The results should be summarized in a table for clear comparison.

Stress ConditionEntecavir (% Degradation)Epimer Imp-1 (% Change)Epimer Imp-2 (% Change)Epimer Imp-3 (% Change)Major Degradation Products (RT)Mass Balance (%)
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) No significant degradation observed[1]Not reportedNot reportedNot reported-~99.5%[1]
Base Hydrolysis (0.1 N NaOH, 80°C, 24h) Minor degradation observed[1]Not reportedNot reportedNot reportedTo be determined~99.5%[1]
Oxidative (3% H2O2, RT, 24h) Major degradation (~87.7%)[1]Not reportedNot reportedNot reportedTo be determined~99.5%[1]
Thermal (60°C, 10 days) No significant degradation observed[3]Not reportedNot reportedNot reported-~99.5%[1]
Photolytic (ICH Q1B) No significant degradation observed[1]Not reportedNot reportedNot reported-~99.5%[1]

Note: The percentage change for epimers would ideally be monitored. In the absence of this data, the focus remains on the purity of the Entecavir peak and the appearance of new degradation products.

Interpreting the Results
  • Entecavir Stability Profile: Based on published data, Entecavir is stable under acidic, thermal, and photolytic conditions.[1][3] It shows minor degradation under basic conditions and significant degradation under oxidative stress.[1]

  • The Role of Epimers: The stability-indicating method ensures that the peaks corresponding to the diastereomeric impurities (Imp-1, Imp-2, and Imp-3) are well-resolved from the main Entecavir peak.[1] This is crucial for two reasons:

    • Accurate Quantification of Entecavir: Without proper separation, the degradation of Entecavir could be over- or underestimated.

    • Impurity Profiling: It allows for the monitoring of the initial levels of these epimers and ensures that any new peaks appearing in the chromatogram are indeed degradation products and not co-eluting impurities.

  • Mass Balance: A critical aspect of forced degradation studies is the mass balance calculation. The sum of the assay of the drug and the area of the degradation products should be close to 100%. A good mass balance (e.g., ~99.5%) confirms that the analytical method is capable of detecting all the degradation products formed.[1]

Elucidation of Degradation Pathways

For stress conditions where significant degradation is observed (e.g., oxidative stress), further investigation using LC-MS/MS is warranted to identify the structure of the degradation products.[6] This allows for the postulation of degradation pathways.

Degradation_Pathway Entecavir Entecavir Oxidative_Stress Oxidative Stress (e.g., 3% H2O2) Entecavir->Oxidative_Stress Epimers Epimers (Resolved by HPLC) Entecavir->Epimers Structurally Related Degradation_Products Degradation Products (Characterized by LC-MS/MS) Oxidative_Stress->Degradation_Products

Caption: Conceptual relationship in oxidative degradation of Entecavir.

Conclusion and Future Perspectives

The forced degradation of Entecavir reveals its susceptibility primarily to oxidative stress. This guide has outlined a robust experimental framework centered around a validated, stability-indicating HPLC method capable of resolving Entecavir from its critical epimeric impurities. This methodological approach is paramount for ensuring the accuracy and reliability of stability data for Entecavir.

While this guide provides a comprehensive overview based on existing literature, future research should aim to isolate the individual epimers of Entecavir and subject them to the same forced degradation conditions. This would provide a direct comparative analysis of their stability and degradation pathways, further enhancing our understanding of the overall impurity profile of Entecavir and contributing to the development of even more robust and safer drug products.

References

  • Krishna S P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3). [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. (n.d.). INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. [Link]

  • Shah, R. P., & Singh, S. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Biomedical Chromatography, 28(11), 1537-1546. [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1860. [Link]

  • Dalmora, S. L., Sangoi, M. R., Nogueira, D. R., & da Silva, L. M. (2013). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of the Chilean Chemical Society, 58(3), 1845-1849. [Link]

  • Vidyadhara, S., Sasidhar, R. L. C., Lakshmi, H. T., & Kumar, J. R. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 10(1), 7-10. [Link]

  • (2016). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. [Link]

  • Shah, R. P., & Singh, S. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate. [Link]

  • Vidyadhara, S., Sasidhar, R. L. C., Lakshmi, H. T., & Kumar, J. R. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. [Link]

  • (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Quantification of 3-Epi-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Epi-Entecavir, a critical diastereomeric impurity of the potent antiviral drug Entecavir. As drug development professionals and researchers are keenly aware, the stringent control of stereoisomeric impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. This document synthesizes data from various validated methods to offer a comparative overview, aiding laboratories in the selection and implementation of robust analytical techniques.

Entecavir, a guanosine analogue, is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its complex stereochemistry, however, presents a significant analytical challenge in distinguishing and quantifying closely related stereoisomers like this compound that may arise during synthesis. This guide will delve into the nuances of different analytical approaches, providing not just protocols, but the scientific rationale behind them.

Comparative Analysis of Quantification Methodologies

The quantification of this compound and other diastereomeric impurities of Entecavir predominantly relies on chromatographic techniques. The choice of method is often a balance between sensitivity, resolution, and the instrumentation available in a given laboratory. Here, we compare the most prevalent and effective methods.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely adopted technique for the quality control of pharmaceuticals due to its robustness and cost-effectiveness. Several validated methods have been reported for the separation and quantification of Entecavir and its diastereomers.[1][3][4]

Principle: This method leverages the differential partitioning of Entecavir and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is influenced by factors such as the mobile phase composition, pH, and column temperature. Detection is commonly performed at a UV wavelength of approximately 254 nm, where the purine ring of Entecavir exhibits strong absorbance.[3][4]

Performance Comparison of Published RP-HPLC-UV Methods:

ParameterMethod AMethod BMethod C
Stationary Phase C18 (150 x 4.6 mm, 3.5 µm)[3][4]XTerra® C18 (250 x 4.6 mm, 5 µm)[5]Gemini C18 (150 x 4.6 mm)[6]
Mobile Phase Isocratic combination of a simple mobile phase[3][4]Water:Acetonitrile (80:20 v/v)[5]Acetonitrile-water (95:5, v/v)/0.01 M Potassium Phosphate buffer, pH 4 (9:91, v/v)[6]
Flow Rate 1.0 mL/min[3][4]0.8 mL/min[5]1.0 mL/min[6]
Detection Wavelength 254 nm[3][4]254 nm[5]253 nm[6]
Resolution (Entecavir & Impurities) > 2.0[3][4]Not explicitly stated for impuritiesNot explicitly stated for impurities
LOD < 0.009% (with respect to 500 µg/mL Entecavir)[1][4][7]0.1 µg/mL[5]0.39 µg/mL[6]
LOQ Not explicitly stated0.3 µg/mL[5]0.5 µg/mL[6]
Accuracy (% Recovery) 95-105%[1][4][7]Not explicitly stated101.19%[6]
Linearity (r²) > 0.999[1][3][4]Not explicitly stated0.9998[6]

Causality Behind Experimental Choices: The selection of a C18 column is standard for retaining non-polar to moderately polar compounds like Entecavir. The use of a buffered mobile phase, as in Method C, is crucial for maintaining a consistent ionization state of the analytes, which in turn ensures reproducible retention times and peak shapes. The isocratic elution modes described are suitable for routine quality control, offering simplicity and robustness. The high sensitivity of Method A, capable of detecting impurities below 0.009%, highlights its suitability for rigorous quality control of drug substances.[1][4][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, LC-MS-based methods are employed, particularly for the analysis of Entecavir in biological matrices like plasma.[8]

Principle: This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analytes are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratios are measured. This allows for unambiguous identification and quantification, even at very low concentrations.

Reported LC-MS Applications: While the provided search results highlight the use of LC-MS for Entecavir itself, the principles are directly applicable to its impurities.[8] A mass spectrometer can differentiate between Entecavir and this compound based on their identical mass-to-charge ratios but distinct fragmentation patterns in tandem MS (MS/MS) experiments, or more commonly, by their chromatographic separation prior to MS detection.

Chiral Detection by Mass Spectrometry-based Kinetic Method

A novel approach for the analysis of stereoisomers without the need for chiral chromatography has been developed.[9]

Principle: This method involves the formation of diastereomeric complexes by coordinating Entecavir and its isomers with a chiral reference compound and a divalent metal ion (e.g., Zn(II)). These complexes are then subjected to collision-induced dissociation in a mass spectrometer. The relative rates of fragmentation of the diastereomeric complexes are different, allowing for both qualitative and quantitative analysis of the stereoisomers.[9]

Key Findings:

  • This method demonstrated strong chiral selectivity between Entecavir and its isomers.[9]

  • It has been successfully used to determine stereoisomeric impurities at levels below 0.1% in Entecavir crude drug.[9]

  • This technique offers a significant advantage by eliminating the need for chiral chromatographic columns and extensive sample pretreatment.[9]

Experimental Protocols

Detailed Protocol for RP-HPLC-UV Method (Based on Method A)

This protocol is a representative example for the quantification of diastereomeric impurities of Entecavir.

1. Preparation of Solutions:

  • Diluent: Mobile phase is typically used as the diluent.
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Entecavir reference standard in the diluent to obtain a concentration of 500 µg/mL.[3]
  • System Suitability Solution: A solution containing Entecavir and its diastereomeric impurities at a known concentration (e.g., 70 µg/mL of impurities) is prepared in the diluent.[3]
  • Sample Solution: For drug substances, prepare a solution of 500 µg/mL in the diluent. For drug products, an equivalent amount of powdered tablets is processed to achieve the same final concentration.[4]

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.[3][4]
  • Mobile Phase: An isocratic mixture of a suitable buffer and organic solvent.
  • Flow Rate: 1.0 mL/min.[3][4]
  • Column Temperature: 40°C.[3]
  • Detection Wavelength: 254 nm.[3][4]
  • Injection Volume: 20 µL.[3]

3. System Suitability:

  • Inject the system suitability solution.
  • The resolution between Entecavir and its diastereomeric impurities should be greater than 2.0.[3][4]

4. Analysis:

  • Inject the standard and sample solutions.
  • Calculate the percentage of each impurity in the sample by comparing the peak area of the impurity with the peak area of the Entecavir standard.

5. Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, precision, accuracy, and robustness.[1] Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[1][4]

Visualization of Experimental Workflows

RP-HPLC-UV Workflow for this compound Quantification

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Weighing of Sample & Reference Standards dissolution Dissolution in Diluent (Mobile Phase) start->dissolution Accurate Weighing dilution Serial Dilution to Working Concentrations dissolution->dilution filtration Filtration through 0.45 µm filter dilution->filtration injection Injection into HPLC System (20 µL) filtration->injection separation Isocratic Separation on C18 Column injection->separation Mobile Phase Flow (1.0 mL/min) detection UV Detection at 254 nm separation->detection integration Peak Integration & Area Measurement detection->integration calculation Quantification using External Standard Method integration->calculation report Report Generation (% Impurity) calculation->report

Caption: Workflow for this compound quantification by RP-HPLC-UV.

Conceptual Workflow for MS-based Chiral Detection

cluster_complexation Diastereomeric Complex Formation cluster_ms_analysis Mass Spectrometry Analysis cluster_quantification Quantification sample Entecavir Sample (containing this compound) mixing Mixing and Incubation sample->mixing reagents Chiral Reference (R-B) + Divalent Metal Ion (Zn(II)) reagents->mixing esi Electrospray Ionization (Formation of [MII(A)(ref*)2]2+) mixing->esi ms1 Precursor Ion Selection (MS1) esi->ms1 cid Collision-Induced Dissociation (MS/MS) ms1->cid ms2 Fragment Ion Detection (MS2) cid->ms2 ratio Measurement of Fragment Ion Abundance Ratio ms2->ratio calibration Correlation with Enantiomeric Percentage ratio->calibration result Quantification of This compound calibration->result

Caption: Conceptual workflow for MS-based kinetic method for chiral impurity analysis.

Conclusion and Recommendations

For routine quality control in a regulated environment, a validated RP-HPLC-UV method offers a reliable and cost-effective solution for the quantification of this compound. The key to a successful inter-laboratory comparison and method transfer lies in the meticulous definition of chromatographic conditions, particularly the stationary phase, mobile phase composition and pH, and a robust system suitability protocol to ensure adequate resolution.

For research purposes or when higher sensitivity is required, LC-MS provides an excellent alternative. The MS-based kinetic method presents an innovative approach that circumvents the challenges of chiral chromatography, offering a rapid and sensitive tool for the detection of stereoisomeric impurities.

Ultimately, the choice of methodology will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any chosen method is thoroughly validated to ensure its suitability for its intended purpose, thereby guaranteeing the quality and safety of Entecavir-containing pharmaceutical products.

References

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(01). [Link]

  • Yao, Z., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 247-256. [Link]

  • Wu, Y., et al. (2018). Quantitation of polymorphic impurity in entecavir polymorphic mixtures using powder X-ray diffractometry and Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41. [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1856. [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chemistry International Journal, 7(3). [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate. [Link]

  • Balaji, N., & Sultana, S. (2016). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation & Genotoxicity. Herald Scholarly Open Access. [Link]

  • Vidyadhara, S., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Research Journal of Pharmacy and Technology, 12(3), 1163-1169. [Link]

  • Various Authors. (n.d.). Semantic Scholar search results for "HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma". Semantic Scholar. [Link]

  • Tanaka, H., et al. (2011). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 76(17), 7072-7083. [Link]

  • Seshagiri Rao, J. V. L. N., & Sravan, K. (2012). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 3(10), 3844-3847. [Link]

  • Dalmora, S. L., et al. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of AOAC International, 93(3), 843-849. [Link]

  • European Medicines Agency. (2017). Assessment report - Entecavir Mylan. [Link]

  • Zhang, Y., et al. (2019). Lamivudine and Entecavir for Acute Hepatitis B: A Systematic Review and Meta-Analysis. BioMed Research International, 2019, 8167301. [Link]

  • Tran, T. T., et al. (2025). Comparative Efficacy and Renal Safety of Entecavir and Tenofovir Disoproxil Fumarate in the Treatment of Chronic Hepatitis B: A Retrospective Cohort Study From Vietnam. Cureus, 17(10), e80135. [Link]

  • Li, Y., et al. (2019). Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLoS One, 14(11), e0225314. [Link]

  • Lee, J. H., et al. (2021). Real-World Single-Center Comparison of the Safety and Efficacy of Entecavir, Tenofovir Disoproxil Fumarate, and Tenofovir Alafenamide in Patients with Chronic Hepatitis B. Gut and Liver, 15(6), 929-937. [Link]

  • Zhao, S., et al. (2012). Comparison of entecavir and adefovir for the treatment of chronic hepatitis B. The Brazilian Journal of Infectious Diseases, 16(4), 355-359. [Link]

Sources

A Comparative Guide to Method Robustness Testing for 3-Epi-Entecavir Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides an in-depth comparison of methodologies for testing the robustness of 3-Epi-Entecavir analysis, a critical diastereomeric impurity of the antiviral drug Entecavir. We will delve into the scientific rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure your analytical methods are both accurate and resilient.

The Imperative of Robustness in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control, an analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This provides an indication of its reliability during normal usage. For a substance like this compound, which must be carefully monitored and controlled, a robust analytical method is not just a regulatory expectation but a cornerstone of patient safety. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), Q14, and Q10, provide a framework for a science and risk-based approach to analytical procedure development and lifecycle management.[3][4][5]

This guide will focus on the most prevalent analytical technique for Entecavir and its impurities: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore how to rigorously test the robustness of an RP-HPLC method designed for the accurate quantification of this compound.

Comparing RP-HPLC Method Parameters for Robust this compound Analysis

The separation of diastereomers like Entecavir and this compound presents a unique chromatographic challenge. The selection and control of HPLC parameters are critical for achieving and maintaining the necessary resolution.

Chromatographic Column Selection

The stationary phase is the heart of the separation. For Entecavir and its diastereomers, C18 columns are predominantly used.[6][7][8] The choice of a specific C18 column, however, can significantly impact the robustness of the method.

Column CharacteristicImpact on this compound AnalysisRecommendation for Robustness
Particle Size Smaller particles (e.g., < 3 µm) can offer higher efficiency and better resolution, but may lead to higher backpressure and be more susceptible to clogging.A 3.5 µm or 5 µm particle size often provides a good balance between efficiency and robustness for routine analysis.[6]
Pore Size Affects the interaction of the analyte with the stationary phase.A pore size of 100-120 Å is generally suitable for small molecules like Entecavir and its epimers.
End-capping Reduces the interaction of analytes with residual silanol groups, improving peak shape and reducing tailing.High-density end-capping is crucial for achieving symmetrical peaks for both Entecavir and this compound.
Manufacturer Different manufacturers have proprietary bonding and packing technologies, leading to variations in selectivity.Method development should ideally be performed on a column that is readily available from multiple suppliers or on a column from a manufacturer with a strong reputation for batch-to-batch reproducibility.
Mobile Phase Composition

The mobile phase composition, particularly the organic modifier and pH, is a critical factor in achieving the desired separation.

Mobile Phase ParameterImpact on this compound AnalysisRecommendation for Robustness
Organic Modifier Acetonitrile and methanol are common choices.[9][10] The choice can affect selectivity and resolution.Acetonitrile often provides better peak shape and lower UV cutoff. The ratio of organic to aqueous phase should be carefully optimized and its variation included in robustness testing.
Aqueous Phase pH The pH of the buffer can significantly alter the retention times and selectivity between Entecavir and this compound due to their ionizable functional groups.A phosphate buffer is commonly used to maintain a consistent pH.[7][10] The pH should be set away from the pKa of the analytes to ensure consistent ionization state and retention.
Buffer Concentration Affects the ionic strength of the mobile phase and can influence peak shape.A buffer concentration of 10-20 mM is typically sufficient.[10][11]

Experimental Workflow for Robustness Testing

A systematic approach to robustness testing involves deliberately varying key method parameters and observing the effect on the analytical results.

Robustness_Testing_Workflow cluster_0 Planning & Design cluster_1 Execution cluster_2 Analysis & Conclusion A Identify Critical Method Parameters B Define Variation Ranges A->B C Select Response Variables (e.g., Resolution, Tailing Factor) B->C D Prepare Samples & Standards E Execute Experimental Runs (One-Factor-at-a-Time or DoE) D->E F Analyze Data & Evaluate Impact G Determine Method's Operational Limits F->G H Document Results & Update Method G->H

Caption: A typical workflow for conducting a method robustness study.

Detailed Experimental Protocol: Robustness Testing of an RP-HPLC Method for this compound

This protocol outlines a systematic approach to testing the robustness of a developed RP-HPLC method.

1. Identification of Critical Parameters and Ranges:

Based on the method, identify parameters that are likely to influence the separation and quantification of this compound.

ParameterTypical Range for Robustness Testing
Flow Rate ± 0.1 mL/min
Column Temperature ± 5 °C
Mobile Phase pH ± 0.2 units
Organic Modifier Content ± 2%
Wavelength ± 2 nm

2. Preparation of Test Solutions:

  • System Suitability Solution (SSS): A solution containing Entecavir and this compound at a concentration that gives a clear, detectable peak for both. This solution is used to assess the performance of the chromatographic system.

  • Sample Solution: A solution of the drug substance spiked with a known amount of this compound.

3. Experimental Design:

A one-factor-at-a-time (OFAT) approach can be used, where each parameter is varied while others are kept constant. For a more comprehensive analysis, a Design of Experiments (DoE) approach can be employed.

4. Execution of the Robustness Study:

For each condition (e.g., Flow Rate at 0.9 mL/min, 1.0 mL/min, and 1.1 mL/min):

  • Equilibrate the HPLC system with the modified mobile phase.

  • Inject the System Suitability Solution multiple times (e.g., n=6) to ensure the system is stable.

  • Inject the Sample Solution in replicate (e.g., n=3).

  • Record the chromatograms and relevant data.

5. Data Analysis and Acceptance Criteria:

The following parameters should be evaluated for each experimental run:

  • Resolution (Rs) between Entecavir and this compound: This is the most critical parameter. The acceptance criterion is typically Rs ≥ 2.0.[6]

  • Tailing Factor (Tf) for both peaks: Should ideally be ≤ 1.5.

  • Retention Time (RT) of both peaks: The variation in RT should be minimal.

  • Peak Area and Concentration of this compound: The %RSD of the measured concentration should be within acceptable limits (e.g., ≤ 5%).

Forced Degradation Studies: A Key Component of Specificity and Robustness

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[12][13] By subjecting Entecavir to various stress conditions, one can ensure that the method can separate the active pharmaceutical ingredient (API) from its degradation products, including this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Entecavir Entecavir API Acid Acid Hydrolysis (e.g., 0.1N HCl) Entecavir->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Entecavir->Base Oxidative Oxidation (e.g., 3% H2O2) Entecavir->Oxidative Thermal Thermal Stress (e.g., 80°C) Entecavir->Thermal Photolytic Photolytic Stress (e.g., UV light) Entecavir->Photolytic DP3 This compound DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 Oxidative->DP1

Caption: Forced degradation pathways for Entecavir analysis.

Studies have shown that Entecavir is susceptible to degradation under oxidative and acid hydrolysis conditions.[11][14] It is relatively stable under thermal and photolytic stress.[11][14] A robust method for this compound analysis must be able to resolve the this compound peak from any degradation products formed under these conditions.

Conclusion: A Foundation of Quality

A robust analytical method for this compound is not achieved by chance but through systematic and scientifically sound investigation. By carefully selecting chromatographic parameters, conducting rigorous robustness testing, and demonstrating specificity through forced degradation studies, researchers and drug developers can have high confidence in their analytical data. This guide provides a framework for establishing such a method, ultimately contributing to the development of safe and effective medicines.

References

  • Juniper Publishers. (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ. [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR ABSTRACT. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. (2014). Biomedical Chromatography. [Link]

  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. (2019, March 15). Journal of Pharmaceutical Research International. [Link]

  • HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. (n.d.). Semantic Scholar. [Link]

  • ResearchGate. (2025, August 7). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. [Link]

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. (n.d.). Journal of the Chemical Society of Pakistan. [Link]

  • ResearchGate. (2025, August 5). (PDF) LC determination of diastereomeric impurities of entecavir in drug substances and drug products. [Link]

  • Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. (n.d.). PubMed. [Link]

  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. (n.d.). Asian Journal of Chemistry. [Link]

  • HPLC determination of entecavir in pure, tablet dosage form and spiked plasma. (n.d.). INIS-IAEA. [Link]

  • American Pharmaceutical Review. (2015, May 27). Method Robustness Considerations for Successful Product Commercialization. [Link]

Sources

A Senior Application Scientist's Guide to Chromatographic Column Selection for Entecavir Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entecavir, a potent antiviral agent against the Hepatitis B virus, possesses a complex stereochemistry with three chiral centers, giving rise to seven potential stereoisomers in addition to the active (1S,3R,4S) isomer. The control of these isomers is a critical aspect of drug quality and safety, necessitating robust analytical methods for their separation and quantification. This guide provides a comprehensive comparison of different chromatographic columns for the separation of Entecavir's diastereomers and enantiomer. We will delve into the mechanistic principles behind successful separations on both reversed-phase and chiral stationary phases, presenting supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

Introduction: The Stereochemical Challenge of Entecavir

Entecavir is a carbocyclic analog of 2'-deoxyguanosine, and its therapeutic efficacy is specific to a single stereoisomer.[1] The presence of its diastereomers and enantiomer as impurities can impact the safety and efficacy of the drug product. Therefore, regulatory agencies require stringent control over the isomeric purity of Entecavir. The separation of these closely related isomers is a significant analytical hurdle due to their similar physicochemical properties.

This guide will explore two primary chromatographic strategies for Entecavir isomer separation:

  • Reversed-Phase HPLC: Primarily for the separation of diastereomers.

  • Chiral Chromatography: For the resolution of the enantiomeric pair.

We will examine the performance of specific column chemistries within each category, providing a logical framework for method development and column selection.

The Separation Strategy: A Two-Pronged Approach

A complete analysis of Entecavir's stereoisomers typically requires a two-step approach: an initial separation of diastereomers, followed by a specific chiral method to resolve the enantiomer from the active pharmaceutical ingredient (API).

Separation_Strategy cluster_0 Entecavir and Isomers Mixture cluster_1 Diastereomer Separation cluster_2 Enantiomer Separation cluster_3 Analytical Outcome start Drug Substance rp_hplc Reversed-Phase HPLC (C18 Columns) start->rp_hplc Step 1 chiral_hplc Chiral HPLC (CSP Columns) rp_hplc->chiral_hplc Step 2 (for enantiomeric purity) end Quantification of all Isomers rp_hplc->end Quantification of Diastereomers chiral_hplc->end

Caption: A typical workflow for the complete isomeric analysis of Entecavir.

Reversed-Phase HPLC for Diastereomer Separation

Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation on achiral stationary phases like C18 columns. The separation mechanism on a C18 column is primarily based on differences in hydrophobicity and shape selectivity.

The Critical Role of Stationary Phase Chemistry

While many C18 columns are available, their performance in separating polar, structurally similar isomers like those of Entecavir can vary significantly. The choice of C18 chemistry is paramount.

  • Conventional C18 Columns: Standard C18 columns can be effective, but may require careful mobile phase optimization, including pH control and the use of ion-pairing agents, to achieve adequate resolution.[2]

  • Aqueous C18 (AQ) Columns: Entecavir is a relatively polar molecule. AQ-type C18 columns are specifically designed for use with highly aqueous mobile phases and offer a different selectivity compared to conventional ODS columns.[3][4] They possess a more hydrophilic surface, which can lead to enhanced retention and resolution of polar analytes.[5] This makes them particularly well-suited for the separation of Entecavir's diastereomers.

  • Sterically Protected C18 Columns: Columns like the Zorbax SB-C18 are engineered for high stability at low pH and offer excellent peak shape for basic, neutral, and acidic compounds.[6][7] This can be advantageous for developing robust methods for Entecavir, which has basic functional groups.

Performance Comparison of C18 Columns

The following table summarizes the performance of different C18 columns reported in the literature for the separation of Entecavir diastereomers.

Column TypeStationary PhaseDimensionsKey Performance CharacteristicsReference
Aqueous C18 Symmetrix ODS-AQ C184.6 mm x 250 mm, 5 µmSuccessful separation of diastereomers.[8]
Sterically Protected C18 Zorbax SB-C184.6 mm x 150 mm, 3.5 µmResolution between Entecavir and its diastereomeric impurities was found to be greater than 2.0.[9][2]
Conventional C18 Generic C184.6 mm x 150 mm, 3.5 µmEffective separation achieved with an isocratic mobile phase.[1][10]
Conventional C18 DIONEX C184.6 mm x 250 mm, 5 µmGradient elution method developed for separating diastereomers.[11][11]
Experimental Protocol: Diastereomer Separation on a Zorbax SB-C18 Column

This protocol is based on a validated method for the determination of diastereomeric impurities in Entecavir drug substances.[2]

Objective: To achieve a resolution of >2.0 between Entecavir and its diastereomeric impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm)

  • Mobile Phase: A simple, economical isocratic mobile phase (details to be optimized based on the specific impurity profile). A common starting point is a mixture of water and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the Entecavir sample in the mobile phase.

  • System Suitability: Inject a system suitability solution containing Entecavir and known diastereomeric impurities to verify the resolution and other chromatographic parameters.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Quantification: Determine the levels of diastereomeric impurities based on their peak areas relative to the Entecavir peak.

Chiral Chromatography for Enantiomer Separation

Enantiomers have identical physical properties in an achiral environment and therefore require a chiral environment for separation. This is achieved using a Chiral Stationary Phase (CSP).

The Power of Polysaccharide-Based CSPs

For the separation of Entecavir's enantiomer, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective. The Daicel CHIRALPAK series is a prominent example.

The chiral recognition mechanism of these CSPs is complex and involves a combination of interactions, including:[12]

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

These interactions lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, resulting in different retention times.

Recommended Chiral Columns for Entecavir

Application notes from Daicel, a leading manufacturer of chiral columns, recommend the following for Entecavir enantiomer separation:

ColumnStationary PhaseDimensionsMobile Phase ExampleReference
CHIRALPAK AD Amylose tris(3,5-dimethylphenylcarbamate)4.6 mm x 250 mm, 10 µmHexane/Ethanol[8]
CHIRALPAK IE Amylose tris(3,5-dichlorophenylcarbamate)4.6 x 250 mm, 5 µmEthanol : Methanol : DEA (90/10/0.1, v/v/v)
Experimental Protocol: Enantiomer Separation on a CHIRALPAK IE Column

This protocol is based on an application note from Daicel Chiral Technologies.

Objective: To achieve baseline separation of the Entecavir enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IE (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Ethanol : Methanol : Diethylamine (DEA) (90/10/0.1, v/v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Diluent: Mobile phase

  • Sample Concentration: 0.25 mg/mL

Procedure:

  • Sample Preparation: Dissolve the Entecavir sample in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Quantification: Determine the percentage of the unwanted enantiomer.

Chiral_Separation_Workflow cluster_workflow Experimental Workflow prep_sample 1. Prepare Sample (0.25 mg/mL in mobile phase) equilibrate 2. Equilibrate Column (CHIRALPAK IE with mobile phase) prep_sample->equilibrate inject 3. Inject Sample equilibrate->inject detect 4. UV Detection (260 nm) inject->detect quantify 5. Quantify Enantiomers detect->quantify

Caption: A streamlined workflow for the chiral separation of Entecavir enantiomers.

Conclusion and Recommendations

The successful separation of Entecavir isomers is a critical task in ensuring the quality and safety of this important antiviral drug. This guide has provided a comparative overview of chromatographic columns and methodologies to address this analytical challenge.

Key Recommendations:

  • For Diastereomer Separation: An aqueous C18 (AQ-type) column is highly recommended due to the polar nature of Entecavir. Columns such as the Symmetrix ODS-AQ or Zorbax SB-Aq are excellent starting points for method development. Conventional C18 columns can also be effective but may require more extensive mobile phase optimization.

  • For Enantiomer Separation: Polysaccharide-based chiral stationary phases are the industry standard for this application. The Daicel CHIRALPAK series, particularly CHIRALPAK AD and CHIRALPAK IE, have demonstrated excellent performance in resolving the enantiomers of Entecavir.

It is imperative that any chosen method be rigorously validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended use in a regulated environment.

References

  • YMC Co., Ltd. (n.d.). Polar Analytes. Retrieved from [Link]

  • YMC America, Inc. (n.d.). YMC-Pack ODS-AQ Product Details. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). YMC-Pack ODS-AQ Product Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem Compound Summary for CID 135398508. Retrieved from [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1849-1860.
  • He, Y., Chai, X. J., & Zeng, S. (2018). Development and validation of an HPLC-UV method for the separation of entecavir optical isomers. Journal of Chinese Pharmaceutical Sciences, 27(2), 115-121.
  • Santai Technologies Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1849-1860.
  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • SIELC Technologies. (n.d.). Separation of Entecavir on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography.
  • Agilent Technologies. (n.d.). Agilent Zorbax SB-Aq. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Comparison of the Separation of Polar Drugs on Obelisc R and Zorbax SB-AQ. Retrieved from [Link]

  • Imtakt USA. (n.d.). Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. LCGC International. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • S. P, Krishna. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ. 7(3): 555711. DOI: 10.19080/OMCIJ.2018.07.555711.
  • ResearchGate. (2024). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Retrieved from [Link]

  • Nováková, L., & Solich, P. (2005). A comparison of performance of various analytical columns in pharmaceutical analysis: conventional C18 and high throughput C18 zorbax columns.
  • YMC. (n.d.). YMC Recommended Phase Alternatives by Manufacturer. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Entecavir Monohydrate. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Entecavir. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Epi-Entecavir in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a premier institution dedicated to advancing scientific research, we recognize our profound responsibility to ensure the safety of our personnel and the preservation of our environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Epi-Entecavir, a compound utilized in critical drug development and research. While specific data for this compound is limited, its structural similarity to Entecavir necessitates that it be handled with the same high degree of caution. The protocols outlined herein are grounded in the established safety profile of Entecavir and are designed to comply with stringent regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Entecavir and its stereoisomers, including this compound, are potent antiviral agents. Safety Data Sheets (SDS) for Entecavir classify it as a hazardous substance with significant health risks.[1][2][3] It is crucial to assume that this compound shares a similar toxicological profile.

Key Hazards:

  • Harmful if swallowed. [1][2][3]

  • Suspected of causing cancer. [2][3]

  • May damage fertility or the unborn child. [2]

  • Causes damage to organs through prolonged or repeated exposure. [2]

  • Harmful to aquatic organisms. [1]

Given these potential hazards, a thorough risk assessment is the foundational step before handling or disposing of this compound. This assessment should be documented and reviewed by the laboratory's safety officer.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The primary routes of exposure are inhalation, skin absorption, and ingestion.[4][5] Therefore, the following PPE is mandatory:

  • Gloves: Wear compatible, chemical-resistant gloves.[6] Double-gloving is recommended, especially during waste handling.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[6]

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a material that can be decontaminated, must be worn.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[6][7] All work with powdered forms of the compound should be conducted within a certified chemical fume hood or a biological safety cabinet.[8]

Spill Management: A Swift and Safe Response

Accidental spills of this compound require immediate and appropriate action to prevent exposure and environmental contamination.

Minor Spills:

  • Alert personnel in the immediate area.

  • Don appropriate PPE before attempting to clean the spill.

  • Contain the spill using absorbent pads or granules.

  • Gently sweep solid material or absorb liquid. Avoid generating dust.[1]

  • Place the contaminated materials into a clearly labeled, sealed hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Dispose of all cleaning materials as hazardous waste.

Major Spills:

  • Evacuate the area immediately.

  • Alert the institutional safety officer or emergency response team.

  • Restrict access to the spill area.

  • Provide details of the spilled substance to the emergency responders.

Proper Disposal Procedures for this compound

The disposal of this compound must adhere to local, state, and federal regulations.[1][9] The U.S. Environmental Protection Agency (EPA) has strict guidelines for the disposal of pharmaceutical waste, including a ban on flushing such chemicals down the drain (sewering).[10][11][12]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated PPE (gloves, lab coats).

    • Spill cleanup materials.

  • Waste Containers:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers.[13] For sharps such as needles and syringes, a designated sharps container must be used.[14]

    • Label the container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[15] Simply being empty does not render them non-hazardous.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by the institution's certified hazardous waste management provider.

    • Ensure that a complete and accurate waste manifest is maintained, tracking the waste from its point of generation to its final disposal ("cradle to grave").[16]

Table 1: Summary of Safety and Disposal Information for Entecavir (Applicable to this compound)

ParameterInformationSource
CAS Number 142217-69-4 (Entecavir)[3]
Hazard Class Hazardous according to OSHA 29 CFR 1910.1200[1]
Primary Hazards Harmful if swallowed, suspected carcinogen, potential reproductive toxin[2][3]
PPE Requirements Chemical-resistant gloves, safety goggles, lab coat, respirator (if dust/aerosol risk)[6]
Prohibited Disposal Do not dispose of in household garbage or sewer systems[2]
Approved Disposal As hazardous chemical waste via a licensed disposal facility[9][15]
Workflow for Disposal of this compound Waste

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Waste Assessment cluster_segregation Waste Segregation cluster_disposal Final Disposal Waste Material Contaminated with this compound IsSharp Is it a sharp? Waste->IsSharp SharpsContainer Place in designated Sharps Container IsSharp->SharpsContainer Yes HazardousWaste Place in labeled Hazardous Waste Container IsSharp->HazardousWaste No LicensedDisposal Dispose via Certified Hazardous Waste Vendor SharpsContainer->LicensedDisposal HazardousWaste->LicensedDisposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these rigorous procedures, we can collectively ensure a safe laboratory environment and responsibly manage our chemical waste, thereby upholding our commitment to scientific integrity and environmental stewardship.

References

  • Updated Rules for EPA hazardous pharmaceutical waste. (2019, June 18). Hazardous Waste Experts. Retrieved from [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360. Retrieved from [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA. Retrieved from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. Retrieved from [Link]

  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]

  • HEALTH CARE FACILITIES. (n.d.). Oregon OSHA. Retrieved from [Link]

  • Handling infectious viruses in pharma labs. (n.d.). SHEQ Management. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Entecavir Baraclude - Treatment. (n.d.). Hepatitis B Online - University of Washington. Retrieved from [Link]

  • A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review. (2022, August 8). ScienceDirect. Retrieved from [Link]

  • Baraclude (entecavir) oral solution label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Entecavir (oral route) - Side effects & dosage. (2025, January 31). Mayo Clinic. Retrieved from [Link]

  • Safe Disposal of Infectious Laboratory Waste. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory waste. (2025, May 28). KI Staff portal. Retrieved from [Link]

  • Basic Principles for the Safe Handling of Laboratory Biohazardous Materials. (n.d.). University of Galway. Retrieved from [Link]

  • Waste Stream Disposal – Quick Sheet. (n.d.). UConn Health. Retrieved from [Link]

Sources

Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-Epi-Entecavir

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers, scientists, and drug development professionals dedicated to advancing antiviral therapies, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Epi-Entecavir, a potent nucleoside analog. As an epimer of Entecavir, a compound with known significant health hazards, this compound must be handled with the highest degree of caution. In the absence of specific safety data for this epimer, all procedures should be based on the established hazardous profile of Entecavir, which includes suspected carcinogenicity, potential for reproductive harm, and risk of organ damage through prolonged exposure.[1][2] This principle of "handling as potent" is a cornerstone of laboratory safety and ensures a conservative and protective approach.

This document moves beyond a simple checklist, offering a procedural framework grounded in scientific causality and field-proven insights. Our goal is to empower your research with the confidence that comes from a robust and validated safety protocol, building a foundation of trust that extends beyond the product itself.

I. The Hierarchy of Control: A Multi-layered Approach to Safety

Effective management of potent compounds like this compound relies on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the critical final barrier.

Engineering controls are physical changes to the workspace that isolate personnel from the hazard. For -Epi-Entecavir, the following are mandatory:

  • Containment: All handling of powdered or solid this compound must be conducted within a certified containment system.[3] This includes:

    • Vented Balance Enclosure (VBE) or Powder Containment Hood: For weighing and transferring small quantities. These enclosures use negative pressure to prevent airborne particles from escaping into the laboratory.

    • Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI): For all other manipulations, including solution preparation. These provide a higher level of containment for both the user and the material.[4]

  • Ventilation: The laboratory must have a dedicated, non-recirculating ventilation system that maintains negative pressure relative to adjacent areas. This ensures that any potential contaminants are exhausted and not spread throughout the facility.

Administrative controls are the policies and procedures that dictate how work is performed safely. Key practices include:

  • Restricted Access: Clearly demarcate and label areas where this compound is handled as "Potent Compound Handling Area - Authorized Personnel Only."[5]

  • Comprehensive Training: All personnel must receive documented training on the hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures.[3]

  • Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated handling area.[5] Hands must be thoroughly washed before leaving the laboratory.

II. Personal Protective Equipment (PPE): The Essential Final Barrier

While engineering and administrative controls significantly reduce exposure risk, the correct selection and use of PPE is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale and Best Practices
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.[6]A PAPR is the industry standard for non-sterile potent compound handling.[6] It provides a higher assigned protection factor (APF) than N95 respirators and reduces the risk of inhaling airborne particles.[7][8] Ensure proper fit and regular maintenance.
Hand Protection Double-gloving with two pairs of nitrile or neoprene gloves.[9][10]While specific permeation data for this compound is unavailable, double-gloving with chemically resistant materials like nitrile or neoprene provides an enhanced barrier.[9][11] The outer glove should be removed and disposed of immediately upon exiting the containment area or in case of a splash. The inner glove is removed just before exiting the lab.
Eye Protection Chemical splash goggles or a full face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne particles. A PAPR with a full hood can also serve as primary eye and face protection.
Protective Clothing Disposable, solid-front gown with long sleeves and elastic cuffs. A disposable lab coat is also required.This provides a barrier against skin contact. Gowns should be changed immediately if contaminated. For extensive handling, coveralls may be necessary.
Foot Protection Closed-toe shoes and disposable shoe covers.Shoe covers prevent the tracking of contaminants out of the handling area and should be removed and disposed of before exiting.

III. Operational Plan: A Step-by-Step Procedural Guide

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to immediate waste containment.

  • Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare the Containment Area: Decontaminate the interior surfaces of the Vented Balance Enclosure or Biological Safety Cabinet. Place a disposable, absorbent work mat on the work surface to contain any potential spills.[6]

  • Weighing: Conduct all weighing operations within the VBE. Use dedicated, labeled equipment (spatulas, weigh boats).

  • Solution Preparation: If preparing a solution, perform this task within a BSC or CACI. Add the solvent to the vessel containing the pre-weighed this compound to minimize dust generation.

  • Surface Decontamination: After handling, decontaminate all surfaces and equipment within the containment area.

  • Waste Segregation: All disposable materials that have come into contact with this compound (gloves, gowns, weigh boats, etc.) are considered hazardous waste. Place them in a clearly labeled, sealed plastic bag or container inside the containment unit.[12]

  • Doffing PPE: Remove the outer gloves and dispose of them in the designated hazardous waste container within the handling area. The remaining PPE should be removed in a designated doffing area, following a procedure that minimizes self-contamination.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_post Post-Handling Don_PPE 1. Don Full PPE Prep_Containment 2. Prepare Containment Area Don_PPE->Prep_Containment Enter Designated Area Weigh 3. Weigh Compound in VBE Prep_Containment->Weigh Prep_Solution 4. Prepare Solution in BSC Weigh->Prep_Solution Decon_Surface 5. Decontaminate Surfaces Prep_Solution->Decon_Surface Complete Handling Seg_Waste 6. Segregate Waste Decon_Surface->Seg_Waste Doff_PPE 7. Doff PPE Seg_Waste->Doff_PPE

Caption: A step-by-step workflow for the safe handling of this compound.

IV. Decontamination and Disposal Plan

A robust decontamination and disposal plan is crucial to prevent environmental contamination and ensure the safety of all personnel, including those not directly involved in handling the compound.

While no single agent is known to deactivate all cytotoxic drugs, a multi-step cleaning process is effective at removing contamination.[13] Studies have shown that Entecavir undergoes degradation under oxidative and acid hydrolysis conditions.[14][15]

  • Initial Cleaning: Wipe down all surfaces with a detergent solution to physically remove the compound.

  • Deactivation (Optional, based on surface compatibility): For non-sensitive surfaces, a solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach) can be used as an effective decontaminating agent against a broad range of biological and chemical hazards.[8][16][17] A contact time of at least 10 minutes is recommended.

  • Final Rinse: Thoroughly rinse the surfaces with 70% ethanol or sterile water to remove any residual deactivating agent.

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.

  • Segregation: Collect all contaminated solid waste (PPE, disposable labware, etc.) in designated, leak-proof, and clearly labeled hazardous waste containers.[12]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration, in accordance with all federal, state, and local regulations.[1][4][12] Do not dispose of this material in standard laboratory trash or down the drain.

By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their scientists while advancing the critical work of drug discovery and development. This commitment to safety is a foundational element of scientific integrity and excellence.

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). 1986-01-29. [Link]

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. BiomatiQ. [Link]

  • Choosing the Perfect Powered Respirator for Pharmaceutical Safety. 2024-01-08. [Link]

  • Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. GERPAC. [Link]

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

  • The effect of blood on the antiviral activity of sodium hypochlorite, a phenolic, and a quaternary ammonium compound. PubMed. 1999-12-01. [Link]

  • The Effect of Blood on the Antiviral Activity of Sodium Hypochlorite, a Phenolic, and a Quaternary Ammonium Compound. Cambridge University Press & Assessment. 2015-01-02. [Link]

  • The Effect of Blood on the Antiviral Activity of Sodium Hypochlorite, a Phenolic, and a Quaternary Ammonium Compound. CoLab. 1999-12-01.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA. [Link]

  • Evaluation of hypochlorite-releasing disinfectants against the human immunodeficiency virus (HIV). PubMed. [Link]

  • Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. 2024-08-09. [Link]

  • Glove Selection Guide. UC Berkeley Office of Environment, Health & Safety. [Link]

  • Chromatograms of entecavir degradation using a Fenton-like reagent at... ResearchGate. [Link]

  • Workplace Contamination of Chemotherapy and Other Hazardous Drugs. Stericycle. [Link]

  • Hazardous Waste. EHSO Manual 2025-2026. [Link]

  • Removal of the Active Pharmaceutical Substance Entecavir from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii. PubMed Central (PMC). 2024-12-05. [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link]

  • Glove Guide - Chemical Compatibility. myUSF. [Link]

  • Finding the Most Suitable Chemical Resistant Gloves for the Application. [Link]

  • Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. 2024-02-16. [Link]

  • Gloves Chemical Resistance Chart. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. 2023-12-14. [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. PubMed. 2014-02-01. [Link]

  • Entecavir: stability and drug-excipient compatibility. SciELO. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate. [Link]

  • Chemical Resistant Neoprene Gloves. All Safety Products. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]

  • Ansell Alphatec 53-001 Neoprene & Nitrile Coated Gloves. 2024-05-13. [Link]

  • Personal protective equipment: chemical resistant gloves. The HSE Department - LUCA - KU Leuven. 2024-11-14. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.